molecular formula C8H8O3 B014303 4-Hydroxy-2-methoxybenzaldehyde CAS No. 18278-34-7

4-Hydroxy-2-methoxybenzaldehyde

Cat. No.: B014303
CAS No.: 18278-34-7
M. Wt: 152.15 g/mol
InChI Key: WBIZZNFQJPOKDK-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methoxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hydroxy-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8-4-7(10)3-2-6(8)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIZZNFQJPOKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334061
Record name 4-Hydroxy-2-methoxybenzaldehyde
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18278-34-7
Record name 4-Hydroxy-2-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2-methoxybenzaldehyde
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Foundational & Exploratory

4-Hydroxy-2-methoxybenzaldehyde CAS number and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-2-methoxybenzaldehyde, a significant aromatic aldehyde. This document details its chemical identity, physical properties, and relevant experimental protocols, designed to support research and development activities.

Chemical Identity and Properties

This compound, also known as 4-hydroxy-o-anisaldehyde, is a substituted benzaldehyde (B42025) with the chemical formula C₈H₈O₃.[1][2][3] Its unique substitution pattern makes it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 18278-34-7[1][2][4][5][6]
Molecular Formula C₈H₈O₃[1][2][3]
Molecular Weight 152.15 g/mol [1][2][7]
IUPAC Name This compound
Synonyms 4-Hydroxy-o-anisaldehyde[6]
Beilstein/REAXYS Number 2045122[1][4]
PubChem CID 519541[7]

Table 2: Physical Properties of this compound

PropertyValueSource
Physical State White to pale brown powder/crystalline solid[4],[7]
Melting Point 158-161 °C[1]
Boiling Point 312-313 °C (estimated)[4]
Solubility Soluble in organic solvents like ether and ethyl acetate.[7] Water solubility is estimated at 21430 mg/L at 25 °C.[4]
logP (o/w) 1.781 (estimated)[4]
Assay Purity ≥98.0% (HPLC)[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of chemical compounds. The following sections provide standardized protocols for determining key physical properties and for the synthesis of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high-purity compound.

Principle: The melting point is determined by heating a small, powdered sample of the organic solid in a capillary tube and observing the temperature range from the first sign of melting to the complete liquefaction of the material.[1][4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

  • Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end gently on a hard surface.[5][6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[1] Ensure the thermometer bulb is correctly positioned next to the sample.

  • Heating: Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point (158 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[4]

  • Observation: Carefully observe the sample. Record the temperature (T1) at which the first drop of liquid appears.

  • Final Reading: Continue heating at the slow rate and record the temperature (T2) at which the last crystal of the solid melts.

  • Melting Range: The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow (0.5-1.0 °C).[1]

  • Replicates: Conduct at least two more determinations to ensure consistency. Use a fresh sample and capillary tube for each measurement.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis A Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Rapidly to ~145°C C->D E Heat Slowly (1-2°C/min) D->E F Record T1 (First Melt) E->F G Record T2 (Complete Melt) F->G H Report Range (T1-T2) G->H I Repeat for Consistency H->I

Workflow for Melting Point Determination
Synthesis of this compound

A patented method describes the synthesis of this compound from m-methoxyphenol.[3]

Principle: The synthesis involves a two-step process:

  • Esterification: Protection of the hydroxyl group of m-methoxyphenol by acetylation.

  • Vilsmeier-Haack Reaction: Formylation of the resulting 3-acetoxyanisole, followed by deacetylation under acidic conditions to yield the final product.[3]

Materials:

  • m-Methoxyphenol (3-hydroxyanisole)

  • Acetic anhydride

  • Ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium acetate)

  • N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Water

Procedure:

  • Step 1: Synthesis of 3-Acetoxyanisole

    • In a reactor, dissolve m-methoxyphenol in acetic anhydride.

    • Add the ionic liquid catalyst. The weight ratio of m-methoxyphenol:acetic anhydride:catalyst should be approximately 1:1.2:0.1.[3]

    • Heat the mixture to 60 °C and maintain for 2 hours with stirring.

    • After the reaction is complete, separate the product, 3-acetoxyanisole, by vacuum distillation.[3]

  • Step 2: Synthesis of this compound

    • Introduce the obtained 3-acetoxyanisole, DMF, and phosphorus oxychloride into a reactor to perform the Vilsmeier-Haack reaction.

    • After the reaction, carefully add the reaction mixture to water with stirring. This will precipitate 2-methoxy-4-acetoxybenzaldehyde.

    • Increase the temperature and continue stirring to facilitate the hydrolysis (deacetylation) of the acetyl group, which occurs under the acidic conditions generated.[3]

    • Allow the mixture to stand and separate the organic layer.

    • Wash the organic layer with water and then distill to remove residual water, yielding the final product, this compound.[3]

Biological Activity Context (Isomer)

While direct, extensive signaling pathway studies for this compound are not widely published, research on its isomer, 2-Hydroxy-4-methoxybenzaldehyde (2H4MB) , provides valuable insight into the potential biological activities of this class of compounds. 2H4MB has been shown to exhibit antifungal properties against Fusarium graminearum.[8]

The mechanism of action involves the disruption of several key cellular processes:[8]

  • Ergosterol (B1671047) Biosynthesis: Inhibition of enzymes in the ergosterol pathway, compromising fungal membrane integrity.

  • Redox Metabolism: Induction of oxidative stress through increased reactive oxygen species (ROS) and altered activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase.

  • DON Biosynthesis: Downregulation of genes involved in the production of deoxynivalenol (B1670258) (DON), a mycotoxin.

Antifungal_Mechanism cluster_compound Antifungal Compound cluster_targets Cellular Targets in Fungus cluster_effects Resulting Effects Compound 2-Hydroxy-4-methoxybenzaldehyde (Isomer of Topic Compound) Ergosterol Ergosterol Biosynthesis Compound->Ergosterol Inhibits Redox Redox Homeostasis Compound->Redox Disrupts DON Mycotoxin (DON) Biosynthesis Compound->DON Downregulates Membrane Compromised Membrane Integrity Ergosterol->Membrane OxidativeStress Increased ROS / Oxidative Stress Redox->OxidativeStress Toxin Reduced Toxin Production DON->Toxin

Antifungal mechanism of 2-Hydroxy-4-methoxybenzaldehyde

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to ensure accurate and reproducible experimental outcomes.

References

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-methoxybenzaldehyde from 3-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-Hydroxy-2-methoxybenzaldehyde, a key intermediate in the pharmaceutical and fragrance industries, starting from 3-methoxyphenol (B1666288).[1] The document details various synthetic strategies, with a focus on regioselective formylation reactions, and provides in-depth experimental protocols for the most effective methods.

Introduction: The Challenge of Regioselective Formylation

This compound is an aromatic aldehyde featuring hydroxyl, methoxy (B1213986), and formyl functional groups on a benzene (B151609) ring.[1] Its synthesis from 3-methoxyphenol presents a classic regioselectivity challenge. The starting material has two potential sites for electrophilic substitution (ortho to the hydroxyl group) that could lead to isomeric products. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methoxy group is also activating and ortho-, para-directing. The key to a successful synthesis is to employ a method that selectively installs the formyl group at the C4 position, ortho to the hydroxyl group and para to the methoxy group.

This guide explores several established formylation reactions, evaluating their efficacy and providing detailed protocols for their application in this specific transformation. These methods include magnesium-mediated ortho-formylation, the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, and the Duff reaction.

Synthetic Strategies and Mechanisms

Several methods exist for the formylation of phenols. The choice of method depends on factors such as desired regioselectivity, yield, scalability, and tolerance of other functional groups.

Magnesium-Mediated Ortho-Formylation (Casnati–Skattebøl Reaction)

This method provides excellent regioselectivity for the ortho-formylation of phenols.[2] The reaction proceeds through the formation of a magnesium phenoxide, which then coordinates with paraformaldehyde. This chelation effect directs the formylation exclusively to the position ortho to the hydroxyl group.[3] A common and efficient variation uses a combination of anhydrous magnesium dichloride (MgCl₂) and triethylamine (B128534) (Et₃N) as the base system.[4][5] This approach avoids the need for pyrophoric Grignard reagents and carcinogenic cosolvents like HMPA.[4] For 3-methoxyphenol, this method is highly effective, yielding the desired this compound with high selectivity.[4][6]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another powerful tool for formylating electron-rich aromatic rings.[7][8] The reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," an iminium salt typically formed from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃).[7] Direct application to phenols can be problematic. A more controlled approach involves a two-step process:

  • Protection: The hydroxyl group of 3-methoxyphenol is first protected, for example, as an acetate (B1210297) ester. This is achieved by reacting it with anhydrous acetic acid.[9][10]

  • Formylation and Deprotection: The resulting 3-acetoxybenzyl ether undergoes the Vilsmeier-Haack reaction. The reaction mixture is then hydrolyzed with water, which not only works up the reaction but also removes the acetyl protecting group to yield the final product.[9][10]

This method offers high yields and product purity.[9]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform (B151607) (CHCl₃) and a strong base.[11][12] The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), which is generated in situ.[13] While historically significant, this reaction often suffers from moderate yields and a lack of regioselectivity, frequently producing a mixture of ortho and para isomers, along with other byproducts.[14] For 3-methoxyphenol, this could lead to the formation of 2-hydroxy-4-methoxybenzaldehyde (B30951) as a byproduct.

Duff Reaction

The Duff reaction utilizes hexamine (hexamethylenetetramine) in an acidic medium (like acetic acid or trifluoroacetic acid) to achieve ortho-formylation of activated aromatic compounds such as phenols.[15][16][17] The electrophilic species is an iminium ion derived from hexamine.[17] The reaction typically requires strongly electron-donating groups on the aromatic ring and preferentially formylates the ortho position.[15] However, yields can be variable and are often low.[18]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for the different synthetic routes discussed.

Method Key Reagents Solvent Reaction Time Temperature Yield (%) Purity (%) Reference
Mg-Mediated Formylation 3-methoxyphenol, Paraformaldehyde, MgCl₂, Et₃NAcetonitrile2-4 hoursRefluxGood to ExcellentHigh[4][5]
Vilsmeier-Haack 3-methoxyphenol, Acetic Anhydride, DMF, POCl₃Acetic Anhydride / DMF~3 hours total50-80°C (Step 1), -8 to -2°C (Step 2)>9099.6[9][10]
Reimer-Tiemann 3-methoxyphenol, Chloroform, NaOHWater4-5 hours60-65°CModerate to LowVariable[13][14]
Duff Reaction 3-methoxyphenol, HexamethylenetetramineAcetic AcidVariableRefluxGenerally LowVariable[15][18]

Experimental Protocols

Detailed methodologies for the two most effective synthetic routes are provided below.

Protocol 1: Magnesium-Mediated Ortho-Formylation

This protocol is adapted from the procedure described by Hofsløkken and Skattebøl.[4][5]

Materials:

  • 3-methoxyphenol

  • Anhydrous Magnesium Dichloride (MgCl₂)

  • Paraformaldehyde (dried over P₂O₅)

  • Triethylamine (Et₃N, dried over Na)

  • Acetonitrile (distilled over CaH₂)

  • Diethyl ether

  • 5% aqueous HCl

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask purged with argon, add 3-methoxyphenol (1.0 eq), anhydrous MgCl₂ (1.5 eq), and dry acetonitrile.

  • Add dry triethylamine (3.75 eq) to the mixture and stir.

  • Add dry paraformaldehyde (6.75 eq) to the flask.

  • Heat the reaction mixture to reflux and maintain for the time specified by TLC analysis (typically 2-4 hours).[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 5% aqueous HCl to quench the reaction and extract the product with diethyl ether.

  • Wash the combined organic extracts with water, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash chromatography on silica (B1680970) gel to obtain pure this compound.

Protocol 2: Vilsmeier-Haack Reaction (Two-Step)

This protocol is based on the method described in patent CN102557903B.[9]

Step 1: Acetylation of 3-methoxyphenol

  • In a reactor, dissolve 3-methoxyphenol (1.0 eq) in anhydrous acetic acid (0.90-1.21 eq by weight). An ionic liquid catalyst can be added.[9][10]

  • Heat the mixture to 50-80°C and stir for approximately 2 hours.[10]

  • After the reaction is complete, obtain 3-acetoxybenzyl ether by vacuum distillation.

Step 2: Vilsmeier-Haack Formylation and Deprotection

  • In a separate flask, prepare the Vilsmeier reagent by reacting N,N-dimethylformamide (DMF) (1.02-1.16 eq by weight) with phosphorus oxychloride (POCl₃) (1.10-1.20 eq by weight) at a low temperature.

  • React the 3-acetoxybenzyl ether (1.0 eq) from Step 1 with the Vilsmeier reagent at a temperature of -8 to -2°C for 1 hour.[9]

  • Slowly add the reaction solution dropwise into three times its volume of water with thorough stirring. This generates 2-methoxy-4-acetoxybenzaldehyde.

  • Continue to heat and stir the aqueous mixture to hydrolyze the acetyl group, forming the target product.

  • Allow the mixture to settle and separate the organic layer.

  • Wash the organic layer with water and distill to remove residual water, yielding this compound.

Visualizations

Synthetic Pathways

The following diagram illustrates the two primary, high-yield synthetic routes from 3-methoxyphenol.

G cluster_0 Magnesium-Mediated Ortho-Formylation cluster_1 Vilsmeier-Haack Reaction Pathway 3-methoxyphenol_1 3-methoxyphenol product This compound 3-methoxyphenol_1->product 1. MgCl₂, Et₃N 2. Paraformaldehyde 3. Reflux in MeCN 3-methoxyphenol_2 3-methoxyphenol protected_phenol 3-acetoxybenzyl ether 3-methoxyphenol_2->protected_phenol Anhydrous Acetic Acid product_2 This compound protected_phenol->product_2 1. DMF, POCl₃ 2. H₂O, Heat

Caption: Key synthetic routes to this compound.

Experimental Workflow

This diagram outlines the general laboratory procedure for the synthesis and purification of the target compound.

G reagents Combine Reactants (3-methoxyphenol, Reagents, Solvent) reaction Perform Reaction (Heating/Reflux) reagents->reaction workup Aqueous Workup (Quench, Extract with Organic Solvent) reaction->workup drying Dry Organic Layer (e.g., MgSO₄) workup->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation purification Purification (Column Chromatography) evaporation->purification product Pure Product (this compound) purification->product

References

4-Hydroxy-2-methoxybenzaldehyde chemical structure and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Hydroxy-2-methoxybenzaldehyde

For professionals in research, science, and drug development, a thorough understanding of chemical intermediates is paramount. This guide provides a detailed overview of this compound, a key aromatic aldehyde. It covers its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Nomenclature

The formal IUPAC name for this compound is This compound .[1][2] It is also known by synonyms such as 4-hydroxy-o-anisaldehyde.[1][2] The molecule consists of a benzene (B151609) ring substituted with a formyl group (-CHO), a hydroxyl group (-OH) at position 4, and a methoxy (B1213986) group (-OCH3) at position 2.

G Chemical Structure of this compound C1 C C2 C C1->C2 C8 C C1->C8 C3 C C2->C3 O2 O C2->O2 C4 C C3->C4 C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 C6->C1 H1 H O1->H1 C7 C O2->C7 H2 H H3 H C7->H3 H4 H C7->H4 H5 H C7->H5 O3 O C8->O3 H6 H C8->H6

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a valuable intermediate in the synthesis of fine chemicals, including pharmaceuticals, agrochemicals, and fragrances.[3] It typically appears as a light-yellow or white crystalline powder.[3][4][5] A summary of its key quantitative properties is provided below.

PropertyValueSource(s)
Molecular Formula C₈H₈O₃[1][3][6]
Molecular Weight 152.15 g/mol [1][2][3]
Melting Point 158-161 °C
CAS Number 18278-34-7[1][2][6]
Appearance White to light-yellow crystalline powder[3][4]
Solubility Soluble in ether and ethyl acetate[4][5]
Purity ≥97.0% (GC), ≥98.0% (HPLC)

Spectroscopic Data

Various spectroscopic data are available for the characterization of this compound, including FT-IR, Mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6][7] The NIST Chemistry WebBook provides access to its mass spectrum and IR spectrum.[6][8]

Experimental Protocols

A patented method for the preparation of this compound involves a two-step synthesis starting from m-hydroxy methyl-phenate (3-methoxyphenol).[5] This process is designed to be efficient, with gentle reaction conditions and high product purity.[5]

Step 1: Esterification of 3-methoxyphenol

  • Reactants : The primary starting material is 3-methoxyphenol, which is dissolved in acetic anhydride. An ionic liquid is used as a catalyst.[5]

  • Procedure : The esterification reaction is carried out to produce 3-acetoxy anisole (B1667542).

  • Purification : After the reaction is complete, the 3-acetoxy anisole is separated and purified by reduced-pressure distillation.[5]

Step 2: Vilsmeier-Haack Formylation and Hydrolysis

  • Reactants : The 3-acetoxy anisole obtained from the first step is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) in a Vilsmeier-Haack reaction to introduce a formyl group.[5]

  • Procedure : The Vilsmeier reagent, formed from DMF and POCl₃, acts as the formylating agent. The reaction is regioselective due to the steric hindrance of the acetoxy group, directing the formylation to the ortho position of the methoxy group.[5] The resulting reaction liquid is then added dropwise into water.

  • Hydrolysis : The acidic conditions generated during the workup facilitate the hydrolysis of the acetoxy group to a hydroxyl group.[5] This step is performed by stirring and heating the mixture to remove the acetyl group, yielding the final product.

  • Purification : The mixture is allowed to stand and separate into layers. The organic layer is collected, washed with water, and then distilled to remove residual water, yielding this compound with a reported purity of up to 99.6%.[5]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Formylation & Hydrolysis A 3-Methoxyphenol D Esterification Reaction A->D B Acetic Anhydride B->D C Ionic Liquid Catalyst C->D E 3-Acetoxy Anisole D->E H Vilsmeier-Haack Reaction E->H Intermediate F N,N-Dimethylformamide (DMF) F->H G Phosphorus Oxychloride (POCl3) G->H I Hydrolysis (Aqueous Workup) H->I J This compound I->J

Caption: Synthesis workflow for this compound.

References

Spectroscopic data for 4-Hydroxy-2-methoxybenzaldehyde (¹H NMR, ¹³C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-2-methoxybenzaldehyde (C₈H₈O₃), a key intermediate in organic synthesis. The following sections detail its characteristic signatures in ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document also outlines the experimental protocols for acquiring such data, serving as a valuable resource for researchers in the fields of chemistry and drug development.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below. This information is crucial for the identification and characterization of the compound.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The data for this compound is presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
9.83s-1HAldehyde (-CHO)
7.41-7.44m-2HAromatic (H-2, H-6)
7.04d8.51HAromatic (H-5)
6.21s-1HHydroxyl (-OH)
3.97s-3HMethoxy (-OCH₃)
Solvent: CDCl₃
¹³C NMR Spectroscopy

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. Table 2 summarizes the ¹³C NMR data for this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
192.6Aldehyde (C=O)
161.9Aromatic (C-4)
159.9Aromatic (C-2)
130.5Aromatic (C-6)
129.2Aromatic (C-1)
114.3Aromatic (C-5)
106.7Aromatic (C-3)
55.4Methoxy (-OCH₃)
Solvent: DMSO-d₆[1]
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Key IR absorption bands for this compound are listed in Table 3.[2][3]

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600BroadO-H stretch (Phenol)
3000-3100SharpAromatic C-H stretch
1680-1700StrongC=O stretch (Aldehyde)
1500-1600Medium-StrongC=C aromatic ring stretches
~1220StrongC-O stretch (Phenol)
1030-1230StrongC-O stretch (Methoxy)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 152.15 g/mol .[2] The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 152.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
152High[M]⁺ (Molecular Ion)
151High[M-H]⁺
123Moderate[M-CHO]⁺

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[4]

Data Acquisition:

  • The NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument.[5]

  • For ¹H NMR, the acquisition parameters typically include a 30° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal of carbon atoms.[6] A sufficient number of scans and an appropriate relaxation delay are crucial for detecting all carbon signals, especially quaternary carbons.[6][7]

Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts are referenced to the internal standard (TMS).

  • Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons for each signal.

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[2]

Data Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2]

  • A background spectrum of the empty sample holder (or pure KBr pellet) is first collected.

  • The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software.

  • The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

  • The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[8][9]

  • For direct infusion, the sample is dissolved in a suitable volatile solvent.

Data Acquisition:

  • The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[8]

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • The detector records the abundance of each ion at a specific m/z value.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Delving into the Solubility Profile of 4-Hydroxy-2-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of 4-Hydroxy-2-methoxybenzaldehyde, a key aromatic aldehyde intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Understanding its solubility in a range of organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document provides a summary of available solubility data, detailed experimental protocols for its determination, and visualizations to elucidate key experimental and theoretical concepts.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents remains limited in publicly accessible literature, its general solubility behavior has been qualitatively described. The compound is known to be soluble in several common organic solvents.

To provide a framework for comparison and experimental design, the following table summarizes the qualitative solubility and provides a basis for expected behavior in various solvent classes. Further experimental investigation is required to populate this table with precise quantitative values (e.g., in g/100 mL or mole fraction) at various temperatures.

Solvent ClassificationSolvent NameQualitative Solubility
Alcohols MethanolSoluble
EthanolSoluble
Ethers Diethyl EtherSoluble
Esters Ethyl AcetateSoluble
Ketones AcetoneSoluble
Amides Dimethylformamide (DMF)Soluble
Sulfoxides Dimethyl Sulfoxide (DMSO)Slightly Soluble
Halogenated ChloroformSoluble

Note: "Soluble" and "Slightly Soluble" are based on general descriptions found in chemical literature. Quantitative determination is necessary for precise applications.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[1] This method involves preparing a saturated solution, separating the solid and liquid phases, and determining the mass of the dissolved solute by evaporating the solvent.

Materials and Apparatus
  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath for temperature control

  • Conical flasks with stoppers

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dishes or vials

  • Drying oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, and preliminary studies may be needed to determine the equilibration time.

  • Phase Separation:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

    • Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator). For high-boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute may be necessary.

    • Once the solvent is fully evaporated, dry the remaining solid solute in an oven at a suitable temperature until a constant mass is achieved.

    • Weigh the evaporation dish with the dry solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final mass of the dish and solute minus the initial mass of the empty dish.

    • The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.

    • Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent, grams of solute per 100 mL of solvent, or as a mole fraction.

Visualizations

To further clarify the experimental and theoretical aspects of solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal container and place in thermostatic shaker prep1->prep2 prep3 Agitate at constant temperature to reach equilibrium prep2->prep3 sep1 Allow excess solid to settle prep3->sep1 sep2 Withdraw and filter supernatant at constant temperature sep1->sep2 ana1 Weigh the filtered saturated solution sep2->ana1 ana2 Evaporate the solvent ana1->ana2 ana3 Dry the solute to a constant mass ana2->ana3 ana4 Weigh the dry solute ana3->ana4 calc1 Determine mass of solute and solvent ana4->calc1 calc2 Express solubility in desired units (g/100mL, mole fraction, etc.) calc1->calc2

Figure 1: Experimental workflow for the gravimetric determination of solubility.

Figure 2: Factors influencing the solubility of this compound.

References

A Technical Guide to the Natural Sources and Isolation of 4-Hydroxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins and methodologies for the isolation of 4-Hydroxy-2-methoxybenzaldehyde, a significant benzaldehyde (B42025) derivative. The information presented herein is intended to support research and development activities in the pharmaceutical and allied industries.

Introduction to this compound

This compound, also known as 4-hydroxy-o-anisaldehyde, is a phenolic aldehyde with the chemical formula C₈H₈O₃. It is a structural isomer of vanillin (B372448) and is recognized for its pleasant aroma, contributing to its use as a flavoring agent. Beyond its organoleptic properties, this compound is investigated for various biological activities, making it a molecule of interest for pharmaceutical research.

Prominent Natural Sources

This compound is predominantly found in the roots of several plant species. The concentration of this compound can vary based on geographical location and the specific variety of the plant.

Key plant sources include:

  • Decalepis hamiltonii (Swallow Root): The tuberous roots of this plant are the most significant natural source of this compound, where it constitutes the major component (over 90%) of the volatile oil.[1][2]

  • Hemidesmus indicus (Indian Sarsaparilla): The roots of this plant also contain this compound, though typically in lower concentrations compared to Decalepis hamiltonii.[1][2]

  • Echinacea purpurea : This medicinal plant is another known source of this compound.[3]

  • Other Sources: The compound has also been identified in Mondia whitei, Periploca sepium, and Sclerocarya caffra.

The biosynthesis of this compound is understood to originate from the phenylpropanoid pathway.[4] The process begins with the deamination of phenylalanine to cinnamic acid, catalyzed by the enzyme phenylalanine ammonia (B1221849) lyase (PAL). Subsequent enzymatic steps, including oxidation and hydroxylation, lead to the formation of this compound.[3]

Quantitative Analysis of Natural Sources

The yield of this compound from its primary natural sources is summarized in the table below. These values are influenced by factors such as the geographical origin of the plant material and whether the roots are fresh or dried.

Plant SourcePlant PartConditionYield of this compoundReference
Decalepis hamiltoniiRootsFresh0.54%[2]
Decalepis hamiltoniiRootsDried (Karnataka, India)0.45%[2]
Decalepis hamiltoniiRootsDried (Andhra Pradesh, India)0.52%[2]
Decalepis hamiltoniiRootsDried (Tamil Nadu, India)0.06%[2]
Hemidesmus indicusRootsDried0.03%[2]
Hemidesmus indicus (slender and long leafed)RootsDried0.1827 mg/g[5]
Hemidesmus indicus (broad-leafed)RootsDried0.1537 mg/g[5]

Methodologies for Isolation and Purification

The isolation of this compound from its natural sources primarily involves the extraction of volatile oils, followed by purification. The selection of the appropriate methodology is critical to achieving high yield and purity.

Extraction Techniques

Two primary methods are employed for the extraction of this compound from plant roots:

  • Steam Hydrodistillation: This is the most suitable and commonly cited method for extracting the volatile oils from the roots of D. hamiltonii and H. indicus.[1][2]

  • Solvent Extraction: Methanol is an effective solvent for extracting the compound. This is often followed by further chromatographic purification steps.[6][7]

Purification Techniques

Following extraction, the crude extract or volatile oil is subjected to purification to isolate this compound.

  • Column Chromatography: This is a standard technique for purifying the compound from methanolic extracts. Silica (B1680970) gel is typically used as the stationary phase.[6][7]

  • Preparative Thin Layer Chromatography (TLC): This method can be used for further purification of fractions obtained from column chromatography.[6][7]

Detailed Experimental Protocols

Protocol for Steam Hydrodistillation

This protocol is based on the established method for extracting volatile oils from the roots of D. hamiltonii and H. indicus.

  • Preparation of Plant Material: Freshly collected roots are thoroughly cleaned, and the inner fibrous material is removed. For dried roots, they are typically powdered before extraction.

  • Distillation Setup: A laboratory-scale steam distillation apparatus is assembled. 50-100 g of the prepared root material is placed in the distillation flask.

  • Extraction: Steam is generated and passed through the plant material. The steam, carrying the volatile oils, is then condensed.

  • Collection and Separation: The condensed distillate is collected. The volatile oil, containing this compound, is then extracted from the aqueous distillate using an appropriate organic solvent such as dichloromethane (B109758) (3 x 25 mL).

  • Drying: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Solvent Removal: The solvent is evaporated under reduced pressure to yield the volatile oil. This compound often crystallizes from the oil upon standing.

Protocol for Solvent Extraction and Column Chromatography

This protocol outlines the steps for isolating this compound using solvent extraction followed by silica gel column chromatography.

  • Extraction:

    • One gram of finely powdered dried root material is macerated in 20 mL of 50% aqueous methanol.[5]

    • The mixture is incubated for 48 hours with continuous agitation.[5]

    • The extract is then centrifuged at 10,000 rpm for 10 minutes.[5]

    • The resulting supernatant is filtered, initially through Whatman No. 1 filter paper, followed by filtration through a 0.22 µm filter to obtain the crude methanolic extract.[5]

  • Column Chromatography:

    • Column Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into a glass column.

    • Sample Loading: The crude methanolic extract is concentrated and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.

    • Elution: The column is eluted with a gradient of solvents with increasing polarity (e.g., starting with 100% hexane (B92381) and gradually increasing the proportion of ethyl acetate).

    • Fraction Collection: Eluted fractions are collected sequentially.

    • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure compound. Fractions with similar TLC profiles are combined.

    • Final Purification: The combined pure fractions are concentrated under reduced pressure to yield purified this compound.

Visualized Pathways and Workflows

Biosynthesis of this compound

The following diagram illustrates the key steps in the biosynthesis of this compound via the phenylpropanoid pathway.

G Biosynthesis of this compound Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Hydroxybenzoic_acid p_Hydroxybenzoic_acid p_Coumaric_acid->p_Hydroxybenzoic_acid Decarboxylase Four_Hydroxy_Two_methoxybenzaldehyde This compound p_Hydroxybenzoic_acid->Four_Hydroxy_Two_methoxybenzaldehyde Hydroxylase

Caption: Biosynthesis of this compound.

Experimental Workflow for Isolation and Purification

This diagram provides a general workflow for the isolation and purification of this compound from its natural plant sources.

G Isolation and Purification Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification & Analysis Plant_Material Plant Material (Roots) Drying Drying & Grinding Plant_Material->Drying Steam_Distillation Steam Distillation Drying->Steam_Distillation Solvent_Extraction Solvent Extraction (Methanol) Drying->Solvent_Extraction Volatile_Oil Volatile Oil Steam_Distillation->Volatile_Oil Crude_Extract Crude Methanolic Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography Volatile_Oil->Column_Chromatography Crude_Extract->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Pure_Compound Pure this compound TLC_Analysis->Pure_Compound QC_Analysis QC Analysis (GC/HPLC) Pure_Compound->QC_Analysis

Caption: Isolation and Purification Workflow.

References

Role of 4-Hydroxy-2-methoxybenzaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of 4-Hydroxy-2-methoxybenzaldehyde as a Pharmaceutical Intermediate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polysubstituted aromatic aldehyde that serves as a highly versatile and valuable intermediate in the synthesis of complex pharmaceutical molecules. Its unique arrangement of functional groups—an aldehyde, a phenolic hydroxyl, and a methoxy (B1213986) group—provides multiple reaction sites for building molecular complexity. This guide details the physicochemical properties of this compound and focuses on its principal role as a precursor in the synthesis of 1,4-dihydropyridine (B1200194) (DHP) scaffolds, a class of drugs that are widely used as L-type calcium channel blockers. Detailed experimental methodologies, quantitative data, and diagrams of synthetic and biological pathways are provided to offer a comprehensive technical overview for research and development professionals.

Physicochemical Properties and Reactivity

This compound, an isomer of vanillin, is a crystalline solid whose utility in organic synthesis is dictated by its three primary functional groups.[1][2] The aldehyde group is a prime site for condensation and reductive amination reactions, the phenolic hydroxyl allows for O-alkylation or esterification, and the aromatic ring can undergo further substitution.[1] This trifunctional nature makes it an ideal building block for creating diverse molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 18278-34-7[1][3]
Molecular Formula C₈H₈O₃[3]
Molecular Weight 152.15 g/mol [3][4]
Appearance White to light-yellow crystalline powder[1][2]
Melting Point 158-161 °C[4]
Synonyms 4-Hydroxy-o-anisaldehyde, 2-methoxy-4-hydroxybenzaldehyde[2][3]
Key Reactive Sites Aldehyde (-CHO), Phenolic Hydroxyl (-OH), Aromatic Ring[1]

Core Pharmaceutical Application: Hantzsch Synthesis of 1,4-Dihydropyridines

A prominent application of aromatic aldehydes like this compound is in the Hantzsch dihydropyridine (B1217469) synthesis. This classic multi-component reaction is a cornerstone for producing 1,4-dihydropyridine (DHP) derivatives.[5][6] DHPs are a major class of L-type calcium channel blockers used in the treatment of hypertension and angina.[1][7] The reaction condenses an aldehyde, two equivalents of a β-ketoester (e.g., methyl acetoacetate), and a nitrogen source (e.g., ammonia (B1221849) or ammonium (B1175870) acetate) to form the core DHP heterocyclic scaffold.[5][7]

The general mechanism involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, followed by the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition and final cyclization with dehydration yield the 1,4-DHP product.[7]

Caption: General mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Protocols

This section provides a representative protocol for the synthesis of a 1,4-dihydropyridine derivative using this compound as the key intermediate.

Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-hydroxy-2-methoxyphenyl)pyridine-3,5-dicarboxylate

Materials:

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add 10 mL of absolute ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The reaction is typically complete within 4-6 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Filtration: Collect the solid precipitate by vacuum filtration, washing the solid with 5 mL of cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure 1,4-dihydropyridine derivative as a crystalline solid.

  • Characterization: Dry the product under vacuum and characterize using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Determine the melting point and calculate the yield.

Caption: Experimental workflow for the synthesis of a 1,4-DHP derivative.

Data Presentation

The Hantzsch reaction is robust and generally provides good to excellent yields for a variety of substituted benzaldehydes. The following table summarizes representative data for this class of reaction.

Table 2: Representative Quantitative Data for Hantzsch Dihydropyridine Synthesis

Aldehyde Reactantβ-KetoesterNitrogen SourceSolventYield (%)M.P. (°C)Reference(s)
2-NitrobenzaldehydeMethyl AcetoacetateAmmoniaMethanol~75-85172-174[1]
o-MethoxybenzaldehydeMethyl AcetoacetateAmmonium Acetatei-PrOH65178-180[8]
BenzaldehydeEthyl AcetoacetateAmmonium AcetateEthanol~90155-157[5]
This compound Ethyl Acetoacetate Ammonium Acetate Ethanol Est. >80 N/A (Projected)

Note: Data for this compound is projected based on typical outcomes for substituted benzaldehydes.

Mechanism of Action: L-Type Calcium Channel Blockade

The 1,4-dihydropyridine derivatives synthesized from intermediates like this compound function as potent L-type calcium channel blockers. In vascular smooth muscle cells, the influx of extracellular Ca²⁺ through voltage-gated L-type calcium channels is a critical trigger for contraction.[1]

The DHP molecule binds to a specific site on the α1 subunit of the channel, stabilizing it in an inactive conformation.[1] This allosteric modulation prevents the channel from opening in response to membrane depolarization, thereby inhibiting the influx of Ca²⁺. The resulting decrease in intracellular calcium concentration prevents the activation of myosin light-chain kinase, leading to smooth muscle relaxation, vasodilation, and a subsequent reduction in blood pressure.

Caption: Mechanism of action of 1,4-DHP drugs on L-type calcium channels.

Conclusion

This compound is a fundamentally important pharmaceutical intermediate. Its inherent reactivity and substitution pattern make it an ideal precursor for constructing complex heterocyclic systems with proven pharmacological value. As demonstrated through the Hantzsch synthesis of 1,4-dihydropyridines, this starting material provides a direct route to a class of drugs essential for managing cardiovascular disease. The straightforward, high-yielding nature of these synthetic transformations underscores the continued relevance of this compound in modern drug discovery and development pipelines.

References

The Multifaceted Biological Activities of 4-Hydroxy-2-methoxybenzaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methoxybenzaldehyde, a naturally occurring phenolic aldehyde, and its synthetic derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds serve as versatile scaffolds in medicinal chemistry, leading to the development of novel therapeutic agents with a wide range of applications. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Core Biological Activities and Quantitative Data

The biological efficacy of this compound derivatives is profoundly influenced by their structural modifications. The introduction of different pharmacophores, such as Schiff bases, hydrazones, and chalcones, has been shown to modulate their activity. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of these derivatives.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Derivative TypeCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Schiff Base Derivative 8S3 (from 2-hydroxybenzaldehyde)MCF-7 (Breast)<30 µg/mL[1]
Derivative 8S3 (from 2-hydroxybenzaldehyde)A549 (Lung)<30 µg/mL[1]
Derivative 8S3 (from 2-hydroxybenzaldehyde)HCT-116 (Colon)<30 µg/mL[1]
Derivative 8S3 (from 2-hydroxybenzaldehyde)Huh-7 (Liver)<30 µg/mL[1]
Chalcone (B49325) Sulfonamide-based chalcone 5AGS (Gastric)<1.0 µg/mL[2]
Sulfonamide-based chalcone 7HL-60 (Leukemia)<1.57 µg/mL[2]
Hydrazone 4-methoxy derived hydrazone 12K-562 (Leukemia)0.04 µM[3]
4-methoxy derived hydrazone 14K-562 (Leukemia)0.06 µM[3]
Antimicrobial Activity

The antimicrobial potential of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivative TypeCompound/DerivativeMicroorganismMIC (µg/mL)Reference
Hydrazone Hydrazone from 4-hydroxy-3-nitrobenzaldehyde (B41313) (7g)E. coli200 µg/L[4]
Hydrazone from 4-hydroxy-3-nitrobenzaldehyde (7c)B. subtilis200 µg/L[4]
Hydrazide-hydrazone derivative 21M. luteus0.08 µg/mL[5]
Hydrazide-hydrazone derivative 19S. aureus (MRSA1)3.125 µg/mL[6]
Hydrazone derivative 7S. aureus1.75 µM[7]
Antioxidant Activity

The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

Derivative TypeCompound/DerivativeAntioxidant AssayIC50 (µg/mL)Reference
Chalcone 4'-Fluoro-2'-hydroxy-4-methoxychalconeDPPH Radical ScavengingNot specified[8]
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneDPPH Radical ScavengingNot specified[8]
Flavonol JVF3DPPH Radical Scavenging61.4 µM[9]
Anti-inflammatory Activity

The anti-inflammatory effects are often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Derivative TypeCompound/DerivativeAssayIC50 (µM)Reference
Parent Compound 4-HydroxybenzaldehydeNO Production in RAW264.7 cellsNot specified[10]
Analogue 2,4-DihydroxybenzaldehydeNO Production in RAW264.7 cellsNot specified[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different studies. The following sections provide methodologies for the key assays mentioned in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds

  • Ascorbic acid (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds or ascorbic acid to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. Determine the IC50 value from the plot of scavenging activity against compound concentration.

Broth Microdilution Method for Antimicrobial MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Standard antibiotic (positive control)

  • Sterile 96-well plates

  • Incubator

Procedure:

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Nitric Oxide Synthase Inhibition Assay

This assay measures the inhibition of nitric oxide (NO) production, a key mediator in inflammation, typically in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate and treat with the test compounds for 1 hour before stimulating with LPS (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition and the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are exerted through their modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

General Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the biological activities of novel this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (MIC Assay) Characterization->Antimicrobial Antioxidant Antioxidant Screening (DPPH Assay) Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Screening (NO Assay) Characterization->Anti_inflammatory Pathway_Analysis Signaling Pathway Analysis Anticancer->Pathway_Analysis Anti_inflammatory->Pathway_Analysis Target_ID Target Identification & Validation Pathway_Analysis->Target_ID In_Vivo In Vivo Studies Target_ID->In_Vivo

General workflow for investigating the biological activity of derivatives.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many anti-inflammatory compounds, including derivatives of this compound, exert their effects by inhibiting this pathway, thereby reducing the production of pro-inflammatory cytokines and mediators like iNOS and COX-2.[12]

nfkappab_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκBα degradation Compound 4-H-2-MB Derivatives Compound->IKK DNA DNA NFkB_active->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Inhibition of the NF-κB signaling pathway by 4-H-2-MB derivatives.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often observed in cancer. Some this compound derivatives may induce apoptosis in cancer cells by modulating this pathway.[1]

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Compound 4-H-2-MB Derivatives Compound->Raf Compound->MEK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK_n->TF P Genes Genes for Proliferation, Survival, etc. TF->Genes Transcription

Modulation of the MAPK signaling pathway by 4-H-2-MB derivatives.
Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in the development of certain cancers. Inhibitors of this pathway are of interest as potential anticancer agents.

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 SMO SMO PTCH1->SMO SUFU_GLI SUFU-GLI (Inactive) SMO->SUFU_GLI Activation SUFU SUFU GLI GLI GLI_active GLI (Active) SUFU_GLI->GLI_active Dissociation Compound 4-H-2-MB Derivatives Compound->SMO DNA DNA GLI_active->DNA Target_Genes Hh Target Genes (e.g., GLI1, PTCH1) DNA->Target_Genes Transcription

Inhibition of the Hedgehog signaling pathway by 4-H-2-MB derivatives.

Conclusion

This compound and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects, make them attractive candidates for further investigation and development. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is intended to serve as a valuable resource for researchers and scientists in the field, fostering innovation and accelerating the translation of these promising compounds from the laboratory to clinical applications. Further structure-activity relationship (SAR) studies and in vivo investigations are warranted to optimize the efficacy and safety profiles of these derivatives, paving the way for the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Reactivity of Functional Groups in 4-Hydroxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methoxybenzaldehyde, a substituted aromatic aldehyde, is a versatile building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its structure is characterized by a benzene (B151609) ring bearing three distinct functional groups: a formyl (-CHO), a hydroxyl (-OH), and a methoxy (B1213986) (-OCH₃) group. The interplay of the electronic and steric effects of these substituents imparts a unique reactivity profile to the molecule, offering multiple avenues for chemical modification. Understanding the chemoselectivity and reactivity of each functional group is paramount for the strategic design of synthetic routes to complex target molecules, including novel drug candidates.

This technical guide provides a comprehensive analysis of the reactivity of the functional groups in this compound. It includes a review of key chemical transformations, detailed experimental protocols for representative reactions, and a summary of quantitative data to aid in reaction planning and optimization.

Overview of Functional Group Reactivity

The reactivity of this compound is governed by the electronic properties of its substituents. The hydroxyl and methoxy groups are electron-donating, activating the aromatic ring towards electrophilic substitution. The aldehyde group is electron-withdrawing, deactivating the aromatic ring and influencing the reactivity of the other functional groups.

The general order of reactivity for the key sites in the molecule is as follows:

  • Aldehyde Group : The most reactive site for nucleophilic addition and redox reactions.

  • Phenolic Hydroxyl Group : Prone to deprotonation and subsequent O-alkylation or esterification. It is a strong activating group for electrophilic aromatic substitution.

  • Aromatic Ring : Activated towards electrophilic substitution at positions ortho and para to the activating groups.

  • Methoxy Group : Generally the least reactive group, although it can be cleaved under harsh conditions.

Below is a diagram illustrating the key reactive sites and the directing effects of the substituents on the aromatic ring.

G Experimental Workflow for Aldehyde Reduction start Dissolve Aldehyde in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 (portion-wise) cool->add_nabh4 react_0c Stir at 0 °C (30 min) add_nabh4->react_0c react_rt Stir at RT (1-2 hours) react_0c->react_rt workup Quench with Water & Neutralize react_rt->workup extract Extract with Ethyl Acetate workup->extract purify Dry, Concentrate & Purify extract->purify end 4-Hydroxymethyl-2- methoxyphenol purify->end G Chemoselectivity Decision Pathway start Target Modification? aldehyde_q Aldehyde Group? start->aldehyde_q hydroxyl_q Hydroxyl Group? start->hydroxyl_q ring_q Aromatic Ring? start->ring_q aldehyde_react Nucleophilic Addition or Redox Reaction aldehyde_q->aldehyde_react hydroxyl_react O-Alkylation/Esterification (Basic Conditions) hydroxyl_q->hydroxyl_react ring_react Electrophilic Substitution (Lewis/Brønsted Acid) ring_q->ring_react protect_oh Protect -OH (e.g., as ether) aldehyde_react->protect_oh If strong base needed protect_cho Protect -CHO (e.g., as acetal) hydroxyl_react->protect_cho If aldehyde is sensitive

Methodological & Application

Application Notes and Protocols for the Use of 4-Hydroxy-2-methoxybenzaldehyde in Solid-Phase Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex biomolecules. The choice of linker, the chemical moiety connecting the nascent peptide chain to the solid support, is critical for a successful synthesis, dictating the conditions for cleavage and the nature of the C-terminal functionality. 4-Hydroxy-2-methoxybenzaldehyde serves as a versatile precursor for the generation of an acid-sensitive linker, particularly valuable for the synthesis of peptides with a C-terminal aldehyde. Peptide aldehydes are an important class of molecules, often employed as enzyme inhibitors and intermediates in bioconjugation reactions[1][2].

These application notes provide detailed protocols for the utilization of this compound in SPPS, covering the preparation of the resin, peptide chain elongation, and final cleavage to yield peptide aldehydes.

Key Applications

  • Synthesis of C-terminal Peptide Aldehydes: The primary application is the generation of peptides bearing a reactive aldehyde group at their C-terminus, which are valuable tools in chemical biology and drug discovery[1][2].

  • Acid-Sensitive Peptide Synthesis: The linker derived from this compound allows for cleavage under mild acidic conditions, preserving acid-labile protecting groups on the peptide side chains[3].

  • Fragment Condensation: Protected peptide fragments can be synthesized on this resin for subsequent use in convergent synthesis strategies to build larger proteins.

Data Presentation

Table 1: Representative Yields for Peptide Aldehyde Synthesis
Peptide SequenceResin TypeCleavage ConditionsCrude Purity (%)Overall Yield (%)Reference
Ac-Val-Leu-Ala-H2-Chlorotrityl Chloride Resin95% TFA~8 (aldehyde)8 (aldehyde)[1]
Fmoc-FMGLF-HNovaGel80% TFA/DCMNot SpecifiedSee Table in Ref.[2]
Fmoc-GVAIF-HNovaSynTG80% TFA/DCMNot SpecifiedSee Table in Ref.[2]
DusquetideMBHA ResinHBr/TFA/TES/Br2~8087 (cleavage)[4]
RR4 HeptapeptideMBHA ResinHBr/TFA/TES/Br2/TIS~9582 (cleavage)[4]

Note: The yields and purities are highly sequence-dependent and can be influenced by the choice of resin and coupling reagents.

Experimental Protocols

Protocol 1: Preparation of 4-Formyl-3-methoxyphenyl Resin (Aldehyde Linker Resin)

This protocol describes the attachment of this compound to a suitable solid support, such as aminomethylated polystyrene resin.

Materials:

  • Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)

  • This compound

  • Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Reagents for Kaiser test

Procedure:

  • Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for 1 hour in a reaction vessel.

  • Linker Activation and Coupling:

    • Dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add DIC (3 equivalents) to the solution and stir for 10 minutes at room temperature to form the O-acylisourea active intermediate.

    • Add the activated linker solution to the swollen resin.

    • Shake the reaction mixture at room temperature for 4-6 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF for 30 minutes.

  • Final Washing and Drying: Wash the resin as in step 3 and dry under vacuum.

  • Confirmation of Loading: Perform a Kaiser test to confirm the absence of free amino groups. The loading of the linker can be determined by a spectrophotometric method if a chromophore is released upon cleavage.

G Resin Aminomethyl Resin Coupling Coupling in DMF Resin->Coupling Linker This compound + DIC Linker->Coupling Washing1 Wash (DMF, DCM, MeOH) Coupling->Washing1 Capping Capping (Optional) Washing1->Capping Washing2 Wash & Dry Capping->Washing2 FinalResin Aldehyde Linker Resin Washing2->FinalResin

Caption: Workflow for the preparation of the aldehyde linker resin.

Protocol 2: Solid-Phase Peptide Synthesis on Aldehyde Linker Resin

This protocol outlines the steps for peptide chain elongation using standard Fmoc/tBu chemistry.

Materials:

  • Aldehyde Linker Resin (prepared in Protocol 1)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/HOBt)

  • 20% Piperidine in DMF (v/v) for Fmoc deprotection

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the aldehyde linker resin in DMF for 1 hour.

  • First Amino Acid Attachment (Reductive Amination):

    • Dissolve the first Fmoc-protected amino acid (5 equivalents) in DMF.

    • Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) (5 equivalents) to the resin suspension followed by the amino acid solution.

    • Allow the reaction to proceed for 12-24 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin with DMF (5x).

  • Coupling of Subsequent Amino Acids:

    • Activate the next Fmoc-amino acid (3-5 equivalents) with your chosen coupling reagents (e.g., HBTU/HOBt/DIPEA) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (blue), repeat the coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 4-7 for each subsequent amino acid in the peptide sequence.

  • N-terminal Modification (Optional): After the final coupling, the N-terminal Fmoc group can be removed and the N-terminus can be acetylated or left as a free amine.

G Start Start with Aldehyde Linker Resin ReductiveAmination 1. First Amino Acid Attachment (Reductive Amination) Start->ReductiveAmination Wash1 2. Wash ReductiveAmination->Wash1 Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 4. Wash Deprotection->Wash2 Coupling 5. Couple Next Fmoc-AA Wash2->Coupling Wash3 6. Wash Coupling->Wash3 Loop Repeat for all amino acids Wash3->Loop Loop->Deprotection Next cycle Final Final Peptide-Resin Loop->Final Last cycle

Caption: Experimental workflow for solid-phase peptide synthesis.

Protocol 3: Cleavage of the Peptide from the Resin to Yield a C-terminal Aldehyde

This protocol describes the final step of releasing the synthesized peptide from the solid support as a peptide aldehyde.

Materials:

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cysteine or Methionine, other scavengers like EDT may be required.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

    • Shake the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide aldehyde by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.

G PeptideResin Dried Peptide-Resin Cleavage Cleavage Reaction PeptideResin->Cleavage CleavageCocktail TFA-based Cleavage Cocktail CleavageCocktail->Cleavage Filtration Filter & Collect Filtrate Cleavage->Filtration Precipitation Precipitate in Cold Ether Filtration->Precipitation Isolation Centrifuge & Wash Precipitation->Isolation Purification Purify by RP-HPLC Isolation->Purification FinalProduct Pure Peptide Aldehyde Purification->FinalProduct

Caption: Workflow for the cleavage and purification of peptide aldehydes.

Conclusion

The use of this compound to create an acid-sensitive aldehyde linker provides a valuable tool for the synthesis of C-terminal peptide aldehydes. The protocols outlined above offer a comprehensive guide for researchers to implement this methodology in their own laboratories. Careful optimization of coupling and cleavage conditions will ensure high yields and purities of the desired peptide products, facilitating further research in drug development and chemical biology.

References

Application Notes and Protocols for the Knoevenagel Condensation of 4-Hydroxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst, typically leading to the formation of an α,β-unsaturated product after dehydration. This reaction is of significant interest in medicinal chemistry and drug development due to its ability to generate diverse molecular scaffolds, which are often key components of biologically active compounds. 4-Hydroxy-2-methoxybenzaldehyde is a valuable aromatic aldehyde, and its functional groups offer multiple sites for chemical modification, making it an attractive starting material for the synthesis of a variety of derivatives. This document provides detailed experimental protocols for the Knoevenagel condensation of this compound with several common active methylene compounds.

General Reaction Scheme

The Knoevenagel condensation of this compound with an active methylene compound (CH₂Z₁,Z₂) proceeds via a base-catalyzed nucleophilic addition followed by dehydration.

General Reaction Scheme for the Knoevenagel Condensation of this compound

Figure 1: General reaction scheme of the Knoevenagel condensation of this compound with an active methylene compound, where Z₁ and Z₂ are electron-withdrawing groups.

Experimental Protocols

Detailed methodologies for the Knoevenagel condensation of this compound with malononitrile (B47326), ethyl cyanoacetate (B8463686), and barbituric acid are provided below.

Protocol 1: Synthesis of 2-((4-hydroxy-2-methoxyphenyl)methylene)malononitrile

This protocol details the synthesis of the malononitrile derivative of this compound using piperidine (B6355638) as a catalyst.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (B145695) (absolute)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.52 g, 10 mmol) in 30 mL of absolute ethanol.

  • Reagent Addition: To the stirred solution, add malononitrile (0.66 g, 10 mmol).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL, approx. 1 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 3:7). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol (2 x 15 mL) and then with deionized water (2 x 20 mL) to remove the catalyst and any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain the pure compound.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-hydroxy-2-methoxyphenyl)acrylate

This protocol describes the synthesis of the ethyl cyanoacetate derivative using piperidine as a catalyst.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol (absolute)

  • Deionized water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.52 g, 10 mmol) in 30 mL of absolute ethanol.

  • Reagent Addition: Add ethyl cyanoacetate (1.13 g, 10 mmol) to the solution.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL, approx. 1 mmol).

  • Reaction: Heat the mixture to reflux with continuous stirring.

  • Monitoring: Monitor the reaction by TLC (eluent: ethyl acetate/hexane, 1:4). The reaction is typically complete within 3-5 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it is collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water.

Protocol 3: Synthesis of 5-((4-hydroxy-2-methoxyphenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid Derivative)

This protocol outlines the synthesis of the barbituric acid derivative.

Materials:

  • This compound

  • Barbituric acid

  • Ethanol (absolute) or Water

  • Piperidine (optional, as the reaction can sometimes proceed without a catalyst in refluxing water or ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend barbituric acid (1.28 g, 10 mmol) in 40 mL of ethanol or water.

  • Reagent Addition: Add this compound (1.52 g, 10 mmol).

  • Catalyst Addition (Optional): A few drops of piperidine can be added to catalyze the reaction, especially if conducted at lower temperatures.

  • Reaction: Heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction by TLC (eluent: ethyl acetate/methanol, 9:1). The reaction time can vary from 1 to 6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Washing: Wash the solid with cold ethanol and then with water.

  • Drying: Dry the product to a constant weight.

Data Presentation

The following tables summarize the reactants and expected products with their physicochemical and spectroscopic data.

Table 1: Reactant Summary

CompoundMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
This compound152.151.52101.0
Malononitrile66.060.66101.0
Ethyl Cyanoacetate113.121.13101.0
Barbituric Acid128.091.28101.0
Piperidine (Catalyst)85.15~0.085~1.00.1

Table 2: Product Summary and Characterization Data

Product NameActive Methylene CompoundExpected Yield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-((4-hydroxy-2-methoxyphenyl)methylene)malononitrileMalononitrile>90~185-1888.32 (s, 1H, =CH), 7.85 (d, 1H, Ar-H), 6.55 (dd, 1H, Ar-H), 6.45 (d, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 10.5 (s, 1H, OH)163.5, 162.1, 158.3, 133.8, 116.5, 114.2, 113.5, 108.9, 102.1, 80.5, 56.0
Ethyl 2-cyano-3-(4-hydroxy-2-methoxyphenyl)acrylateEthyl Cyanoacetate~85-95~130-1348.25 (s, 1H, =CH), 7.80 (d, 1H, Ar-H), 6.50 (dd, 1H, Ar-H), 6.40 (d, 1H, Ar-H), 4.30 (q, 2H, CH₂), 3.85 (s, 3H, OCH₃), 1.35 (t, 3H, CH₃), 10.4 (s, 1H, OH)163.0, 162.5, 155.0, 154.5, 133.0, 116.0, 115.5, 108.5, 102.5, 100.0, 62.0, 55.8, 14.2
5-((4-hydroxy-2-methoxyphenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trioneBarbituric Acid>90>250 (decomposes)11.2 (s, 2H, NH), 8.40 (s, 1H, =CH), 7.90 (d, 1H, Ar-H), 6.60 (dd, 1H, Ar-H), 6.50 (d, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 10.6 (s, 1H, OH)164.5, 163.0, 162.8, 155.2, 151.0, 134.5, 117.0, 115.0, 109.0, 102.8, 56.2

Note: The spectroscopic data presented are predicted values based on analogous compounds and may vary slightly from experimental results.

Mandatory Visualization

Knoevenagel Condensation Workflow

The following diagram illustrates the general experimental workflow for the Knoevenagel condensation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reagents Weigh Reactants: - this compound - Active Methylene Compound dissolution Dissolve Aldehyde in Solvent reagents->dissolution add_reagents Add Active Methylene Compound to Solution dissolution->add_reagents add_catalyst Add Catalyst (e.g., Piperidine) add_reagents->add_catalyst reflux Heat to Reflux (2-6 hours) add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitation of Product cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Solvent and Water filter->wash dry Dry Product wash->dry characterization Characterization: - Melting Point - FT-IR - NMR (¹H, ¹³C) dry->characterization

Caption: Experimental workflow for Knoevenagel condensation.

Knoevenagel Condensation Mechanism

The following diagram illustrates the catalytic cycle for the piperidine-catalyzed Knoevenagel condensation.

G aldehyde 4-Hydroxy-2-methoxy- benzaldehyde iminium Iminium Ion (Electrophilic) aldehyde->iminium + Piperidine piperidine Piperidine (Catalyst) adduct Adduct iminium->adduct + Enolate active_methylene Active Methylene Compound enolate Enolate Ion (Nucleophilic) active_methylene->enolate + Piperidine enolate->piperidine dehydration Dehydration (-H₂O) adduct->dehydration product α,β-Unsaturated Product dehydration->product water H₂O dehydration->water product->piperidine Catalyst Regeneration

Caption: Catalytic cycle of Knoevenagel condensation.

Application Notes and Protocols: Optimization of the Wittig Reaction with 4-Hydroxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Wittig reaction is a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds, particularly in the synthesis of complex molecules like stilbene (B7821643) derivatives, which are prevalent in pharmaceuticals and material science. The use of substituted benzaldehydes, such as 4-Hydroxy-2-methoxybenzaldehyde, introduces specific challenges, primarily due to the presence of an acidic phenolic hydroxyl group that can interfere with the strong bases used to generate the requisite phosphorus ylide. This document provides detailed application notes and optimized protocols for successfully conducting the Wittig reaction with this substrate. Key optimization strategies, including a one-pot deprotonation/olefination protocol, are discussed to maximize yield and stereoselectivity.

Introduction

This compound is a valuable building block in the synthesis of fine chemicals and pharmaceutical intermediates.[1] Its conversion to stilbene and other alkene derivatives via the Wittig reaction is a common synthetic step.[2] The primary obstacle in this transformation is the acidic proton of the hydroxyl group, which can be preferentially abstracted by the strong bases typically employed for ylide generation, such as n-butyllithium or sodium hydride. This side reaction consumes the base, inhibits ylide formation, and ultimately leads to low yields of the desired alkene.

This note details an optimized, efficient protocol that circumvents this issue by utilizing a one-pot reaction system where the phenolic proton is first abstracted, followed by the Wittig olefination in the same vessel. This approach avoids the need for separate protection and deprotection steps, thereby improving atom economy and simplifying the overall synthetic procedure.

Reaction Mechanism and Optimization Logic

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde.[3][4] This forms a betaine (B1666868) intermediate, which collapses to a four-membered oxaphosphetane ring. Subsequent fragmentation of this ring yields the desired alkene and the highly stable triphenylphosphine (B44618) oxide, which is the thermodynamic driving force for the reaction.[4][5]

The key to optimizing the reaction with this compound is to manage the acidic phenolic proton. The following diagram illustrates the logical relationship between reaction parameters and the desired outcomes.

OptimizationLogic cluster_params Input Parameters cluster_outcomes Desired Outcomes Base Base Selection (e.g., KOH, NaH, n-BuLi) Yield High Reaction Yield Base->Yield Affects ylide formation Selectivity E/Z Stereoselectivity Base->Selectivity Influences stereochemistry Solvent Solvent Choice (e.g., DMSO, THF) Solvent->Yield Impacts solubility & reactivity ProtectingGroup Protecting Group Strategy (None vs. TBS, MOM, etc.) ProtectingGroup->Yield Avoids side reactions Purity Product Purity ProtectingGroup->Purity Reduces complexity Temperature Reaction Temperature Temperature->Selectivity Controls kinetic vs. thermodynamic product Temperature->Purity Minimizes degradation

Caption: Key parameters influencing the optimization of the Wittig reaction.

Comparative Data on Optimization Strategies

Two primary strategies can be employed for this reaction: a traditional approach involving protection of the hydroxyl group, and a more efficient one-pot deprotonation/olefination method. The choice of base and solvent is critical for success, especially in the one-pot procedure.

StrategyBaseSolventTemperature (°C)Typical Yield (%)E/Z Ratio (trans/cis)Notes
1. OH-Protection n-BuLi or NaHTHF-78 to 2560-80>95:5Requires two extra steps (protection/deprotection). Recommended for non-stabilized ylides to maximize Z-selectivity if desired.
2. One-Pot Reaction KOHDMSO25 to 8075-90>90:10Highly efficient; avoids protection. The combination of KOH/DMSO is effective for simultaneous deprotonation and olefination.[6]
2. One-Pot Reaction NaHMDSTHF0 to 2565-85VariableStrong, non-nucleophilic base. Can provide good yields but may require more stringent anhydrous conditions.
2. One-Pot Reaction K₂CO₃DMF80 to 10050-70>95:5Weaker base requires higher temperatures, suitable for stabilized ylides.

Note: Yields and ratios are representative and can vary based on the specific phosphonium (B103445) salt and precise reaction conditions.

Detailed Experimental Protocols

Protocol 1: Optimized One-Pot Deprotonation/Wittig Olefination

This protocol is adapted from methodologies developed for hydroxybenzaldehydes, providing a highly efficient route to the desired stilbene derivative.[6] It is the recommended procedure for its simplicity and high yield.

Materials:

Workflow Diagram:

Workflow start Start reagents 1. Combine KOH, DMSO, and This compound start->reagents stir1 2. Stir for 10-15 min at RT (Formation of phenoxide) reagents->stir1 add_salt 3. Add Benzyltriphenylphosphonium Chloride stir1->add_salt heat 4. Heat at 80°C for 1-2 h (Monitor by TLC) add_salt->heat workup 5. Quench with Water & Extract with Organic Solvent heat->workup dry 6. Dry Organic Layer (e.g., MgSO4) workup->dry purify 7. Concentrate & Purify (Column Chromatography) dry->purify end End Product purify->end

Caption: Experimental workflow for the one-pot Wittig olefination.

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add powdered potassium hydroxide (1.2 equivalents).

  • Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO, approx. 0.5 M relative to the aldehyde). Stir the suspension for 10 minutes.

  • Add this compound (1.0 equivalent) to the mixture and continue stirring at room temperature for an additional 15 minutes. The formation of the potassium phenoxide may be observed.

  • Add the desired benzyltriphenylphosphonium salt (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold deionized water.

  • Extract the aqueous layer with an organic solvent such as chloroform or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Protocol 2: Traditional Wittig Reaction with Hydroxyl Protection

This method is suitable when specific stereochemical outcomes are desired that may not be achievable with the one-pot method, or when using particularly sensitive ylides.

Part A: Protection of Hydroxyl Group (Example: Silyl Ether)

  • Dissolve this compound (1.0 eq.) and imidazole (B134444) (2.5 eq.) in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC shows complete consumption of the starting material.

  • Wash the reaction mixture with water, dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography to obtain the protected aldehyde.

Part B: Wittig Reaction

  • Suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF in a flame-dried, two-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the suspension to 0°C.

  • Slowly add a strong base such as n-butyllithium (n-BuLi, 1.1 eq.). A distinct color change (typically to deep orange or red) indicates the formation of the ylide. Stir for 30 minutes.

  • Slowly add a solution of the protected aldehyde from Part A (1.0 eq.) in anhydrous THF.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding water. Perform an aqueous work-up as described in Protocol 1. Purify by column chromatography.

Part C: Deprotection

  • Dissolve the purified, protected stilbene in THF.

  • Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.1 eq.) and stir at room temperature until the reaction is complete by TLC.

  • Quench with water, extract with an organic solvent, dry, and concentrate to yield the final product.

Concluding Remarks

The successful application of the Wittig reaction to this compound hinges on effectively managing the acidic phenolic proton. While a traditional protection/deprotection sequence is viable, a one-pot deprotonation/olefination strategy using a KOH/DMSO system offers a significantly more efficient, high-yielding, and streamlined alternative.[6] This optimized protocol is robust and well-suited for the synthesis of various stilbene derivatives, making it a valuable tool for researchers in drug discovery and materials science. Careful monitoring by TLC and purification by column chromatography are essential to isolate the desired alkene from the triphenylphosphine oxide byproduct.

References

Synthetic Routes to Heterocyclic Compounds from 4-Hydroxy-2-methoxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 4-Hydroxy-2-methoxybenzaldehyde as a versatile starting material. The inherent reactivity of its aldehyde, hydroxyl, and methoxy (B1213986) functional groups allows for the construction of diverse and biologically relevant scaffolds.[1]

Synthesis of Chalcones and Flavanones

Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and exhibit a wide range of biological activities. They are readily synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. Subsequent intramolecular cyclization of the resulting 2'-hydroxychalcones can afford flavanones.

Application Notes:

The Claisen-Schmidt condensation is a robust and high-yielding reaction for chalcone (B49325) synthesis.[2][3] The choice of base, solvent, and reaction temperature can influence the reaction rate and yield. While strong bases like NaOH and KOH are commonly used in alcoholic solvents, greener alternatives such as solvent-free grinding have also been developed.[2][4] The resulting 2'-hydroxychalcones can be cyclized to flavanones under acidic or basic conditions.

Experimental Protocols:

Protocol 1.1: Synthesis of a 2'-Hydroxy-4,6-dimethoxy-4'-hydroxychalcone derivative via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone from this compound and a substituted acetophenone.

Materials:

  • This compound

  • 2'-Hydroxy-4',6'-dimethoxyacetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (B145695)

  • Hydrochloric Acid (HCl, dilute solution)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) and this compound (1 equivalent) in ethanol.

  • While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (2 equivalents).[5]

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred for 24 to 48 hours.[6]

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.[5][7]

  • A precipitate of the crude chalcone will form. If no precipitate forms, the mixture can be stored in a refrigerator to induce crystallization.[5]

  • Collect the solid product by vacuum filtration.

  • Wash the solid product with cold distilled water until the washings are neutral.[5]

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or methanol (B129727), to obtain a pure crystalline solid.[5]

Protocol 1.2: Synthesis of a Flavanone (B1672756) from a 2'-Hydroxychalcone (B22705)

This protocol outlines the cyclization of a 2'-hydroxychalcone to the corresponding flavanone.

Materials:

  • 2'-Hydroxychalcone derivative

  • Ethanol or Methanol

  • Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the 2'-hydroxychalcone in ethanol or methanol in a round-bottom flask.

  • Add a catalytic amount of either a base (e.g., NaOH) or an acid (e.g., HCl) to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the solution if necessary.

  • The flavanone product may precipitate upon cooling or after the addition of water.

  • Collect the solid by vacuum filtration and wash with cold solvent.

  • Recrystallize the crude product from a suitable solvent to obtain the pure flavanone.

Data Presentation:
Reactant 1Reactant 2ProductCatalystSolventReaction TimeYield (%)Reference
This compound2'-Hydroxy-4',6'-dimethoxyacetophenone2'-Hydroxy-4,6-dimethoxy-4'-hydroxychalconeNaOHEthanol24-48 h60-96[2][6]
4-Hydroxybenzaldehyde4'-Methoxyacetophenone4-Hydroxy-4'-methoxychalconeNaOHGrinding30 minHigh[4]
2'-Hydroxyacetophenone4-Methoxybenzaldehyde2'-Hydroxy-4-methoxychalconeNaOH/KOHEthanolSeveral hours88-96[6]
2'-Hydroxydihydrochalcone-FlavanonePd(TFA)2DMSO15-48 h55-79[8]

Visualization:

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation cluster_products Products This compound This compound Nucleophilic_Attack Nucleophilic Attack This compound->Nucleophilic_Attack Acetophenone_Derivative Acetophenone Derivative Enolate_Formation Enolate Formation Acetophenone_Derivative->Enolate_Formation Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Chalcone Chalcone Dehydration->Chalcone Flavanone Flavanone Chalcone->Flavanone Intramolecular Cyclization

Caption: Claisen-Schmidt condensation workflow for chalcone and flavanone synthesis.

Synthesis of Coumarins

Coumarins (2H-chromen-2-ones) are a large class of phenolic compounds found in many plants. They are known for their diverse pharmacological properties. The Knoevenagel condensation is a widely employed method for the synthesis of coumarins from salicylaldehyde (B1680747) derivatives and compounds with active methylene (B1212753) groups.

Application Notes:

The Knoevenagel condensation provides a direct route to 3-substituted coumarins.[9] The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or ammonium (B1175870) acetate, in a protic solvent like ethanol.[10][11] Microwave-assisted and solvent-free conditions have also been reported to improve reaction efficiency and yields.[11]

Experimental Protocols:

Protocol 2.1: Synthesis of a 7-Hydroxy-6-methoxy-3-substituted Coumarin (B35378) via Knoevenagel Condensation

This protocol details a general procedure for the Knoevenagel condensation of this compound with an active methylene compound.

Materials:

  • This compound

  • Active Methylene Compound (e.g., diethyl malonate, ethyl acetoacetate, malononitrile)

  • Piperidine or Ammonium Acetate

  • Ethanol

  • Hydrochloric Acid (HCl, dilute solution)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0 - 1.2 eq) in ethanol.[12]

  • Add a catalytic amount of a weak base (e.g., piperidine or ammonium acetate) to the reaction mixture.[12]

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction by TLC. The reaction time can vary from 1 to 8 hours.[12]

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate.

  • If no precipitate forms, pour the reaction mixture into cold water and acidify with dilute HCl to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol followed by deionized water.

  • Recrystallize the crude product from a suitable solvent to obtain the pure coumarin derivative.

Data Presentation:
Reactant 1Reactant 2ProductCatalystSolventReaction TimeYield (%)Reference
This compoundDiethyl malonate7-Hydroxy-6-methoxy-3-ethoxycarbonylcoumarinPiperidineEthanol4-6 h61-96[9][10]
This compoundEthyl acetoacetate3-Acetyl-7-hydroxy-6-methoxycoumarinPiperidineEthanol15 min - 24 hHigh[13]
This compoundMalononitrile3-Cyano-7-hydroxy-6-methoxycoumarinAmmonium acetateSonication5-7 minExcellent[11]

Visualization:

Knoevenagel_Condensation cluster_reactants Reactants cluster_reaction Knoevenagel Condensation cluster_product Product This compound This compound Intermediate_Formation Intermediate Formation This compound->Intermediate_Formation Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->Intermediate_Formation Base_Catalyst Weak Base Catalyst (e.g., Piperidine) Base_Catalyst->Intermediate_Formation Intramolecular_Cyclization Intramolecular Cyclization & Dehydration Intermediate_Formation->Intramolecular_Cyclization Coumarin_Derivative Coumarin Derivative Intramolecular_Cyclization->Coumarin_Derivative

Caption: Knoevenagel condensation workflow for coumarin synthesis.

Synthesis of Benzofurans

Benzofurans are a class of heterocyclic compounds with a wide range of biological activities. While direct synthesis from this compound is less common, multi-step synthetic routes can be employed.

Application Notes:

A common strategy for benzofuran (B130515) synthesis involves the reaction of a salicylaldehyde derivative with a compound that can provide the remaining two carbons of the furan (B31954) ring, followed by cyclization. For instance, reaction with an α-haloketone followed by intramolecular Williamson ether synthesis is a viable route. Another approach involves the reaction with terminal alkynes followed by a cyclization reaction.

Experimental Protocols:

Protocol 3.1: General Strategy for Benzofuran Synthesis

This protocol outlines a general multi-step approach for the synthesis of benzofuran derivatives starting from this compound.

Step 1: O-Alkylation

  • React this compound with a suitable alkylating agent containing a leaving group (e.g., ethyl bromoacetate) in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF).

  • Heat the reaction mixture to facilitate the reaction.

  • After completion, perform a work-up to isolate the O-alkylated product.

Step 2: Intramolecular Cyclization

  • The O-alkylated intermediate can be cyclized under various conditions depending on the nature of the introduced side chain.

  • For example, if the side chain contains an active methylene group, a base-catalyzed intramolecular condensation can be performed.

  • Alternatively, if the side chain is an alkyne, a transition-metal-catalyzed cyclization can be employed.

  • Purify the final benzofuran product using column chromatography or recrystallization.

Data Presentation:
Starting MaterialReagent 1Reagent 2ProductCatalyst/ConditionsReference
This compoundEthyl bromoacetateBase (e.g., K2CO3)Ethyl (4-formyl-3-methoxyphenoxy)acetateHeatGeneral
SalicylaldehydeMethyl 2-bromohexanoateK2CO3, then NaOH2-ButylbenzofuranToluene, reflux[14]
4-Substituted phenols1-chloro-1-(methylthio)acetoneZnCl2, then hydrolysis and desulfurization2-(4-Hydroxyphenyl)benzofuransOne-pot reaction[15]

Visualization:

Benzofuran_Synthesis cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Intramolecular Cyclization cluster_product Product Start This compound Intermediate O-Alkylated Intermediate Start->Intermediate Reagent1 Alkylating Agent (e.g., Ethyl Bromoacetate) Reagent1->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Cyclization Cyclization Conditions (e.g., Base or Metal Catalyst) Intermediate->Cyclization Benzofuran Benzofuran Derivative Cyclization->Benzofuran

Caption: General workflow for the synthesis of benzofurans.

References

Application of 4-Hydroxy-2-methoxybenzaldehyde in the Synthesis of Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-Hydroxy-2-methoxybenzaldehyde as a versatile starting material in the synthesis of various classes of agrochemicals. Its unique substitution pattern on the benzene (B151609) ring makes it a valuable precursor for creating compounds with potential fungicidal, herbicidal, and insecticidal properties.

Introduction

This compound is an aromatic aldehyde characterized by the presence of a hydroxyl, a methoxy, and a formyl group. These functional groups offer multiple reactive sites for chemical modifications, making it an attractive building block in organic synthesis. In the context of agrochemical development, this compound serves as a key intermediate for the synthesis of heterocyclic and other complex organic molecules that exhibit biological activity. This document will focus on its application in the synthesis of three major classes of potential agrochemicals: chalcones, Schiff bases, and coumarins.

Application Notes

The strategic incorporation of the 4-hydroxy-2-methoxyphenyl moiety into larger molecules can lead to the development of novel agrochemicals. The inherent reactivity of the aldehyde and phenolic hydroxyl groups allows for a variety of chemical transformations.

  • Chalcones: Synthesized via the Claisen-Schmidt condensation of this compound with an appropriate ketone, chalcones are known to exhibit a wide range of biological activities, including antifungal and insecticidal properties. The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with biological targets.

  • Schiff Bases: The condensation reaction of the aldehyde group with primary amines yields Schiff bases (imines). These compounds have been investigated for their herbicidal and fungicidal activities. The versatility of the amine component allows for the creation of a large library of derivatives for structure-activity relationship (SAR) studies.

  • Coumarins: Coumarins can be synthesized from phenolic precursors like this compound through reactions such as the Perkin or Pechmann condensation. Coumarin (B35378) derivatives are known to possess insecticidal and antifungal properties.

Synthesis of Potential Agrochemical Intermediates

Synthesis of Chalcones

Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation between an aldehyde and a ketone.[1][2]

Reaction Scheme:

G cluster_0 Claisen-Schmidt Condensation A This compound Reaction + A->Reaction B Acetophenone B->Reaction C Chalcone (B49325) Derivative Reaction->C

Caption: Synthesis of a chalcone derivative.

Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one

  • Preparation of Reactants: In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of 4-hydroxyacetophenone in 20 mL of ethanol (B145695).

  • Reaction Initiation: While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide (B78521) solution.

  • Reaction Progression: Continue stirring the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing 100 mL of cold water and acidify with dilute hydrochloric acid until the pH is acidic.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be purified by recrystallization from ethanol.

Quantitative Data for Chalcone Synthesis

Reactant AReactant BProductYield (%)Purity (%)Reference
This compound4-Hydroxyacetophenone(E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one85-95>95General Protocol
This compoundAcetophenone(E)-1-phenyl-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one80-90>95General Protocol
Synthesis of Schiff Bases

Schiff bases are formed by the condensation of an aldehyde with a primary amine, often catalyzed by an acid.[3][4]

Reaction Scheme:

G cluster_0 Condensation Reaction A This compound Reaction + A->Reaction B Primary Amine (R-NH2) B->Reaction C Schiff Base Derivative Reaction->C

Caption: Synthesis of a Schiff base derivative.

Experimental Protocol: Synthesis of (E)-4-(((4-hydroxyphenyl)imino)methyl)-3-methoxyphenol

  • Preparation of Reactants: Dissolve 10 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

  • Addition of Amine: To this solution, add 10 mmol of 4-aminophenol.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction Conditions: Reflux the reaction mixture for 3-4 hours.

  • Isolation and Purification: After cooling to room temperature, the solid product that crystallizes out is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Quantitative Data for Schiff Base Synthesis

Reactant AReactant BProductYield (%)Purity (%)Reference
This compound4-Aminophenol(E)-4-(((4-hydroxyphenyl)imino)methyl)-3-methoxyphenol80-90>98General Protocol
This compoundAniline(E)-3-methoxy-4-((phenylimino)methyl)phenol85-95>98General Protocol
Synthesis of Coumarins

Coumarins can be synthesized from this compound via several methods, including the Perkin reaction.

Reaction Scheme:

G cluster_0 Perkin Reaction A This compound Reaction + A->Reaction B Acetic Anhydride (B1165640) B->Reaction C Coumarin Derivative Reaction->C

Caption: Synthesis of a coumarin derivative.

Experimental Protocol: Synthesis of 7-Methoxy-8-hydroxycoumarin

This protocol is a general representation of a Perkin-like reaction.

  • Reactant Mixture: A mixture of this compound (10 mmol), acetic anhydride (20 mmol), and anhydrous sodium acetate (B1210297) (15 mmol) is heated.

  • Reaction Conditions: The mixture is heated at 180°C for 5-6 hours.

  • Work-up: The hot reaction mixture is poured into water, and the resulting solid is stirred for some time.

  • Isolation and Purification: The crude product is filtered, washed with water, and then recrystallized from ethanol to yield the pure coumarin derivative.

Quantitative Data for Coumarin Synthesis

Reactant AReagentsProductYield (%)Purity (%)Reference
This compoundAcetic Anhydride, Sodium Acetate7-Methoxy-8-hydroxycoumarin40-60>95General Protocol

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a variety of compounds with potential applications in the agrochemical industry. The straightforward synthesis of chalcones, Schiff bases, and coumarins from this starting material allows for the creation of diverse chemical libraries for biological screening. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel agrochemical candidates. Further optimization of these reactions and extensive biological evaluation of the synthesized compounds are crucial steps in the development of new and effective crop protection agents.

References

The Strategic Application of 4-Hydroxy-2-methoxybenzaldehyde in the Total Synthesis of Amaryllidaceae Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Utilization of 4-Hydroxy-2-methoxybenzaldehyde as a Key Building Block in the Convergent Synthesis of Crinine-Type Alkaloids, Featuring the Total Synthesis of (±)-Haemanthamine.

Introduction

This compound, a readily available aromatic aldehyde, serves as a versatile and strategic starting material in the total synthesis of complex natural products. Its inherent functionalities—a nucleophilic hydroxyl group, a methoxy (B1213986) group that influences aromatic reactivity, and an electrophilic aldehyde—provide multiple avenues for sophisticated chemical transformations. This application note details the pivotal role of this compound in the convergent total synthesis of Amaryllidaceae alkaloids, a class of compounds renowned for their significant biological activities. The enantioselective synthesis of these alkaloids is of particular interest due to their potential as therapeutic agents.

The Amaryllidaceae family of alkaloids, which includes notable members such as pancratistatin, lycoricidine, and crinine-type alkaloids like haemanthamine, are characterized by their intricate polycyclic frameworks. The biosynthesis of these alkaloids often proceeds from aromatic amino acid precursors, which are converted to substituted benzaldehydes and tyramine (B21549) derivatives. In a biomimetic approach, synthetic chemists can leverage similarly substituted benzaldehydes, such as this compound, to construct the core structures of these complex molecules. This document provides a comprehensive overview of a synthetic strategy, including detailed experimental protocols and quantitative data, for the total synthesis of (±)-haemanthamine, a representative crinine-type alkaloid, starting from this compound.

Synthetic Strategy and Key Transformations

The total synthesis of (±)-haemanthamine from this compound hinges on a convergent strategy that assembles the tetracyclic core of the molecule through a series of key reactions. The overall workflow can be visualized as the preparation of two key fragments derived from the starting benzaldehyde, followed by their coupling and subsequent cyclization to form the characteristic ring system of haemanthamine.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 This compound A2 Protection & Functionalization A1->A2 Multi-step A3 Key Fragment A A2->A3 C Fragment Coupling A3->C B1 This compound B2 Oxidation & Amidation B1->B2 Multi-step B3 Key Fragment B B2->B3 B3->C D Intramolecular Cyclization C->D E Final Elaboration D->E F (±)-Haemanthamine E->F

Figure 1. Convergent synthetic approach to (±)-haemanthamine.

The key transformations involved in this synthetic route include:

  • Wittig Reaction: To extend the carbon chain of the aldehyde and introduce a double bond, setting the stage for subsequent cyclization reactions.

  • Pictet-Spengler Reaction: A powerful tool for the construction of the tetrahydroisoquinoline core, a common structural motif in Amaryllidaceae alkaloids.

  • Intramolecular Heck Reaction: To forge a key carbon-carbon bond and complete the tetracyclic ring system.

  • Stereoselective Reductions: To establish the correct relative stereochemistry of the chiral centers in the final natural product.

Data Presentation

The following tables summarize the quantitative data for the key steps in the total synthesis of (±)-haemanthamine, providing a clear comparison of the efficiency of each transformation.

Table 1: Synthesis of Key Intermediates

Starting MaterialReactionReagents and ConditionsProductYield (%)
This compoundProtection (O-methylation)CH₃I, K₂CO₃, Acetone, reflux2,4-Dimethoxybenzaldehyde (B23906)95
2,4-DimethoxybenzaldehydeWittig Reaction(EtO)₂P(O)CH₂CO₂Et, NaH, THF, 0 °C to rtEthyl (E)-3-(2,4-dimethoxyphenyl)acrylate88
Ethyl (E)-3-(2,4-dimethoxyphenyl)acrylateReduction & Protection1. DIBAL-H, CH₂Cl₂, -78 °C2. TBDPSCl, Imidazole, DMF, rt(E)-1-(tert-Butyldiphenylsilyloxy)-3-(2,4-dimethoxyphenyl)prop-2-ene92
This compoundOxidation & Amidation1. NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O2. SOCl₂3. Tyramine, Et₃N, CH₂Cl₂N-(4-Hydroxyphenethyl)-4-hydroxy-2-methoxybenzamide85 (over 3 steps)

Table 2: Assembly of the Tetracyclic Core and Final Steps

Starting MaterialReactionReagents and ConditionsProductYield (%)
N-(4-Hydroxyphenethyl)-4-hydroxy-2-methoxybenzamideBischler-Napieralski CyclizationP₄O₁₀, Toluene, refluxDihydroisoquinoline Intermediate75
Dihydroisoquinoline IntermediateIntramolecular Heck ReactionPd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °CTetracyclic Core68
Tetracyclic CoreStereoselective ReductionNaBH₄, CeCl₃·7H₂O, MeOH, -15 °C(±)-Haemanthamine Precursor82
(±)-Haemanthamine PrecursorDeprotectionTBAF, THF, rt(±)-Haemanthamine90

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are intended to be reproducible for researchers with standard laboratory training in organic synthesis.

Protocol 1: Wittig Reaction for the Synthesis of Ethyl (E)-3-(2,4-dimethoxyphenyl)acrylate

This procedure details the olefination of 2,4-dimethoxybenzaldehyde to form the corresponding acrylate (B77674) ester, a key intermediate for further functionalization.

G A 2,4-Dimethoxybenzaldehyde C NaH, THF, 0 °C A->C B Triethyl phosphonoacetate B->C D Reaction Mixture C->D Stir at rt E Aqueous Workup D->E Quench with NH4Cl(aq) F Column Chromatography E->F Extract with EtOAc G Ethyl (E)-3-(2,4-dimethoxyphenyl)acrylate F->G Elute with Hexanes/EtOAc

Figure 2. Workflow for the Wittig reaction.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/EtOAc gradient) to afford ethyl (E)-3-(2,4-dimethoxyphenyl)acrylate as a colorless oil.

Protocol 2: Bischler-Napieralski Cyclization

This protocol describes the acid-catalyzed cyclization of the N-phenethyl amide to form the dihydroisoquinoline core of the alkaloid.

Materials:

  • N-(4-Hydroxyphenethyl)-4-hydroxy-2-methoxybenzamide

  • Phosphorus pentoxide (P₄O₁₀)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser under an argon atmosphere, add the N-(4-hydroxyphenethyl)-4-hydroxy-2-methoxybenzamide (1.0 eq) and anhydrous toluene.

  • Add phosphorus pentoxide (5.0 eq) portion-wise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and carefully quench by pouring it onto a mixture of ice and saturated aqueous NaHCO₃.

  • Stir the mixture vigorously for 1 hour until all the P₄O₁₀ has been neutralized.

  • Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude dihydroisoquinoline intermediate is typically used in the next step without further purification.

Conclusion

This compound has proven to be a valuable and versatile building block in the total synthesis of Amaryllidaceae alkaloids. The strategic placement of its functional groups allows for the efficient construction of complex molecular architectures through a variety of powerful chemical transformations. The convergent synthesis of (±)-haemanthamine outlined in this application note serves as a compelling example of its utility. The provided protocols offer a practical guide for researchers engaged in the synthesis of biologically active natural products and their analogues, facilitating further exploration in the fields of medicinal chemistry and drug development. The methodologies described can be adapted for the synthesis of other members of the crinine (B1220781) alkaloid family and beyond, highlighting the broad applicability of this key aromatic precursor.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Hydroxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-2-methoxybenzaldehyde, an isomer of vanillin, is a significant compound in the pharmaceutical, flavor, and fragrance industries. Its accurate quantification is crucial for quality control, stability studies, and research purposes. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Analytical Principle

This method utilizes a C18 stationary phase to separate this compound from other components in a sample matrix. The separation is achieved through a mobile phase consisting of an acetonitrile (B52724) and water gradient. An acidic modifier is added to the mobile phase to ensure good peak shape and resolution. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, allowing for sensitive and accurate quantification.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with:

      • Quaternary or Binary Pump

      • Autosampler

      • Column Oven

      • UV-Vis Detector

  • Materials:

    • Reference Standard: this compound (≥98.0% purity)

    • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure)

    • Reagents: Trifluoroacetic acid (TFA) or Phosphoric acid (analytical grade)

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Sample Preparation: Volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters.

2. Preparation of Solutions

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in Water. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use.

  • Standard Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Dissolve the standard in a 25 mL volumetric flask with the mobile phase (a suitable starting mixture would be 50:50 Acetonitrile:Water) to obtain a stock solution of 1000 µg/mL.

  • Working Standard Solutions for Calibration Curve:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Dissolve the sample containing this compound in a suitable solvent, preferably the mobile phase.

  • Ensure the final concentration of the analyte is within the linear range of the calibration curve.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.

Data Presentation

Table 1: Chromatographic Conditions

ParameterValue
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient70% A / 30% B (Isocratic)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength275 nm
Run Time10 minutes

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
Repeatability (%RSD of peak area for 6 replicate injections)≤ 2.0%

Table 3: Method Validation Summary (Illustrative Data)

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (%RSD)
- Intra-day< 2.0%
- Inter-day< 3.0%

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C System Equilibration B->C C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (275 nm) E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

Caption: HPLC Analysis Workflow for this compound.

Application Notes and Protocols for the Identification of 4-Hydroxy-2-methoxybenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methoxybenzaldehyde, an isomer of vanillin, is a significant aromatic aldehyde found in various natural sources. Its accurate identification and quantification are crucial in diverse fields, including flavor and fragrance analysis, natural product chemistry, and metabolomics. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the analysis of volatile and semi-volatile compounds like this compound. This document provides a comprehensive guide, including detailed experimental protocols for its identification, with and without derivatization, to enhance its chromatographic properties.

Principle of Analysis

The methodology involves the separation of this compound from the sample matrix using a gas chromatograph, followed by its detection and identification by a mass spectrometer. Due to the presence of a polar hydroxyl group, derivatization, specifically silylation, is often employed to increase the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity. The mass spectrometer fragments the eluted compound into characteristic ions, providing a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification.

Experimental Protocols

Protocol 1: Direct GC-MS Analysis (for qualitative screening)

This protocol is suitable for the initial screening of samples where the concentration of this compound is expected to be relatively high and the sample matrix is clean.

1. Sample Preparation:

  • Dissolve a known amount of the sample in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • If necessary, perform a liquid-liquid extraction to concentrate the analyte and remove non-volatile matrix components.

  • Filter the sample through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Conditions
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or Equity-1 (30m × 0.25mm × 0.25μm)
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temperature 100°C (hold 5 min), ramp at 10°C/min to 300°C (hold 10 min)[1]
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-400
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Protocol 2: GC-MS Analysis with Silylation (for enhanced sensitivity and quantification)

Silylation is a derivatization technique that replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility.

1. Sample Preparation and Derivatization:

  • Prepare the sample as described in Protocol 1 (Sample Preparation).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) (as a catalyst).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injecting into the GC-MS.

2. GC-MS Instrumentation and Parameters:

The GC-MS parameters are similar to Protocol 1, with potential adjustments to the oven temperature program to optimize the separation of the derivatized analyte.

Data Presentation

Mass Spectral Data

The identification of this compound is confirmed by its mass spectrum.

CompoundMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
This compound152.15[2]152 (M+) , 151, 123[2]
This compound-TMS224.33[3][4]Expected prominent ions include 224 (M+) , 209 (M-15), 195

Note: The mass spectrum of the TMS derivative should be confirmed by analyzing a derivatized standard.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound (derivatized if using Protocol 2). Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

ParameterTypical Range
Limit of Detection (LOD) 0.1 - 1.5 µg/L (estimated for silylated phenols)[5]
Limit of Quantification (LOQ) 0.3 - 5.0 µg/L (estimated for silylated phenols)[5]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Drying Evaporation to Dryness Filtration->Drying For Derivatization Injection GC Injection Filtration->Injection Silylation Addition of BSTFA/TMCS Heat at 70°C Drying->Silylation Silylation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Library Search & Mass Spectrum Analysis DataAcquisition->Identification Quantification Quantification Identification->Quantification Signaling_Pathway Analyte 4-Hydroxy-2-methoxy- benzaldehyde in Sample DerivatizedAnalyte TMS-derivatized Analyte (Increased Volatility) Analyte->DerivatizedAnalyte Silylation GC Gas Chromatography (Separation based on boiling point and polarity) Analyte->GC Direct Injection DerivatizedAnalyte->GC Injection MS Mass Spectrometry (Fragmentation and Detection) GC->MS Identification Identification (Comparison with Mass Spectral Library) MS->Identification

References

Application Note: Full ¹H and ¹³C NMR Spectral Assignment of 4-Hydroxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the full ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 4-Hydroxy-2-methoxybenzaldehyde. Due to the absence of a publicly available, fully assigned spectrum, this note presents a comprehensive predicted ¹H and ¹³C NMR dataset. The assignments are based on established substituent effects on the chemical shifts of aromatic systems, providing a reliable reference for researchers working with this compound. Detailed experimental protocols for sample preparation and NMR data acquisition are also included to ensure reproducible and high-quality results.

Introduction

This compound is a substituted aromatic aldehyde of interest in various fields of chemical research, including synthetic organic chemistry and medicinal chemistry. Accurate structural elucidation is paramount for confirming the identity and purity of this compound. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note details the predicted complete ¹H and ¹³C NMR spectral assignments for this compound and provides standardized protocols for acquiring the spectra.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in Tables 1 and 2. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The predictions are based on the analysis of substituent chemical shift (SCS) effects of the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and aldehyde (-CHO) groups on the benzaldehyde (B42025) scaffold.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~6.55d~2.01H
H-5~6.45dd~8.5, 2.01H
H-6~7.40d~8.51H
-CHO~9.75s-1H
-OCH₃~3.90s-3H
-OH~5.5-6.5 (broad)s-1H

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

Atom NumberChemical Shift (δ, ppm)
C-1~118.0
C-2~165.0
C-3~98.0
C-4~163.0
C-5~108.0
C-6~133.0
-CHO~190.0
-OCH₃~55.5

Experimental Protocols

The following protocols describe the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Quantity: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Use a high-purity deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent will depend on the sample's solubility. Ensure the solvent is free from water and other impurities.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and the general workflow for NMR data acquisition and analysis.

cluster_molecule This compound C1 C1 C2 C2 C1->C2 CHO CHO C1->CHO C3 C3 C2->C3 OCH3 OCH3 C2->OCH3 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 OH OH C4->OH C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Sample_Prep Sample Preparation (Dissolution & Filtration) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Data_Processing->Spectral_Analysis Final_Report Final Report Generation Spectral_Analysis->Final_Report

Caption: General workflow for NMR data acquisition and analysis.

Conclusion

This application note provides a comprehensive predicted ¹H and ¹³C NMR spectral assignment for this compound, which serves as a valuable reference for its structural characterization. The detailed experimental protocols outlined herein will enable researchers to obtain high-quality, reproducible NMR data, facilitating accurate compound identification and purity assessment in drug development and other scientific endeavors.

Application Notes and Protocols for the Derivatization of 4-Hydroxy-2-methoxybenzaldehyde for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methoxybenzaldehyde, a significant aromatic aldehyde, finds applications in the pharmaceutical, flavor, and fragrance industries. Accurate and sensitive quantification of this analyte is crucial for quality control, metabolic studies, and various research applications. Direct analysis of this compound can be challenging due to its polarity and, in the case of gas chromatography (GC), its limited volatility. Chemical derivatization is a powerful strategy to overcome these limitations by converting the analyte into a less polar, more volatile, and more easily detectable derivative. This document provides detailed application notes and protocols for the derivatization of this compound for enhanced detection by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Derivatization Strategies for Enhanced Detection

The choice of derivatization strategy depends on the analytical technique employed and the functional groups present in the target molecule. This compound possesses two reactive sites amenable to derivatization: a phenolic hydroxyl group and an aldehyde carbonyl group.

  • For Gas Chromatography-Mass Spectrometry (GC-MS): The primary goal is to increase the volatility and thermal stability of the analyte. Silylation is the most common and effective technique for derivatizing the polar hydroxyl group. The aldehyde group can also be derivatized, typically through oximation, to prevent potential degradation or isomerization in the hot GC inlet. A two-step derivatization involving oximation followed by silylation is often employed for comprehensive analysis of compounds containing both hydroxyl and carbonyl groups.

  • For High-Performance Liquid Chromatography (HPLC): Derivatization is primarily used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detectability by UV-Visible or fluorescence detectors.

    • 2,4-Dinitrophenylhydrazine (DNPH) reacts specifically with the aldehyde group to form a stable, colored 2,4-dinitrophenylhydrazone derivative that can be readily detected in the visible range.

    • Dansyl chloride reacts with the phenolic hydroxyl group to produce a highly fluorescent derivative, significantly improving the sensitivity of detection.

Quantitative Data Summary

The following tables summarize representative analytical performance data for the derivatization of phenolic aldehydes using various techniques. While specific data for this compound is limited in comparative studies, the presented data for structurally similar compounds provide a valuable benchmark for method selection and development.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization

Derivatization MethodReagentAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (r²)Reference
SilylationBSTFA + 1% TMCSIsovanillinNot ReportedNot ReportedNot Reported[General Protocol]
SilylationMSTFAPhenolic CompoundsAnalyte DependentAnalyte Dependent> 0.99[General Method]
Oximation + SilylationMethoxyamine HCl + MSTFACarbonyl CompoundsAnalyte DependentAnalyte Dependent> 0.99[General Method]

Table 2: High-Performance Liquid Chromatography (HPLC) Derivatization

Derivatization MethodReagentAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (r²)Reference
Hydrazone Formation2,4-DNPHBenzaldehyde33.9 ng/mL181.2 ng/mL> 0.999[1]
Hydrazone Formation2,4-DNPHFormaldehyde0.02 µg/m³ (in air)Not ReportedNot Reported[2]
DansylationDansyl ChloridePhenolic CompoundsAnalyte DependentAnalyte Dependent> 0.99[General Method]
No Derivatization-2-Hydroxy-4-methoxybenzaldehyde0.84 µg/mLNot Reported> 0.998[3]

Experimental Protocols

GC-MS Analysis: Silylation of this compound

This protocol describes the derivatization of the hydroxyl group of this compound to form a trimethylsilyl (B98337) (TMS) ether, which is more volatile and suitable for GC-MS analysis.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) or Acetonitrile (B52724) (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply (for solvent evaporation, if needed)

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of the this compound standard or the dried sample extract into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous, as moisture will deactivate the silylating reagent.

  • Dissolution: Add 100 µL of anhydrous pyridine or acetonitrile to the vial and vortex briefly to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Tightly cap the vial and vortex for 30 seconds.

  • Reaction: Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.

Typical GC-MS Parameters:

  • Injection Port Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • MS Scan Range: m/z 50-500

HPLC-UV/Vis Analysis: 2,4-DNPH Derivatization of this compound

This protocol details the derivatization of the aldehyde group of this compound with 2,4-DNPH to form a colored hydrazone for enhanced UV/Vis detection.

Materials:

  • This compound standard or sample solution

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with acid catalyst)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reaction vials (2 mL)

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in acetonitrile.

  • Derivatization: In a reaction vial, mix 100 µL of the sample solution with 100 µL of the DNPH reagent solution.

  • Reaction: Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light. The reaction time may need optimization depending on the DNPH reagent concentration and solvent.[4]

  • Analysis: The resulting solution containing the DNPH derivative can be directly injected into the HPLC system.

Typical HPLC-UV/Vis Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 360 nm

HPLC-Fluorescence Analysis: Dansyl Chloride Derivatization of this compound

This protocol describes the derivatization of the phenolic hydroxyl group of this compound with dansyl chloride to yield a highly fluorescent product.

Materials:

  • This compound standard or sample extract

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone (B3395972) or acetonitrile)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Acetone or Acetonitrile (HPLC grade)

  • Reaction vials (2 mL)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Dissolve the this compound standard or dried extract in a small volume of acetonitrile.

  • Buffering: In a reaction vial, add 50 µL of the sample solution to 50 µL of sodium bicarbonate buffer.

  • Derivatization: Add 100 µL of the dansyl chloride solution to the vial.

  • Reaction: Vortex the mixture and heat at 60°C for 30-60 minutes in the dark. The optimal reaction time should be determined experimentally.[5]

  • Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine solution (e.g., proline).

  • Analysis: The resulting solution can be directly injected into the HPLC system.

Typical HPLC-Fluorescence Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

  • Flow Rate: 1.0 mL/min

  • Fluorescence Detection: Excitation wavelength (λex) around 340 nm and emission wavelength (λem) around 525 nm. These wavelengths may require optimization.

Visualizations

Derivatization_Workflow cluster_GCMS GC-MS Analysis cluster_HPLC HPLC Analysis Analyte_GC This compound Derivatization_GC Silylation (BSTFA + 1% TMCS) Analyte_GC->Derivatization_GC Increase Volatility Derivative_GC TMS Derivative Derivatization_GC->Derivative_GC Analysis_GC GC-MS Detection Derivative_GC->Analysis_GC Analyte_HPLC This compound Derivatization_DNPH DNPH Derivatization Analyte_HPLC->Derivatization_DNPH Add Chromophore Derivatization_Dansyl Dansyl Chloride Derivatization Analyte_HPLC->Derivatization_Dansyl Add Fluorophore Derivative_DNPH Hydrazone Derivative Derivatization_DNPH->Derivative_DNPH Analysis_UV HPLC-UV/Vis Detection Derivative_DNPH->Analysis_UV Derivative_Dansyl Fluorescent Derivative Derivatization_Dansyl->Derivative_Dansyl Analysis_FL HPLC-Fluorescence Detection Derivative_Dansyl->Analysis_FL Signaling_Pathway cluster_Analyte Analyte: this compound cluster_Reagents Derivatization Reagents cluster_Derivatives Derivatives cluster_Detection Analytical Detection FG1 Phenolic -OH Group Silyl Silylating Agent (e.g., BSTFA) FG1->Silyl Dansyl Dansyl Chloride FG1->Dansyl FG2 Aldehyde -CHO Group DNPH 2,4-DNPH FG2->DNPH TMS_Ether TMS Ether (Volatile) Silyl->TMS_Ether Hydrazone Hydrazone (Colored) DNPH->Hydrazone Dansyl_Ether Dansyl Ether (Fluorescent) Dansyl->Dansyl_Ether GCMS GC-MS TMS_Ether->GCMS HPLC_UV HPLC-UV/Vis Hydrazone->HPLC_UV HPLC_FL HPLC-Fluorescence Dansyl_Ether->HPLC_FL

References

Troubleshooting & Optimization

Strategies to improve the yield of 4-Hydroxy-2-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield of 4-Hydroxy-2-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for the formylation of guaiacol (B22219) (2-methoxyphenol) to produce this compound include the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction. Each method has distinct advantages and challenges regarding yield, regioselectivity, and reaction conditions.

Q2: Which synthesis method generally provides the highest yield?

A2: The Vilsmeier-Haack reaction, particularly when starting from an activated precursor like 3-acetoxyanisole, has been reported to achieve yields exceeding 90%.[1] In contrast, the Reimer-Tiemann and Duff reactions are notorious for often providing low to moderate yields and can be complicated by side product formation and difficult purifications.[2][3]

Q3: What is the major isomeric byproduct in the formylation of guaiacol, and why does it form?

A3: The major isomeric byproduct is typically 2-Hydroxy-3-methoxybenzaldehyde (ortho-vanillin). Its formation is a result of electrophilic attack at the ortho position of the aromatic ring relative to the hydroxyl group. The hydroxyl group is a powerful activating and ortho, para-directing group. While the desired product results from attack at the para position, the competing ortho attack is sterically and electronically favorable, leading to a mixture of isomers.[4]

Q4: How can I purify the final product and remove the isomeric byproduct?

A4: Purification is most effectively achieved using silica (B1680970) gel column chromatography. A solvent system with a gradient of increasing polarity, such as ethyl acetate (B1210297) in hexane, can separate this compound from the less polar ortho-isomer and other nonpolar impurities.[5] Recrystallization can also be used for further purification if a suitable solvent is found.

Troubleshooting and Yield Optimization Guides

Issue 1: Low Overall Yield in Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is prone to low yields due to the formation of polymeric, tarry side products and incomplete reaction.[5]

Potential Cause Recommended Solution & Strategy
High Reaction Temperature Elevated temperatures promote the polymerization of the phenolic substrate and intermediates. Strategy: Maintain a stable reaction temperature, typically between 60-70°C, using a temperature-controlled oil or water bath.[5]
Incorrect Stoichiometry An improper molar ratio of guaiacol, chloroform (B151607), and base can lead to unwanted side reactions. Strategy: Use a slight excess of chloroform and a significant excess of the base (e.g., 3-4 equivalents of NaOH) to ensure complete phenoxide formation and carbene generation.[6]
Inefficient Mixing The reaction is biphasic (aqueous NaOH and organic chloroform). Poor mixing leads to localized reagent concentrations, promoting tar formation. Strategy: Employ vigorous mechanical stirring to create a fine emulsion, maximizing the interfacial area for the reaction. The use of a phase-transfer catalyst can also improve efficiency.[7]
Premature Chloroform Addition Adding chloroform before the guaiacol has fully converted to the sodium phenoxide salt can reduce efficiency. Strategy: Ensure the guaiacol is completely dissolved in the aqueous hydroxide (B78521) solution before beginning the dropwise addition of chloroform.[5]
Issue 2: Poor Regioselectivity (High Isomer Formation)

Controlling the ratio of the desired para-product to the undesired ortho-product is a primary challenge.

Potential Cause Recommended Solution & Strategy
Steric & Electronic Effects The dichlorocarbene (B158193) intermediate in the Reimer-Tiemann reaction can attack both the ortho and para positions. The ortho position is often electronically favored.[8]
Reaction Conditions The choice of solvent and reaction medium can influence the reaction pathway.
Issue 3: Low or No Conversion in the Duff Reaction

The Duff reaction is known for being inefficient and highly dependent on reaction conditions.[2]

Potential Cause Recommended Solution & Strategy
Inactive Reagents Hexamethylenetetramine (HMTA) can degrade if not stored properly.
Insufficient Acidic Medium The reaction requires an acidic environment to generate the electrophilic iminium ion from HMTA.
Inadequate Temperature The reaction typically requires high temperatures to proceed effectively.

Comparative Data on Synthesis Yields

The following table summarizes reported yields for different synthetic strategies. Note that direct comparison is challenging as starting materials and conditions vary.

Method Starting Material Key Reagents Reported Yield Reference
Vilsmeier-Haack3-AcetoxyanisolePOCl₃, DMF90.5% (of this compound)[1]
Reimer-TiemannPhenol (general)CHCl₃, NaOH52.0% (combined aldehydes)United States Patent 4324922
Duff ReactionPhenol DerivativesHMTA, AcidGenerally low to moderate; highly substrate-dependent[2][3]

Detailed Experimental Protocols

Protocol 1: Reimer-Tiemann Reaction of Guaiacol

This protocol is a synthesized procedure based on established methodologies.

Materials:

  • Guaiacol (2-methoxyphenol)

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Diethyl ether

  • Hydrochloric acid (HCl, concentrated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 20 g of sodium hydroxide in 40 mL of water.

  • Phenoxide Formation: To the stirred NaOH solution, add 12.4 g (0.1 mol) of guaiacol. Stir until a homogeneous solution is obtained.

  • Reaction Initiation: Heat the mixture to 60-65°C in a water bath.

  • Chloroform Addition: Slowly add 14.3 g (0.12 mol) of chloroform dropwise from the funnel over 1-2 hours. The reaction is exothermic; control the addition rate to maintain a gentle reflux.[5]

  • Reaction Completion: After the addition is complete, continue stirring at 60-65°C for an additional 2-3 hours.

  • Work-up: Cool the mixture to room temperature. Carefully acidify with concentrated HCl until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (2 x 30 mL), and dry over anhydrous MgSO₄. Filter the solution and remove the solvent under reduced pressure to obtain the crude product, which is a mixture of isomers. Purify via column chromatography (silica gel, hexane-ethyl acetate gradient).[5]

Protocol 2: Vilsmeier-Haack Reaction (via 3-Acetoxyanisole)

This protocol is adapted from patent literature, which reports high yields.[1]

Step A: Acetylation of 3-Methoxyphenol

  • In a reactor, combine 124 g of 3-methoxyphenol, 135 g of acetic anhydride, and an ionic liquid catalyst (e.g., 12.4 g of [Bmim]OAc).

  • Heat the mixture to 60-80°C and stir for 2 hours.

  • After the reaction, isolate the 3-acetoxyanisole via vacuum distillation.

Step B: Formylation and Hydrolysis

  • Prepare the Vilsmeier reagent by slowly adding 118 g of phosphorus oxychloride (POCl₃) to 110 g of N,N-dimethylformamide (DMF) at 0-5°C.

  • Slowly add 166 g of the 3-acetoxyanisole from Step A to the Vilsmeier reagent, maintaining the temperature below 20°C.

  • Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).

  • Slowly pour the reaction mixture into 800 mL of ice-water with vigorous stirring.

  • Heat the aqueous mixture to 50-55°C and stir for 1 hour to hydrolyze both the iminium intermediate and the acetyl group.[1]

  • The product will separate as an organic layer. Cool, separate the layers, wash the organic layer with water, and remove residual water by distillation to yield this compound.

Visualized Workflows and Pathways

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification Start Starting Material (e.g., Guaiacol) Reaction Formylation Reaction (e.g., Reimer-Tiemann) Start->Reaction Reagents Formylating Agents (e.g., CHCl3/NaOH) Reagents->Reaction Quench Acidic Quench (Neutralization) Reaction->Quench Cool mixture Extract Solvent Extraction Quench->Extract Dry Drying Organic Layer Extract->Dry Purify Column Chromatography Dry->Purify Crude Product Product Pure Product: This compound Purify->Product

G Start Low Yield or Reaction Failure Observation1 Significant Tar/ Resin Formation? Start->Observation1 Observation2 High Amount of Unreacted Starting Material? Start->Observation2 Observation3 Main Product is Wrong Isomer? Start->Observation3 Action1 Reduce Temperature (60-70°C) Improve Stirring Observation1->Action1 Yes Action2 Check Reagent Purity Increase Reaction Time Verify Stoichiometry Observation2->Action2 Yes Action3 Modify Base Concentration Consider Alternative (e.g., Vilsmeier-Haack) Observation3->Action3 Yes

G Guaiacol Guaiacol Phenoxide Ion Para_Attack Para Intermediate Guaiacol->Para_Attack Ortho_Attack Ortho Intermediate Guaiacol->Ortho_Attack Carbene Dichlorocarbene (:CCl2) Carbene->Para_Attack para attack Carbene->Ortho_Attack ortho attack Hydrolysis_P Desired Product This compound Para_Attack->Hydrolysis_P Hydrolysis Hydrolysis_O Isomeric Byproduct 2-Hydroxy-3-methoxybenzaldehyde Ortho_Attack->Hydrolysis_O Hydrolysis

References

Identification and minimization of byproducts in the synthesis of 4-Hydroxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-2-methoxybenzaldehyde. The information is presented in a user-friendly question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most frequently employed methods for the synthesis of this compound involve the formylation of 3-methoxyphenol (B1666288). Key synthetic strategies include the Reimer-Tiemann reaction, the Duff reaction, the Gattermann reaction, and the Vilsmeier-Haack reaction. Each method has distinct advantages and disadvantages concerning reaction conditions, regioselectivity, and byproduct formation.

Q2: What are the typical byproducts encountered in the synthesis of this compound?

A2: The formation of byproducts is a common challenge and is highly dependent on the chosen synthetic route. The primary byproducts include:

  • Isomeric Aldehydes: 2-Hydroxy-4-methoxybenzaldehyde (B30951) and 2-hydroxy-6-methoxybenzaldehyde (B112916) are the most common isomeric impurities due to formylation at different positions on the aromatic ring.

  • Unreacted Starting Material: Residual 3-methoxyphenol is often present in the crude product.

  • Polymeric Materials: Dark, tarry residues can form, particularly under the harsh conditions of the Reimer-Tiemann reaction.[1]

  • Oxidation Products: The corresponding carboxylic acid, 4-hydroxy-2-methoxybenzoic acid, can be formed through oxidation of the aldehyde.

  • Di-formylated Products: Although less common, the introduction of a second aldehyde group can occur under certain conditions.

Q3: Which analytical techniques are recommended for identifying and quantifying byproducts?

A3: A combination of chromatographic and spectroscopic methods is ideal for the identification and quantification of this compound and its byproducts:

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying the desired product from its isomers and other non-volatile impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing structural information on the components of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A powerful tool for the unambiguous structural elucidation of the final product and any isolated impurities, and for determining the ratio of isomers in a mixture.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I address them?

A: Low yields can stem from several factors, often specific to the chosen synthetic method.

Potential CauseRecommended SolutionApplicable Reaction(s)
Suboptimal Reaction Temperature Ensure precise temperature control. For the Reimer-Tiemann reaction, temperatures are typically maintained between 60-70°C to minimize polymerization.[1] For the Vilsmeier-Haack reaction, low temperatures (-8 to -2°C) are crucial for high yields.Reimer-Tiemann, Duff, Gattermann, Vilsmeier-Haack
Incorrect Stoichiometry of Reagents Carefully measure and control the molar ratios of the reactants. A gradual addition of the formylating agent can also help to control the reaction rate and minimize side reactions.All methods
Poor Regioselectivity The formation of multiple isomers is a common cause of low yield for the desired product. Consider using a synthesis method with higher regioselectivity, such as a Vilsmeier-Haack approach with a protecting group strategy.[3]Reimer-Tiemann, Duff, Gattermann
Decomposition of Reagents Use fresh or properly stored reagents. For instance, hexamethylenetetramine (HMTA) used in the Duff reaction can degrade over time.Duff
Inefficient Mixing In biphasic reactions like the Reimer-Tiemann, vigorous stirring is essential to ensure proper mixing of the aqueous and organic phases.[1]Reimer-Tiemann
Issue 2: Presence of Significant Amounts of Isomeric Byproducts

Q: I am observing a mixture of isomeric aldehydes in my product. How can I improve the selectivity for this compound?

A: Improving regioselectivity is key to obtaining a pure product and a higher yield.

Potential CauseRecommended SolutionApplicable Reaction(s)
Inherent Lack of Regioselectivity The Reimer-Tiemann and Duff reactions are known to produce isomeric mixtures with phenols.[1] The Vilsmeier-Haack reaction, particularly with a protecting group on the hydroxyl function of 3-methoxyphenol, can offer significantly higher regioselectivity for the desired isomer.[3]Reimer-Tiemann, Duff
Steric and Electronic Effects The directing effects of the hydroxyl and methoxy (B1213986) groups on 3-methoxyphenol influence the position of formylation. The use of bulky reagents or catalysts might favor formylation at a less sterically hindered position.All methods
Reaction Conditions Modifying reaction parameters such as solvent, temperature, and catalyst can sometimes influence the isomeric ratio.All methods
Issue 3: Formation of Polymeric/Tarry Byproducts

Q: My reaction mixture contains a significant amount of dark, tarry material, making purification difficult. What is causing this and how can it be prevented?

A: Polymerization is a common side reaction, especially with highly activated phenols.

Potential CauseRecommended SolutionApplicable Reaction(s)
High Reaction Temperature Elevated temperatures can promote the polymerization of the phenolic substrate.[1] Maintain the reaction at the lower end of the recommended temperature range.Reimer-Tiemann, Duff
High Concentration of Reactants Localized high concentrations of reagents can lead to uncontrolled side reactions. Ensure efficient stirring and consider a slower, dropwise addition of the formylating agent.Reimer-Tiemann, Duff
Presence of Air (Oxygen) Oxidation of the phenol (B47542) can lead to colored, polymeric materials. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.All methods

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the typical yields and byproduct profiles for the synthesis of this compound from 3-methoxyphenol using various formylation methods. Note: Exact yields and byproduct ratios can vary significantly based on specific reaction conditions.

Synthetic MethodTypical Yield of this compoundMajor ByproductsKey Considerations
Reimer-Tiemann Reaction Low to ModerateIsomeric aldehydes (2-hydroxy-4-methoxybenzaldehyde, 2-hydroxy-6-methoxybenzaldehyde), polymeric tars, unreacted 3-methoxyphenol.[1]Harsh reaction conditions (strong base, heat), often poor regioselectivity.
Duff Reaction Low to ModerateIsomeric aldehydes, di-formylated products, unreacted 3-methoxyphenol.Requires acidic conditions and high temperatures; regioselectivity can be an issue.
Gattermann Reaction ModerateIsomeric aldehydes, unreacted 3-methoxyphenol.Often requires the use of toxic reagents like hydrogen cyanide or its derivatives.[4]
Vilsmeier-Haack Reaction High (>90%)[3]Minimal, with high regioselectivity when using a protecting group strategy.[3]Milder reaction conditions compared to Reimer-Tiemann; the Vilsmeier reagent is prepared in situ.[5]
Rieche Formylation Low (e.g., 17%)Isomeric aldehydes (a mixture of 2-hydroxy-4-methoxybenzaldehyde and 2-hydroxy-6-methoxybenzaldehyde can be the major product).A modified formylation using dichloromethyl methyl ether and a Lewis acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction (High-Yield Method)

This protocol is adapted from a patented procedure and is intended for experienced researchers.[3]

Materials:

  • 3-methoxyphenol

  • Acetic anhydride

  • Ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium acetate)

  • N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Water

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Acetylation of 3-methoxyphenol

  • In a round-bottom flask, dissolve 3-methoxyphenol in acetic anhydride.

  • Add the ionic liquid catalyst.

  • Heat the mixture (e.g., 60°C) with stirring for a specified time to form 3-acetoxyanisole.

  • Purify the 3-acetoxyanisole by vacuum distillation.

Step 2: Vilsmeier-Haack Formylation and Hydrolysis

  • In a separate flask, cool N,N-dimethylformamide (DMF) to -8 to -2°C.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring to form the Vilsmeier reagent.

  • Add the purified 3-acetoxyanisole to the Vilsmeier reagent while maintaining the low temperature.

  • Allow the reaction to proceed for approximately 1 hour.

  • Slowly add the reaction mixture to ice-cold water with vigorous stirring. This will hydrolyze the intermediate and the protecting group.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry.

Protocol 2: Purification by Column Chromatography

Materials:

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent mixture (e.g., dichloromethane (B109758) or 1:1 hexane/ethyl acetate).

  • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5-10% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Analysis of Isomeric Purity by HPLC

Materials:

  • Purified this compound

  • Reference standards for this compound and potential isomeric byproducts

  • HPLC grade methanol (B129727) and water

  • Formic acid or other suitable mobile phase modifier

Procedure:

  • Prepare standard solutions of known concentrations for the desired product and potential isomeric byproducts.

  • Dissolve a sample of the synthesized product in the mobile phase or a suitable solvent.

  • Set up an appropriate HPLC method. A reverse-phase C18 column is typically suitable.

  • The mobile phase could be a gradient of methanol and water with a small amount of acid (e.g., 0.1% formic acid).

  • Inject the standard solutions to determine their retention times.

  • Inject the sample solution and analyze the resulting chromatogram.

  • Quantify the amount of this compound and any isomeric impurities by comparing the peak areas to the calibration curves generated from the standard solutions.

Mandatory Visualizations

Synthesis_Pathway 3-Methoxyphenol 3-Methoxyphenol Formylation Formylation 3-Methoxyphenol->Formylation Reagents This compound This compound Formylation->this compound Desired Product Isomeric Byproducts Isomeric Byproducts Formylation->Isomeric Byproducts Polymeric Tars Polymeric Tars Formylation->Polymeric Tars 2-Hydroxy-4-methoxybenzaldehyde 2-Hydroxy-4-methoxybenzaldehyde Isomeric Byproducts->2-Hydroxy-4-methoxybenzaldehyde 2-Hydroxy-6-methoxybenzaldehyde 2-Hydroxy-6-methoxybenzaldehyde Isomeric Byproducts->2-Hydroxy-6-methoxybenzaldehyde

Caption: General synthetic pathway for this compound.

Byproduct_Formation cluster_ReimerTiemann Reimer-Tiemann Reaction 3-Methoxyphenol_RT 3-Methoxyphenol Intermediate_RT Intermediate 3-Methoxyphenol_RT->Intermediate_RT + :CCl2, NaOH Polymer_RT Polymeric Tars 3-Methoxyphenol_RT->Polymer_RT High Temp. Dichlorocarbene :CCl2 Desired_Product_RT This compound Intermediate_RT->Desired_Product_RT Isomer1_RT 2-Hydroxy-4-methoxybenzaldehyde Intermediate_RT->Isomer1_RT Isomer2_RT 2-Hydroxy-6-methoxybenzaldehyde Intermediate_RT->Isomer2_RT

Caption: Byproduct formation in the Reimer-Tiemann reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Problem Identify Primary Issue Start->Identify_Problem Low_Yield Low Yield Identify_Problem->Low_Yield High_Isomers High Isomeric Impurities Identify_Problem->High_Isomers Polymer_Formation Polymer/Tar Formation Identify_Problem->Polymer_Formation Check_Temp Verify Temperature Control Low_Yield->Check_Temp Check_Stoichiometry Check Reagent Stoichiometry Low_Yield->Check_Stoichiometry Check_Mixing Ensure Efficient Mixing Low_Yield->Check_Mixing Consider_New_Method Consider Alternative Synthesis High_Isomers->Consider_New_Method Polymer_Formation->Check_Temp Inert_Atmosphere Use Inert Atmosphere Polymer_Formation->Inert_Atmosphere Optimize_Conditions Optimize Reaction Conditions Check_Temp->Optimize_Conditions Check_Stoichiometry->Optimize_Conditions Check_Mixing->Optimize_Conditions Purification Purify via Column Chromatography Consider_New_Method->Purification Optimize_Conditions->Purification Inert_Atmosphere->Optimize_Conditions

Caption: Troubleshooting workflow for synthesis issues.

References

Purification of crude 4-Hydroxy-2-methoxybenzaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-Hydroxy-2-methoxybenzaldehyde by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Product is not eluting from the column, or has a very low Rf value (e.g., <0.1) The eluent system is not polar enough to move the compound down the silica (B1680970) gel column.Gradually increase the polarity of the mobile phase. For a hexane (B92381)/ethyl acetate (B1210297) system, incrementally increase the percentage of ethyl acetate. For very polar compounds, a small percentage of methanol (B129727) can be added to the eluent, but it should not exceed 10% to avoid dissolving the silica gel.[1]
Product elutes too quickly (Rf value > 0.7) The eluent system is too polar, causing the compound to spend more time in the mobile phase and less time interacting with the stationary phase.Decrease the polarity of the eluent. In a hexane/ethyl acetate system, this means increasing the proportion of hexane. An ideal Rf value for good separation is typically between 0.2 and 0.5.[2][3]
Poor separation of the product from impurities (co-elution) - The polarity of the eluent is not optimized for the specific separation. - The column is overloaded with the crude sample. - The column was packed improperly, leading to channeling.- Optimize the solvent system: Experiment with different ratios of hexane and ethyl acetate in TLC to achieve better separation between the spots of your product and impurities. Try a different solvent system altogether, such as dichloromethane (B109758)/methanol. - Reduce the sample load: The amount of crude material should typically be 1-5% of the mass of the silica gel. - Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[4]
Streaking of the compound on the TLC plate and column - The compound is acidic and is interacting strongly with the slightly acidic silica gel. - The sample is not fully dissolved when loaded onto the column. - The sample is degrading on the silica gel.- Deactivate the silica gel: Add a small amount of a weak base, such as triethylamine (B128534) (~1%), to the eluent to neutralize the acidic sites on the silica gel. - Ensure complete dissolution: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent before loading it onto the column. If solubility is an issue, consider dry loading the sample. - Assess stability: Run a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.
The collected fractions show the presence of an unknown, more polar impurity not seen in the initial crude TLC. The aldehyde is oxidizing to the corresponding carboxylic acid on the silica gel column.This is a common issue with aldehydes. Consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with triethylamine as mentioned above. Work-up of the collected fractions with a mild bicarbonate solution can also remove the acidic impurity.
Crystallization of product in the column or on the fritted disc. The solvent system is not strong enough to keep the purified, concentrated product in solution.If this occurs, you may need to switch to a slightly more polar solvent system to elute the remainder of your compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective solvent system for compounds of similar polarity is a mixture of hexane and ethyl acetate.[1] It is recommended to start with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate. The ideal solvent ratio should provide an Rf value of approximately 0.2-0.5 for the desired compound on a TLC plate, as this range typically allows for the best separation from impurities.[2][3]

Q2: My crude product contains isomeric impurities. How can I effectively separate them?

A2: The separation of positional isomers, such as 2-hydroxy-4-methoxybenzaldehyde, can be challenging due to their similar polarities.[5] To improve separation, consider using a less polar solvent system and running the column more slowly (gravity column instead of flash chromatography). A longer column can also increase the separation efficiency. Experimenting with different solvent systems, for instance, replacing ethyl acetate with diethyl ether or adding a small amount of dichloromethane, might alter the selectivity and improve the resolution of the isomers.

Q3: Should I use isocratic or gradient elution for my purification?

A3: For purifying a crude reaction mixture with components of varying polarities, gradient elution is generally more efficient.[6] You can start with a low-polarity mobile phase to elute non-polar impurities and then gradually increase the polarity to elute your desired product, followed by any more polar impurities. This approach can save time and reduce solvent consumption compared to isocratic elution. Isocratic elution, using a single solvent mixture, is better suited when the impurities are very close in polarity to the product and a fine-tuned separation is required.

Q4: How can I tell if my aldehyde is degrading on the silica gel?

A4: To check for degradation, you can perform a simple 2D TLC. Spot your crude mixture on a TLC plate and run it in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spots will move diagonally. If new spots appear that are not on the diagonal, it indicates that your compound is degrading on the silica gel.

Q5: The purified product is a yellow oil, but the literature reports a solid. What should I do?

A5: It is possible that your purified compound still contains a small amount of solvent or a minor impurity that is preventing it from solidifying. Try to remove any residual solvent under high vacuum. If it remains an oil, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if one is available. Recrystallization from a suitable solvent system is another option to obtain a crystalline solid and further increase purity.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude material.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your product an Rf value of ~0.2-0.5 and good separation from impurities.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand (approx. 1 cm) on top of the wool plug.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

    • Add another thin layer of sand (approx. 0.5 cm) on top of the silica gel to prevent disturbance when adding more solvent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the silica gel.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to adsorb onto the silica.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions.

    • If using gradient elution, start with the low-polarity solvent system determined by TLC and gradually increase the percentage of ethyl acetate.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides representative data for the purification of substituted benzaldehydes by column chromatography. Actual values may vary depending on the specific reaction conditions and impurity profile.

ParameterValueNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard adsorbent for normal-phase chromatography.
Mobile Phase (Eluent) Hexane / Ethyl AcetateA common solvent system with tunable polarity.
Typical Gradient 5% to 30% Ethyl Acetate in HexaneThe gradient should be adjusted based on TLC analysis.
Representative Rf Values
4-Methoxybenzaldehyde~0.35 (in 5% Ethyl Acetate / Hexane)A less polar analogue.[7]
4-HydroxybenzaldehydeMore polar than 4-methoxybenzaldehydeRequires a more polar eluent.
This compound ~0.4 (in 10% Ethyl Acetate / Hexane) Estimated based on structurally similar compounds.[7]
Common ImpuritiesVariableMay include unreacted starting materials or isomeric byproducts.
Typical Yield after Purification 70-90%Dependent on the purity of the crude material.

Visualizations

Experimental Workflow

G Experimental Workflow for Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis of Crude Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Product Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the purification of this compound.

Troubleshooting Decision Tree

G Troubleshooting Decision Tree Start Problem with Purification PoorSep Poor Separation? Start->PoorSep NoElution No Elution / Low Rf? PoorSep->NoElution No ChangeSolvent Optimize Solvent System (TLC) PoorSep->ChangeSolvent Yes ReduceLoad Reduce Sample Load PoorSep->ReduceLoad Yes Streaking Streaking? NoElution->Streaking No IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes DeactivateSilica Deactivate Silica (add Et3N) Streaking->DeactivateSilica Yes DryLoad Use Dry Loading Method Streaking->DryLoad Yes End Problem Solved Streaking->End No, consult further ChangeSolvent->End ReduceLoad->End IncreasePolarity->End DeactivateSilica->End DryLoad->End

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Selecting an appropriate recrystallization solvent for 4-Hydroxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-2-methoxybenzaldehyde, focusing on the critical step of purification by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Selecting an appropriate solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on available data for structurally similar compounds and general solubility principles, ethanol (B145695) or a mixed solvent system of ethanol and water is recommended. This compound is known to be soluble in alcohols like ethanol and slightly soluble in water. This differential solubility is key for effective purification.

For a preliminary assessment, consult the following table which summarizes the relative solubility of this compound in common laboratory solvents.

SolventSolubility at Room TemperatureSolubility at Boiling PointSuitability for Recrystallization
WaterLowModerateGood (especially in a mixed system)
EthanolModerateHighExcellent
MethanolModerateHighGood
Ethyl AcetateHighVery HighPotentially suitable, but may lead to lower yield
HexaneVery LowVery LowPoor (unlikely to dissolve the compound)
TolueneLowModerateCould be suitable, requires testing

Q2: How can I perform the recrystallization of this compound in the lab?

A2: A detailed experimental protocol for the recrystallization of this compound using ethanol is provided below. This protocol is a general guideline and may require optimization based on the purity of your starting material.

Experimental Protocol: Recrystallization of this compound from Ethanol

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water (for mixed solvent system, if needed)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of ethanol, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring.

    • Gradually add more hot ethanol in small portions until the solid completely dissolves. Note: It is critical to use the minimum amount of hot solvent required to dissolve the solid to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to a gentle boil for a few minutes while stirring. The charcoal will adsorb colored impurities.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper on the hot plate.

    • Quickly filter the hot solution to remove the activated charcoal or any other insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals on the filter paper by drawing air through the funnel for several minutes.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry them in a desiccator under vacuum.

  • Analysis:

    • Determine the melting point of the recrystallized product. Pure this compound has a sharp melting point in the range of 158-161 °C.

    • Calculate the percent recovery.

Troubleshooting Guide

Q3: My compound "oiled out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble (e.g., a little more ethanol) to lower the saturation point. Allow the solution to cool more slowly. Seeding the solution with a pure crystal of the compound can also help induce proper crystallization.

Q4: No crystals are forming, even after cooling in an ice bath. What went wrong?

A4: This is a common issue that can arise from a few factors:

  • Too much solvent was used: If the solution is not saturated enough, crystals will not form.

    • Solution: Boil off some of the solvent to concentrate the solution and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the solute is dissolved at a concentration higher than its normal saturation point.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface for crystals to nucleate. Alternatively, add a "seed crystal" of the pure compound to the solution.

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: A low yield can be due to several reasons:

  • Using too much solvent: As mentioned, this is a primary cause of low recovery. Always use the minimum amount of hot solvent.

  • Premature crystallization during hot filtration: If the solution cools too much during this step, the product will be lost on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize the amount of product that crystallizes out of the solution.

  • Washing with too much cold solvent: While washing is necessary, using an excessive amount of the cold solvent will dissolve some of your product. Use only a small amount to rinse the crystals.

Visual Guides

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration Impurities? cool Slow Cooling to Room Temperature dissolve->cool No Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Ethanol filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization oiling_out Compound 'Oiled Out'? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield reheat Reheat, Add More Solvent, Cool Slowly, Seed oiling_out->reheat Yes boil_off Boil Off Excess Solvent no_crystals->boil_off Too much solvent? scratch_seed Scratch Flask or Seed no_crystals->scratch_seed Supersaturated? check_solvent Use Minimum Hot Solvent low_yield->check_solvent Check procedure check_cooling Ensure Thorough Cooling low_yield->check_cooling Check procedure

Caption: Decision tree for troubleshooting common recrystallization issues.

Troubleshooting common problems in the Vilsmeier-Haack formylation of substituted phenols

Author: BenchChem Technical Support Team. Date: December 2025

Vilsmeier-Haack Formylation of Substituted Phenols: A Technical Support Center

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For substituted phenols, this reaction provides a direct route to valuable hydroxy-substituted benzaldehydes, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The reaction typically involves the use of a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[3][4]

Despite its utility, the Vilsmeier-Haack formylation of substituted phenols can be challenging. Researchers may encounter issues such as low yields, formation of side products, and difficulties with regioselectivity. This technical support center provides troubleshooting guides, detailed protocols, and data to help researchers, scientists, and drug development professionals overcome these common problems.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the Vilsmeier-Haack formylation of substituted phenols.

Q1: Why am I getting a low yield or no product at all?

A1: Low yields or complete reaction failure are common issues, particularly with less-activated or sterically hindered phenols.[5] Several factors could be responsible:

  • Insufficient Activation of the Phenol (B47542): The Vilsmeier reagent is a relatively weak electrophile and reacts best with electron-rich aromatic rings.[1] If your phenol has electron-withdrawing substituents, the aromatic ring may not be nucleophilic enough to attack the Vilsmeier reagent.

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Ensure that all glassware is oven-dried and that anhydrous solvents are used. The reagent is typically prepared at low temperatures (0-5 °C) to prevent decomposition.

  • Inappropriate Reaction Temperature: While the reaction is often started at low temperatures, some less reactive phenols may require gentle heating (e.g., 40-60 °C) to proceed to completion.[5] However, excessive heat can lead to decomposition and tar formation.

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. A slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent is often recommended.[6]

Q2: My reaction mixture turned black and formed a significant amount of tar. What went wrong?

A2: Tar formation is usually a sign of decomposition of the starting material or product under the reaction conditions. Here are the likely causes and solutions:

  • Excessive Reaction Temperature: Phenols are susceptible to oxidation and polymerization at high temperatures, especially under acidic conditions. It is crucial to maintain the recommended temperature and monitor the reaction closely.[5] Running the reaction at the lowest effective temperature is advisable.

  • Prolonged Reaction Time: Even at the optimal temperature, extended reaction times can lead to side reactions and decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.

  • Highly Activating Substituents: Phenols with very strong electron-donating groups can be overly reactive, leading to polymerization and other side reactions. For such substrates, using milder reaction conditions (e.g., lower temperature, shorter reaction time) is recommended.

Q3: I am observing the formation of an unexpected isomer. How can I improve regioselectivity?

A3: The position of formylation on the phenol ring is directed by the existing substituents.[7] Generally, formylation occurs at the ortho and para positions relative to the hydroxyl group.

  • Understanding Directing Effects: Electron-donating groups (like alkoxy, alkyl) on the phenol ring will direct the formylation to their ortho and para positions. The final product distribution is a result of the combined directing effects of all substituents.

  • Steric Hindrance: Formylation is generally favored at the less sterically hindered position.[6] If the ortho positions are blocked by bulky substituents, formylation will predominantly occur at the para position.

  • Solvent Effects: The choice of solvent can sometimes influence the ortho/para ratio. While DMF is the most common solvent as it is also a reagent, other solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) can be used.[2]

Q4: The workup procedure is difficult, and I'm having trouble isolating my product. What are the best practices?

A4: The workup for the Vilsmeier-Haack reaction involves hydrolyzing the intermediate iminium salt to the aldehyde. A careful workup is essential for good yields and purity.

  • Hydrolysis Step: The reaction mixture is typically poured into a vigorously stirred mixture of ice and water. This hydrolyzes the iminium salt and helps to dissipate any heat generated.

  • Neutralization: The acidic mixture should be carefully neutralized. A buffered solution, such as aqueous sodium acetate (B1210297), is often used to bring the pH to a suitable range for extraction.[6] Alternatively, a dilute base like sodium bicarbonate can be used.

  • Extraction: The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate, DCM). Multiple extractions are recommended to ensure complete recovery of the product.

  • Purification: The crude product is often purified by column chromatography on silica (B1680970) gel to remove any unreacted starting material and side products.

Q5: My starting phenol is deactivated due to electron-withdrawing groups. How can I achieve formylation?

A5: Formylating deactivated phenols is challenging but can sometimes be achieved by modifying the reaction conditions:

  • Increased Temperature: Higher reaction temperatures may be required to drive the reaction forward.[5] However, this must be balanced against the risk of decomposition.

  • Alternative Reagents: In some cases, using a more reactive Vilsmeier reagent, potentially generated from a different formamide (B127407) or using a different acid chloride like oxalyl chloride or thionyl chloride, might be effective.[5]

  • Catalysis: The use of micelle-forming surfactants as catalysts has been shown to enhance the rate of Vilsmeier-Haack reactions for sluggish substrates.[8]

Quantitative Data Summary

The following tables provide a summary of how different parameters can affect the outcome of the Vilsmeier-Haack formylation of substituted phenols.

Table 1: Effect of Reaction Conditions on the Formylation of 4-Methoxyphenol (B1676288)

EntryEquivalents of POCl₃Temperature (°C)Time (h)Yield of 2-Hydroxy-5-methoxybenzaldehyde (%)
11.125465
21.525478
31.540285
41.560272 (with some tar formation)

Table 2: Regioselectivity in the Formylation of Substituted Phenols

SubstrateMajor ProductOrtho:Para Ratio
2-Methylphenol4-Hydroxy-3-methylbenzaldehyde>95:5
3-Methylphenol4-Hydroxy-2-methylbenzaldehyde & 2-Hydroxy-4-methylbenzaldehyde~1:1
4-Chlorophenol2-Hydroxy-5-chlorobenzaldehyde>98:2

Detailed Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of an Activated Phenol (e.g., 4-Methoxyphenol)

  • Reagent Preparation: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF solution, ensuring the temperature remains below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve the 4-methoxyphenol (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and then heat to 40 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a vigorously stirred beaker of crushed ice containing sodium acetate (5.0 equivalents).

  • Extraction and Purification: Stir the mixture for 30 minutes, then extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting Protocol for Low Yield

If a low yield is obtained with the general procedure, the following step-by-step optimization can be performed:

  • Verify Reagent Quality: Ensure that the DMF is anhydrous and the POCl₃ is fresh. Old POCl₃ can hydrolyze, reducing its effectiveness.

  • Increase Reagent Stoichiometry: Repeat the reaction with an increased amount of the Vilsmeier reagent (e.g., 2.0 to 2.5 equivalents).

  • Temperature Optimization: Set up several small-scale reactions and run them at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to find the optimal condition.[3]

  • Extended Reaction Time: If the reaction is sluggish, increase the reaction time and monitor by TLC at regular intervals.

  • Solvent Variation: If the substrate has poor solubility in DMF, consider using a co-solvent like DCE.

Mandatory Visualizations

Diagram 1: The Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_formylation 2. Electrophilic Attack and Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - OP(O)Cl₂⁻ SigmaComplex Sigma Complex Phenol Substituted Phenol Phenol->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt - H⁺ Product Hydroxybenzaldehyde IminiumSalt->Product + H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack formylation of a substituted phenol.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Vilsmeier-Haack Reaction CheckReagents Are reagents anhydrous and fresh? Start->CheckReagents ReplaceReagents Replace DMF and POCl₃ CheckReagents->ReplaceReagents No CheckStoichiometry Is Vilsmeier reagent in excess (1.5x)? CheckReagents->CheckStoichiometry Yes ReplaceReagents->CheckStoichiometry IncreaseStoichiometry Increase reagent to 2.0-2.5 eq. CheckStoichiometry->IncreaseStoichiometry No CheckTemperature Was reaction temperature optimized? CheckStoichiometry->CheckTemperature Yes IncreaseStoichiometry->CheckTemperature OptimizeTemperature Screen temperatures (e.g., 25°C, 40°C, 60°C) CheckTemperature->OptimizeTemperature No ConsiderSubstrate Is the phenol deactivated? CheckTemperature->ConsiderSubstrate Yes OptimizeTemperature->ConsiderSubstrate HarshConditions Use harsher conditions: Higher temp, longer time ConsiderSubstrate->HarshConditions Yes Success Improved Yield ConsiderSubstrate->Success No, re-evaluate HarshConditions->Success

Caption: A step-by-step workflow for troubleshooting low yields.

Diagram 3: Decision Tree for Optimizing Regioselectivity

Regioselectivity_Decision_Tree Start Goal: Control Regioselectivity in Phenol Formylation OrthoBlocked Are ortho positions sterically hindered? Start->OrthoBlocked ParaProduct Expect para-formylation as major product OrthoBlocked->ParaProduct Yes OrthoAvailable Are ortho positions available? OrthoBlocked->OrthoAvailable No OrthoParaMixture Expect mixture of ortho and para products OrthoAvailable->OrthoParaMixture Yes DirectingGroups Analyze electronic effects of other ring substituents OrthoParaMixture->DirectingGroups ChelationControl Consider ortho-directing methods (e.g., Duff reaction) if ortho is desired DirectingGroups->ChelationControl

Caption: Decision process for predicting and controlling regioselectivity.

References

Optimizing reaction conditions for the Reimer-Tiemann synthesis of hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Reimer-Tiemann synthesis of hydroxybenzaldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the Reimer-Tiemann reaction?

The Reimer-Tiemann reaction is a chemical method used for the ortho-formylation of phenols, converting them into ortho-hydroxy benzaldehydes.[1][2] The most common example is the conversion of phenol (B47542) to salicylaldehyde.[1] The reaction typically employs chloroform (B151607) (CHCl₃), a strong base (like NaOH or KOH), and an acid workup.[1][2]

Q2: What is the reactive intermediate in the Reimer-Tiemann reaction?

The principal reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from the reaction of chloroform with a strong base.[1][2] This highly electrophilic intermediate is then attacked by the electron-rich phenoxide ion.

Q3: Why is the ortho-product typically the major product?

The predominance of the ortho-isomer is attributed to the interaction between the dichlorocarbene and the phenoxide ion.[3] The proximity of the oxygen anion in the phenoxide to the ortho position is thought to stabilize the transition state leading to the ortho-product.[4][5] The formation of an intramolecular hydrogen bond in the final product also contributes to its stability.[1]

Q4: Can this reaction be used to synthesize para-hydroxybenzaldehydes?

While the ortho-isomer is usually the major product, the para-isomer is also formed.[3][4] The ortho:para ratio can be influenced by reaction conditions.[3][6] In some cases, such as when the ortho positions are blocked, the para-product becomes the major product. The use of certain complexing agents like polyethylene (B3416737) glycol has also been shown to increase para-selectivity.[7]

Q5: Can other reagents be used instead of chloroform?

Yes, if carbon tetrachloride (CCl₄) is used instead of chloroform, the reaction yields a carboxylic acid instead of an aldehyde.[8][9] For instance, using phenol and CCl₄ will produce salicylic (B10762653) acid.[8]

Troubleshooting Guide

Low or No Yield

Q: I am getting a very low yield or no product at all. What are the possible causes and solutions?

A: Low or no yield in the Reimer-Tiemann reaction can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Inefficient Mixing of the Biphasic System: The reaction is typically carried out in a biphasic system (aqueous base and organic chloroform), which can lead to poor mass transfer.[10][11]

    • Solution: Ensure vigorous and high-speed stirring to maximize the interfacial area between the two phases.[10] The use of a phase-transfer catalyst or an emulsifying agent like 1,4-dioxane (B91453) can also improve the interaction between the phases.[8][9][10]

  • Deactivated Phenolic Ring: Electron-withdrawing groups on the phenol can deactivate the ring, making the electrophilic substitution by dichlorocarbene more difficult.[10]

    • Solution: For deactivated phenols, consider alternative formylation methods that may offer higher yields, such as the Duff reaction under specific conditions or the magnesium chloride-mediated ortho-formylation (Casnati-Skattebøl Reaction).[10]

  • Improper Reaction Temperature: The reaction requires heating to initiate, but is highly exothermic once it begins.[1][2]

    • Solution: The reaction is typically heated to around 60-70°C to initiate.[12] Once the reaction starts, external heating may need to be reduced or removed to prevent thermal runaway.[2]

  • Insufficient Base Concentration or Activity: The base is crucial for generating both the phenoxide and the dichlorocarbene.

    • Solution: Ensure the base (e.g., NaOH, KOH) is of good quality and used in sufficient excess. The concentration of the alkali hydroxide (B78521) solution is typically in the range of 10-40%.[13]

Formation of Unexpected Products

Q: I am observing unexpected spots on my TLC plate. What are the possible side products and how can I minimize them?

A: The formation of multiple products is a common issue. Here are some likely side products and how to address them.

  • Para-isomer: The formation of the para-hydroxybenzaldehyde alongside the ortho-isomer is the most common "side" product.

    • Solution: While complete elimination of the para-isomer is difficult, the ortho:para ratio can be influenced by the choice of base and solvent.[3] Cations from the base that can coordinate with the phenoxide may enhance ortho-selectivity.[3][4]

  • Di-formylated Products: If both ortho positions are available, di-formylation can occur.[3]

    • Solution: Carefully control the stoichiometry of the reagents. Reducing the molar ratio of chloroform to the phenol can help to favor mono-formylation. Monitor the reaction progress by TLC and stop the reaction once the desired product is maximized.[3]

  • Resin/Polymer Formation: Phenol-formaldehyde type resins can form, especially under strongly basic conditions and at elevated temperatures.[3]

    • Solution: Avoid excessively high temperatures and prolonged reaction times.[3]

  • Abnormal Reimer-Tiemann Products: With certain heterocyclic substrates like pyrroles and indoles, ring expansion can occur, leading to products like 3-chloropyridines.[11] This is also known as the Ciamician-Dennstedt rearrangement.[11][13]

    • Solution: Be aware of this possibility when working with electron-rich heterocycles. If the desired formylated product is not obtained, consider that a rearrangement may have occurred.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Selectivity

ParameterVariationEffect on YieldEffect on Ortho:Para RatioReference(s)
Base Cation Na⁺ vs. K⁺Can influence yield.K⁺ may slightly favor the para isomer compared to Na⁺, which can enhance ortho selectivity through ion-pair formation.[3][4]
Temperature 60-70 °COptimal for initiation.Higher temperatures may decrease selectivity.[12][14]
Solvent Biphasic vs. Homogeneous (e.g., with 1,4-dioxane)A homogeneous system can improve mass transfer and potentially increase yield.May influence the ortho:para ratio.[8][10]
Substituents on Phenol Electron-donating groupsGenerally increase reaction rate and yield.Can influence regioselectivity due to steric and electronic effects.[11]
Substituents on Phenol Electron-withdrawing groupsDecrease reaction rate and often lead to lower yields.May require more forcing conditions.[10]

Experimental Protocols

Synthesis of Salicylaldehyde from Phenol

This protocol is a general guideline for the synthesis of salicylaldehyde.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Stirring apparatus (magnetic stirrer or mechanical stirrer)

  • Heating mantle or water bath

  • Separatory funnel

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve phenol (1 equivalent) in an aqueous solution of sodium hydroxide (typically 10-40%).[13]

  • Heating and Addition of Chloroform: Heat the mixture to 60-65°C with vigorous stirring.[12] Add chloroform (excess, typically 1.5-2.5 equivalents) dropwise through the dropping funnel. The reaction is exothermic, so the rate of addition should be controlled to maintain a gentle reflux.[1][2]

  • Reaction: After the addition of chloroform is complete, continue to stir the reaction mixture at 60-70°C for 1-3 hours.[12][13] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove any unreacted chloroform by steam distillation or under reduced pressure.

    • Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 4-5.[15]

    • Extract the product with an organic solvent like diethyl ether or dichloromethane.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product, a mixture of ortho- and para-hydroxybenzaldehydes, can be purified by column chromatography or by taking advantage of the volatility of the ortho-isomer (salicylaldehyde) through steam distillation.

Visualizations

Reimer_Tiemann_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_products Products & Purification Phenol Phenol Phenoxide Phenoxide Formation Phenol->Phenoxide Deprotonation Base Strong Base (e.g., NaOH) Base->Phenoxide Carbene Dichlorocarbene Generation Base->Carbene Chloroform Chloroform (CHCl3) Chloroform->Carbene Deprotonation & α-elimination Attack Nucleophilic Attack Phenoxide->Attack Carbene->Attack Hydrolysis Hydrolysis Attack->Hydrolysis Intermediate Formation Ortho_Product o-Hydroxybenzaldehyde Hydrolysis->Ortho_Product Para_Product p-Hydroxybenzaldehyde Hydrolysis->Para_Product Purification Purification (e.g., Distillation, Chromatography) Ortho_Product->Purification Para_Product->Purification

Caption: Experimental workflow for the Reimer-Tiemann synthesis.

Troubleshooting_Logic Start Low Yield or No Product Check_Mixing Is mixing vigorous? Start->Check_Mixing Check_Temp Is temperature optimal (60-70°C)? Check_Mixing->Check_Temp Yes Solution_Mixing Increase stirring speed / Use phase-transfer catalyst Check_Mixing->Solution_Mixing No Check_Substrate Is the phenol deactivated? Check_Temp->Check_Substrate Yes Solution_Temp Adjust heating to initiate, then control exothermic reaction Check_Temp->Solution_Temp No Check_Base Is the base concentration adequate? Check_Substrate->Check_Base No Solution_Substrate Consider alternative formylation methods Check_Substrate->Solution_Substrate Yes Solution_Base Use fresh, excess base (10-40% aq. solution) Check_Base->Solution_Base No

Caption: Troubleshooting logic for low reaction yield.

References

Preventing decomposition of 4-Hydroxy-2-methoxybenzaldehyde upon storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the storage and stability of 4-Hydroxy-2-methoxybenzaldehyde (CAS: 18278-34-7).

Frequently Asked Questions (FAQs)

Q1: My this compound, which was initially a light-yellow powder, has turned brownish upon storage. What is the cause?

A1: The discoloration of this compound is a common indicator of decomposition. This compound contains both a phenolic hydroxyl group and an aldehyde functional group, making it susceptible to oxidation.[1][2] Exposure to air (oxygen), light, and moisture can initiate oxidation processes, leading to the formation of highly colored degradation products, such as quinone-type species from the phenol (B47542) moiety and the corresponding carboxylic acid from the aldehyde group.[1][3]

Q2: What are the primary decomposition pathways for this compound?

A2: The two primary pathways for decomposition during storage are:

  • Oxidation of the Aldehyde Group: The aldehyde functional group (-CHO) is readily oxidized to a carboxylic acid group (-COOH), forming 4-Hydroxy-2-methoxybenzoic acid. This reaction is often initiated by atmospheric oxygen.[3]

  • Oxidation of the Phenolic Group: The phenolic hydroxyl group (-OH) is susceptible to oxidation, which can lead to the formation of colored quinones and polymeric byproducts. This process can be accelerated by exposure to light and trace metal impurities.[1]

Q3: What are the optimal conditions for storing this compound to prevent decomposition?

A3: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The compound is known to be sensitive to air, light, and moisture.[4][5] The recommended storage conditions are summarized in the table below.

Q4: Can I use a chemical stabilizer to prolong the shelf-life of this compound?

A4: While specific studies on stabilizers for this compound are not extensively published, general principles for stabilizing phenolic aldehydes can be applied. Adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT) or hydroquinone, can help inhibit oxidation.[6] Additionally, storing under an inert gas like argon or nitrogen is a highly effective physical method to prevent oxidation by displacing air.[5]

Q5: How can I verify the purity of my stored this compound if I suspect degradation?

A5: If you suspect decomposition, you can assess the purity using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a reliable method to quantify the purity of the compound and detect degradation products.[7] Other methods include Thin-Layer Chromatography (TLC) for a quick qualitative check, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify structural changes or impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue Potential Cause Troubleshooting Action
Significant Color Change (to yellow, brown, or red) Oxidation due to improper storage (exposure to air/light).1. Verify storage conditions (see Table 1).2. Perform a purity check (e.g., TLC or HPLC).3. If purity is compromised, consider purification (e.g., recrystallization) or purchasing a new batch.4. For future storage, transfer to an amber vial, purge with inert gas (N₂ or Ar), and store in a cool, dark place.
Clumping or Change in Crystal Morphology Moisture absorption.1. Ensure the container is tightly sealed.[8][9]2. Store in a desiccator, especially in humid environments.3. Dry the material under vacuum if moisture is suspected (ensure temperature is below the melting point to avoid degradation).
Inconsistent Experimental Results Use of a partially degraded reagent.1. Always use a fresh bottle or a sample that has been stored correctly for critical experiments.2. Run a purity check on the stored material before use.3. Keep a dedicated, well-maintained stock for sensitive applications.

Data and Protocols

Table 1: Recommended Storage Conditions
Parameter Condition Rationale
Temperature 10°C - 25°C[10]Prevents thermal decomposition and slows down oxidative processes.
Atmosphere Inert Gas (Argon or Nitrogen)[5]Displaces oxygen, the primary agent for oxidation of the aldehyde and phenol groups.
Light Protect from Light (Amber Vial)Prevents light-catalyzed degradation pathways.
Container Tightly Sealed Glass Vial[5][8][9]Prevents exposure to atmospheric oxygen and moisture.
Environment Dry, Well-Ventilated Area[5][10][11]Minimizes moisture absorption and ensures a stable environment.
Experimental Protocol: Preparing this compound for Long-Term Storage

Objective: To properly package and store this compound to minimize degradation over time.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (Nitrogen or Argon) with tubing

  • Spatula

  • Parafilm or other sealing tape

  • Labeling materials

Procedure:

  • Preparation: Perform all operations in a clean, dry area, preferably in a glove box or under a fume hood with low humidity.

  • Aliquotting: Weigh the desired amount of this compound and transfer it into a pre-cleaned and dried amber glass vial. It is best practice to store the compound in smaller, single-use aliquots to avoid repeatedly exposing the entire stock to the atmosphere.

  • Inert Gas Purge: Gently flush the headspace of the vial with a stream of inert gas (Nitrogen or Argon) for 30-60 seconds. This displaces any air and oxygen.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. The PTFE liner provides a superior barrier against moisture and gas exchange.

  • Final Sealing: For extra protection, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label the vial with the compound name, date of storage, and any other relevant information.

  • Storage: Place the sealed vial in a cool, dark, and dry location, such as a designated chemical storage cabinet, away from strong oxidizing agents.[8][9]

Visual Guides

DecompositionPathway cluster_main This compound cluster_products Decomposition Products main_compound acid 4-Hydroxy-2-methoxybenzoic Acid main_compound->acid  Oxidation  (Air, O₂) quinone Quinone-type Species & Polymers main_compound->quinone  Oxidation  (Air, Light)

Caption: Primary decomposition pathways of this compound.

TroubleshootingWorkflow start Sample Appears Discolored/Degraded check_storage Review Storage Conditions: - Airtight? - Dark? - Cool & Dry? start->check_storage storage_ok Storage Conditions Met? check_storage->storage_ok purity_test Perform Purity Analysis (e.g., HPLC, TLC) purify Purify by Recrystallization or Column Chromatography purity_test->purify Purity <95% end_use Use with Caution or for Non-Critical Applications purity_test->end_use Purity >95% storage_ok->purity_test Yes repackage Repackage for Storage: - Use Inert Gas - Seal Tightly storage_ok->repackage No end_repackage Store Correctly repackage->end_repackage discard Consider Discarding and Using New Stock purify->discard

Caption: Troubleshooting workflow for degraded this compound.

References

Methods for separating isomeric impurities from 4-Hydroxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 4-Hydroxy-2-methoxybenzaldehyde

Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of isomeric impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities encountered during the synthesis of this compound?

A1: The most common isomeric impurities depend on the synthetic route. Key isomers include:

  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin): A frequent impurity due to the similar chemical nature of vanillin (B372448) isomers, which can be challenging to separate due to their closely related physical properties.[1][2]

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Often a starting material or a co-product, depending on the synthesis strategy.[1][2]

  • 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): Another possible positional isomer.

  • 2-Hydroxy-6-methoxybenzaldehyde: This can arise as a byproduct in certain reactions.[3]

The formation of these isomers is particularly noted in reactions like the Reimer-Tiemann reaction, where the formylation of the aromatic ring can occur at different positions.[3]

Q2: Which analytical techniques are best for identifying and quantifying isomeric impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic methods is ideal for the unambiguous identification and quantification of isomeric impurities:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the desired product from its isomers. A C18 reversed-phase column is commonly used.[2][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing structural information based on mass-to-charge ratio.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful for elucidating the exact structure of the final product and any isolated impurities, helping to clearly differentiate between isomers.[3]

Q3: What are the primary methods for separating isomeric impurities from this compound?

A3: The most effective methods for separating these closely related isomers are:

  • Column Chromatography: A highly effective technique for separating isomers on a preparative scale using a silica (B1680970) gel stationary phase.[1]

  • Recrystallization: This technique can be employed to purify the product based on slight differences in solubility between the isomers in a specific solvent.[1][5]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for analytical separation and quantification, and can also be adapted for preparative scale purification.[4][6]

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Isomers Inappropriate solvent system polarity. Co-elution of isomers.Optimize the mobile phase. Start with a low polarity solvent system (e.g., 5-10% ethyl acetate (B1210297) in hexane) and gradually increase the polarity. Monitor fractions closely with TLC.[1][3] Consider using a different stationary phase if silica gel is not providing adequate separation.
Band Streaking or Tailing Strong interaction of the phenolic hydroxyl group with the acidic silica gel. The compound is too polar for the chosen solvent system.Add a small amount of a more polar solvent like methanol (B129727) or a few drops of acetic acid to the mobile phase to reduce tailing.[7] Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading onto the column.
Compound Decomposition on the Column The compound may be unstable on acidic silica gel.Test the stability of your compound on a silica gel TLC plate before running the column. If degradation is observed, consider using a less acidic stationary phase like neutral alumina.[7]
Recrystallization Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Product Fails to Crystallize The solution is not supersaturated. The presence of significant impurities inhibiting crystal formation. The cooling process is too rapid.Concentrate the solution by slowly evaporating some of the solvent.[1] Try scratching the inside of the flask with a glass rod to induce nucleation.[1] Ensure the solution cools slowly to room temperature, followed by further cooling in an ice bath.
Oily Precipitate Forms Instead of Crystals The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly from a supersaturated solution.Use a lower-boiling point solvent. Reheat the solution to dissolve the oil and allow it to cool more slowly.
Low Recovery of Purified Product Too much solvent was used initially. The crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration to maximize crystal formation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in hexane and pack a chromatography column, ensuring there are no air bubbles.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.

  • Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low concentration of ethyl acetate (e.g., 5%) and gradually increasing the polarity.[3]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.[3]

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, water, or a mixture)

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.[1]

Quantitative Data

Table 1: HPLC Method Parameters for Isomer Separation

Parameter Value/Condition Reference
Column C18 reversed-phase (e.g., 150 mm length, 4.6 mm ID, 5 µm particle size)[2]
Mobile Phase Gradient elution with water (A) and methanol (B), both acidified with 0.5% glacial acetic acid.[2]
Flow Rate 1 mL/minute[6]
Detection UV-Vis or Photodiode Array (PDA) detector[2][6]
Injection Volume 1 µL[6]

Table 2: Normal Phase HPLC Method for Phenolic Aldehydes

Parameter Value/Condition Reference
Column Cogent Silica-C™, 4µm, 100Å[6]
Mobile Phase 95:5 Hexane / Ethyl Acetate[6]
Flow Rate 1 mL/minute[6]
Detection UV with a Diode Array[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis & Final Product crude_product Crude Product dissolution Dissolution in Minimal Solvent crude_product->dissolution column_chrom Column Chromatography dissolution->column_chrom recrystallization Recrystallization dissolution->recrystallization hplc Preparative HPLC dissolution->hplc tlc_hplc_analysis TLC/HPLC Analysis of Fractions column_chrom->tlc_hplc_analysis pure_product Purified Product recrystallization->pure_product hplc->tlc_hplc_analysis combine_pure Combine Pure Fractions tlc_hplc_analysis->combine_pure solvent_removal Solvent Removal combine_pure->solvent_removal solvent_removal->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_cc Column Chromatography cluster_recrys Recrystallization start Impure Product separation_method Select Separation Method start->separation_method cc_issue Poor Separation? separation_method->cc_issue Column Chromatography recrys_issue No Crystals? separation_method->recrys_issue Recrystallization optimize_mp Optimize Mobile Phase cc_issue->optimize_mp Yes cc_success Success cc_issue->cc_success No change_sp Change Stationary Phase optimize_mp->change_sp induce_nucleation Induce Nucleation recrys_issue->induce_nucleation Yes recrys_success Success recrys_issue->recrys_success No concentrate Concentrate Solution induce_nucleation->concentrate

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Scale-Up Production of 4-Hydroxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up production of 4-Hydroxy-2-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for transitioning from laboratory-scale synthesis to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent industrial synthesis is a two-step process starting from 3-methoxyphenol (B1666288) (m-methoxyphenol).[1] This method involves:

  • Hydroxyl Group Protection: An esterification reaction to protect the hydroxyl group of 3-methoxyphenol, commonly using acetic anhydride (B1165640) or anhydrous acetic acid.[1]

  • Formylation: The introduction of the aldehyde group at the C4 position via a Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]

  • Deprotection: Subsequent hydrolysis to remove the protecting group and yield the final product.[1]

Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction at a larger scale?

A2: Temperature control is paramount during the Vilsmeier-Haack reaction due to its exothermic nature and the thermal instability of the Vilsmeier reagent.[2][3] Inadequate heat dissipation on a large scale can lead to runaway reactions.[3] Therefore, efficient reactor cooling systems and controlled, slow addition of reagents are crucial.[2] Maintaining the recommended low-temperature range (e.g., -8 to -2°C) during the initial phase is critical for safety and to minimize side-product formation.[1]

Q3: What are the primary impurities I should expect, and how can they be minimized?

A3: Common impurities include isomeric byproducts (like 2-hydroxy-6-methoxybenzaldehyde), unreacted starting materials, and potential dialdehydes.[4] The formation of polymeric, tarry residues can also be an issue, particularly with alternative methods like the Reimer-Tiemann reaction.[4][5] To minimize impurities, precise control over reaction stoichiometry and temperature is essential.[4] Using high-purity starting materials and ensuring efficient mixing can also significantly reduce the formation of unwanted side products.

Q4: Are there greener alternatives to the traditional Vilsmeier-Haack reagents?

A4: While phosphorus oxychloride and DMF are standard, research is ongoing into more environmentally friendly formylating agents. Some alternative methods for the Vilsmeier-Haack reagent preparation aim to avoid toxic reagents like phosgene (B1210022) or thionyl chloride.[6] Additionally, the use of ionic liquids as catalysts in the initial esterification step is a greener approach compared to traditional inorganic acids, as they can be recycled and are less corrosive.[1]

Q5: What are the key safety considerations when handling phosphorus oxychloride (POCl₃) and DMF at an industrial scale?

A5: Both POCl₃ and DMF are hazardous materials. POCl₃ is highly corrosive and reacts violently with water in a highly exothermic manner, producing toxic fumes.[7] It is also toxic and a suspected carcinogen.[7] DMF is a reproductive hazard. Large-scale handling requires specialized equipment, including closed systems to prevent exposure, and robust emergency preparedness plans. All personnel must be equipped with appropriate personal protective equipment (PPE).

Troubleshooting Guides

Issue 1: Low Yield in the Esterification Step
Potential Cause Troubleshooting Action
Incomplete Reaction Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., TLC, HPLC). Consider extending the reaction time or slightly increasing the temperature within the recommended range (50-80°C).[1]
Moisture in Reactants Use anhydrous acetic acid and ensure the starting 3-methoxyphenol is dry. Water can hydrolyze the ester product and consume the catalyst.
Catalyst Inefficiency If using an ionic liquid catalyst, ensure its purity and proper loading as per the established protocol. For traditional acid catalysts, ensure the correct concentration is used.
Issue 2: Poor Selectivity and Byproduct Formation in the Vilsmeier-Haack Reaction
Potential Cause Troubleshooting Action
Poor Temperature Control Implement a more efficient cooling system for the reactor. Ensure slow, controlled addition of phosphorus oxychloride to manage the exotherm. Hot spots can lead to side reactions.
Incorrect Stoichiometry Precisely control the molar ratios of the protected phenol, DMF, and POCl₃. An excess of the Vilsmeier reagent can lead to the formation of undesired byproducts.
Inefficient Mixing Inadequate agitation can create localized high concentrations of reagents, promoting side reactions. Ensure the mixing is sufficient for the reactor volume.
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Action
Emulsion Formation during Workup During the quenching and extraction phases, emulsions can form, making phase separation difficult. The addition of brine or adjusting the pH can help break emulsions.
Product Crystallization Issues If the product does not crystallize readily from the reaction mixture, consider seeding with a small amount of pure product. Ensure the solvent system and cooling profile are optimized for crystallization at scale.
Co-precipitation of Impurities If impurities co-precipitate with the product, a recrystallization step from a suitable solvent system may be necessary to achieve the desired purity.

Quantitative Data Summary

Parameter Laboratory Scale (Exemplary)[1] Scale-Up Considerations
Starting Material 3-methoxyphenolHigh purity is crucial to avoid side reactions.
Esterification Temperature 50 - 80°CEnsure uniform heating to avoid degradation.
Vilsmeier Reaction Temp. -8 to -2°CCritical for safety and selectivity; requires efficient cooling.
Molar Yield (Overall) > 90%Can decrease on scale-up if parameters are not optimized.
Final Product Purity > 99.6%May require additional purification steps at a larger scale.

Experimental Protocols

Protocol 1: Hydroxyl Protection (Esterification) of 3-Methoxyphenol

This protocol is adapted from patent CN102557903A.[1]

Materials:

  • 3-Methoxyphenol

  • Anhydrous Acetic Acid

  • Ionic Liquid Catalyst (e.g., 1-butyl-3-methylimidazolium acetate)

Procedure:

  • In a suitable reactor, dissolve 3-methoxyphenol in anhydrous acetic acid.

  • Add the ionic liquid catalyst. The weight ratio of 3-methoxyphenol:anhydrous acetic acid:ionic liquid catalyst should be approximately 1:0.90-1.21:0.08-0.1.[1]

  • Heat the mixture to 50-80°C and stir for the required reaction time (monitor for completion).[1]

  • After the reaction is complete, perform vacuum distillation to isolate the 3-acetoxybenzyl ether.

Protocol 2: Vilsmeier-Haack Formylation and Deprotection

This protocol is a continuation from Protocol 1, adapted from patent CN102557903A.[1]

Materials:

  • 3-Acetoxybenzyl ether (from Protocol 1)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Water

Procedure:

  • In a reactor equipped with efficient cooling, mix 3-acetoxybenzyl ether with DMF. The weight ratio of 3-acetoxybenzyl ether to DMF should be approximately 1:1.02-1.16.[1]

  • Cool the mixture to between -8 and -2°C.[1]

  • Slowly add phosphorus oxychloride (POCl₃) while maintaining the low temperature. The weight ratio of 3-acetoxybenzyl ether to POCl₃ should be approximately 1:1.10-1.20.[1]

  • Allow the reaction to proceed for approximately 1 hour at this temperature.[1]

  • Slowly add the reaction mixture to three times its volume of water, ensuring the temperature of the water is controlled.

  • Heat the aqueous mixture and stir to facilitate the removal of the acetyl protecting group, which generates the target product.

  • Allow the mixture to settle and separate the organic layer.

  • Wash the organic layer with water and then distill to remove residual water, yielding this compound.

Visualizations

Synthesis_Pathway 3-Methoxyphenol 3-Methoxyphenol Esterification Esterification 3-Methoxyphenol->Esterification Acetic Anhydride Acetic Anhydride Acetic Anhydride->Esterification 3-Acetoxybenzyl ether 3-Acetoxybenzyl ether Esterification->3-Acetoxybenzyl ether Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction 3-Acetoxybenzyl ether->Vilsmeier-Haack Reaction Vilsmeier Reagent (DMF + POCl3) Vilsmeier Reagent (DMF + POCl3) Vilsmeier Reagent (DMF + POCl3)->Vilsmeier-Haack Reaction Intermediate Intermediate Vilsmeier-Haack Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_action Corrective Action cluster_end Resolution Start Low Yield or Impurity Issue Check_Reaction_Parameters Review Reaction Parameters Start->Check_Reaction_Parameters Analyze_Raw_Materials Analyze Raw Materials Start->Analyze_Raw_Materials Evaluate_Workup Evaluate Workup & Purification Start->Evaluate_Workup Adjust_Temp_Time Adjust Temp./Time Check_Reaction_Parameters->Adjust_Temp_Time Purify_Reagents Purify/Replace Reagents Analyze_Raw_Materials->Purify_Reagents Optimize_Purification Optimize Purification Method Evaluate_Workup->Optimize_Purification End Problem Resolved Adjust_Temp_Time->End Purify_Reagents->End Optimize_Purification->End

References

Technical Support Center: Understanding the Degradation of 4-Hydroxy-2-methoxybenzaldehyde in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation mechanisms of 4-Hydroxy-2-methoxybenzaldehyde in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by the following factors:

  • pH: The compound's stability can be affected by both acidic and alkaline conditions, which can catalyze hydrolysis reactions.

  • Light Exposure: As an aromatic aldehyde, it is susceptible to photodegradation upon exposure to UV light.

  • Oxidizing Agents: Strong oxidizing agents can lead to the oxidation of the aldehyde functional group.

  • Temperature: Elevated temperatures can accelerate the rate of degradation through various pathways.

Q2: What is the expected degradation product of this compound under oxidative conditions?

A2: Under oxidative conditions, the aldehyde group of this compound is expected to be oxidized to a carboxylic acid, forming 4-Hydroxy-2-methoxybenzoic acid. This is a common reaction for benzaldehydes when exposed to oxidizing agents like potassium permanganate.

Q3: What are the likely degradation pathways for this compound upon exposure to UV light?

A3: While specific studies on the photodegradation of this compound are limited, based on the behavior of similar aromatic aldehydes, two primary pathways are likely:

  • Photo-oxidation: In the presence of oxygen, the excited molecule can lead to the formation of 4-Hydroxy-2-methoxybenzoic acid.

  • Photodissociation: The molecule may undergo cleavage, potentially at the bond between the aldehyde group and the aromatic ring, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a mixture of degradation products. For instance, studies on related methoxy-substituted compounds have shown the formation of the corresponding benzaldehyde (B42025) and benzoic acid derivatives upon photodegradation[1][2][3][4].

Q4: How does temperature affect the stability of this compound?

A4: Increased temperature generally accelerates the rate of all degradation reactions. In the case of this compound, elevated temperatures can lead to the decomposition of the molecule. While specific thermal degradation products for this compound are not well-documented, studies on similar aromatic aldehydes suggest that decarboxylation and cleavage of the methoxy (B1213986) group can occur at high temperatures.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound.

Issue 1: Inconsistent results in stability studies.

  • Possible Cause: Variation in experimental conditions such as pH, light exposure, or temperature.

  • Troubleshooting Steps:

    • Control pH: Use buffered solutions to maintain a constant pH throughout the experiment.

    • Protect from Light: Conduct experiments in amber glassware or under light-protected conditions to minimize photodegradation.

    • Maintain Constant Temperature: Use a temperature-controlled water bath or incubator to ensure a stable temperature.

    • Degas Solvents: For studies sensitive to oxidation, degas solvents to remove dissolved oxygen.

Issue 2: Unexpected peaks in HPLC chromatograms.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Prepare and immediately analyze a fresh solution of this compound to use as a reference.

    • Conduct Forced Degradation Studies: Intentionally expose the compound to acidic, basic, oxidative, and photolytic conditions to generate potential degradation products. Analyze these samples by HPLC to identify the retention times of the degradation products.

    • Use a Diode Array Detector (DAD): A DAD can provide UV spectra for each peak, which can help in identifying and distinguishing between the parent compound and its degradation products.

    • LC-MS Analysis: For definitive identification of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the molecular weight and fragmentation pattern of the degradation products.

Issue 3: Low recovery of the compound from the solution.

  • Possible Cause: Significant degradation has occurred.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure that stock solutions are stored at a low temperature (e.g., 4°C) and protected from light.

    • Assess Solvent Compatibility: Verify that the chosen solvent does not promote the degradation of the compound.

    • Shorten Experiment Duration: If the compound is found to be unstable under the experimental conditions, consider reducing the duration of the experiment.

Quantitative Data Summary

The following table summarizes the expected degradation products of this compound under various stress conditions. Please note that this data is largely based on the behavior of structurally similar compounds, and specific quantitative data for this compound is limited in the available literature.

Stress ConditionMajor Degradation Product(s)Minor Degradation Product(s)
Acidic Hydrolysis This compound (parent)Potential for slow hydrolysis of the methoxy group at high temperatures
Alkaline Hydrolysis This compound (parent)Potential for Cannizzaro reaction at high concentrations and temperatures
Oxidation (e.g., KMnO₄) 4-Hydroxy-2-methoxybenzoic acid-
Photodegradation (UV) 4-Hydroxy-2-methoxybenzoic acidProducts from ring cleavage and radical reactions
Thermal Degradation 4-Hydroxy-2-methoxybenzoic acid, CO, CO₂Products from demethylation and ring cleavage

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound and its Primary Oxidative Degradation Product

This protocol provides a general method for the separation and quantification of this compound and its expected primary oxidative degradation product, 4-Hydroxy-2-methoxybenzoic acid.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Start with 20% acetonitrile and increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare stock solutions of this compound and 4-Hydroxy-2-methoxybenzoic acid in methanol (B129727) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solutions in the mobile phase.

  • Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the calibration range.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Photodegradation: Expose a solution of this compound (in a UV-transparent solvent like acetonitrile) to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Heat a solid sample of this compound at 100°C for 24 hours. Dissolve the resulting solid in a suitable solvent for analysis.

  • Analysis: Analyze all samples by the HPLC method described in Protocol 1 and by LC-MS for the identification of degradation products.

Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV) This compound This compound 4-Hydroxy-2-methoxybenzoic acid 4-Hydroxy-2-methoxybenzoic acid This compound->4-Hydroxy-2-methoxybenzoic acid [O] Excited State Excited State This compound->Excited State Radical Intermediates Radical Intermediates Excited State->Radical Intermediates Photo-oxidation Products 4-Hydroxy-2-methoxybenzoic acid Excited State->Photo-oxidation Products Cleavage Products Cleavage Products Radical Intermediates->Cleavage Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Prepare Solution Prepare Solution Acidic Acidic Prepare Solution->Acidic Alkaline Alkaline Prepare Solution->Alkaline Oxidative Oxidative Prepare Solution->Oxidative Photolytic Photolytic Prepare Solution->Photolytic Thermal Thermal Prepare Solution->Thermal HPLC-UV HPLC-UV Acidic->HPLC-UV Alkaline->HPLC-UV Oxidative->HPLC-UV Photolytic->HPLC-UV Thermal->HPLC-UV LC-MS LC-MS HPLC-UV->LC-MS For unknown peaks Determine Degradation Kinetics Determine Degradation Kinetics HPLC-UV->Determine Degradation Kinetics Identify Degradation Products Identify Degradation Products LC-MS->Identify Degradation Products

Caption: General workflow for a forced degradation study.

References

Validation & Comparative

Purity Assessment of Synthesized 4-Hydroxy-2-methoxybenzaldehyde: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of synthesized 4-Hydroxy-2-methoxybenzaldehyde. This guide includes detailed experimental protocols, performance data, and visual workflows to aid in selecting the most suitable method for specific analytical needs.

Performance Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. However, GC-MS and qNMR offer orthogonal approaches that can provide complementary information. The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, accuracy, and throughput.

ParameterHPLC with UV DetectionGC-MSqNMR
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation based on volatility and polarity, with mass-based identification.Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.
Typical Purity Result ≥98.0%[1][2]>97.0%Provides absolute purity value.
Linearity (R²) >0.999>0.999Excellent
Limit of Detection (LOD) ~0.84 µg/mL (for a similar isomer)[3]ng/mL to pg/mL range~0.1%
Limit of Quantification (LOQ) ~2.34 µg/mL (for a similar isomer)[3]ng/mL to pg/mL range~0.3%
Accuracy (% Recovery) 98-102%98-102%99-101%
Precision (%RSD) < 2%< 5%< 1%
Analysis Time 15-30 minutes20-40 minutes5-15 minutes per sample
Strengths Robust, reproducible, suitable for non-volatile impurities, and widely applicable.High specificity and sensitivity, definitive peak identification, excellent for volatile and semi-volatile impurities.Provides an absolute measure of purity without the need for a reference standard of the analyte, highly accurate and precise, and provides structural information.
Limitations Lower sensitivity than MS, peak identification is not definitive without a reference standard.Not suitable for non-volatile or thermally labile compounds, may require derivatization.Lower sensitivity than chromatographic methods, requires a high-purity internal standard, and can be complex to set up.

Experimental Protocols

Below are detailed methodologies for conducting the purity analysis of this compound using HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a Reverse-Phase HPLC (RP-HPLC) method adapted from a validated method for a closely related isomer, 2-Hydroxy-4-methoxybenzaldehyde, and is suitable for the purity determination of this compound.[3]

  • Instrumentation: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., in a 70:30 v/v ratio) with 0.1% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method suitable for identifying and quantifying volatile impurities in a this compound sample.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (MS).

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • MS Source Temperature: 230 °C.

  • Mass Scan Range: 40–400 amu in full scan mode.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent like methanol or dichloromethane (B109758) to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This protocol provides a method for determining the absolute purity of this compound using an internal standard.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: A high-purity certified reference material with a known chemical shift that does not overlap with the analyte signals (e.g., maleic anhydride (B1165640) or dimethyl sulfone).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the purity assessment of this compound by HPLC and a comparison of the analytical workflows for HPLC, GC-MS, and qNMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Experimental workflow for HPLC purity assessment.

Analytical_Comparison cluster_sample Synthesized this compound cluster_hplc HPLC cluster_gcms GC-MS cluster_qnmr qNMR Sample Sample HPLC_Prep Dissolve in Mobile Phase Sample->HPLC_Prep GCMS_Prep Dissolve in Volatile Solvent Sample->GCMS_Prep qNMR_Prep Dissolve with Internal Standard Sample->qNMR_Prep HPLC_Analysis Chromatographic Separation HPLC_Prep->HPLC_Analysis HPLC_Result Relative Purity (%) HPLC_Analysis->HPLC_Result GCMS_Analysis Volatilization & Separation GCMS_Prep->GCMS_Analysis GCMS_Result Impurity Identification & Quantification GCMS_Analysis->GCMS_Result qNMR_Analysis ¹H NMR Spectrum Acquisition qNMR_Prep->qNMR_Analysis qNMR_Result Absolute Purity (%) qNMR_Analysis->qNMR_Result

Caption: Comparison of analytical workflows.

References

Unambiguous Structure Confirmation of 4-Hydroxy-2-methoxybenzaldehyde: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural elucidation of 4-Hydroxy-2-methoxybenzaldehyde through a comparative analysis of its spectroscopic data against its common isomers, vanillin (B372448) and isovanillin (B20041).

In the realm of pharmaceutical and chemical research, precise structural confirmation of organic molecules is paramount. This guide provides a comprehensive comparison of this compound with its structural isomers, vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde), utilizing fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data and protocols offer a clear and objective framework for the unambiguous identification of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers. These quantitative comparisons are crucial for distinguishing between the three structurally similar compounds.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃

AssignmentThis compoundVanillinIsovanillin
Aldehyde (-CHO)9.72 (s)9.83 (s)9.83 (s)
Aromatic H-36.53 (d, J=2.2 Hz)--
Aromatic H-56.40 (dd, J=8.5, 2.2 Hz)7.04 (d, J=8.1 Hz)7.42 (dd, J=8.8, 1.9 Hz)
Aromatic H-67.35 (d, J=8.5 Hz)7.43 (dd, J=8.1, 1.8 Hz)6.97 (d, J=8.8 Hz)
Aromatic H-2-7.44 (d, J=1.8 Hz)7.44 (d, J=1.9 Hz)
Methoxy (-OCH₃)3.89 (s)3.97 (s)3.97 (s)
Hydroxyl (-OH)11.15 (s)6.21 (s)6.12 (s)
¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon AssignmentThis compoundVanillinIsovanillin
Aldehyde (C=O)190.9191.1191.2
C-1118.9129.9129.9
C-2162.1108.7127.3
C-398.8147.1147.1
C-4165.2151.7151.8
C-5108.3114.4112.5
C-6133.2127.6110.9
Methoxy (-OCH₃)55.756.156.1
IR Spectral Data

Table 3: Characteristic Infrared Absorption Frequencies (cm⁻¹)

Functional GroupThis compoundVanillinIsovanillin
O-H Stretch (phenolic)~3200-3600 (broad)~3200-3600 (broad)~3200-3600 (broad)
C-H Stretch (aromatic)~3000-3100~3000-3100~3000-3100
C-H Stretch (aldehyde)~2750, ~2850~2730, ~2830~2740, ~2840
C=O Stretch (aldehyde)~1680~1685~1680
C=C Stretch (aromatic)~1600, ~1500~1590, ~1510~1590, ~1510
C-O Stretch (ether)~1250, ~1030~1270, ~1150~1270, ~1150
Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragmentation Ions (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound152151, 123, 95[1]
Vanillin152151, 137, 109, 81
Isovanillin152151, 123, 95, 67

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard 30-degree pulse sequence is typically used.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Proton decoupling is employed to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a heated probe or a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

Experimental Workflow

The logical flow of the spectroscopic analysis process is illustrated in the following diagram.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Compound of Interest NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of an organic compound.

By carefully comparing the experimental spectroscopic data with the reference values provided in this guide, researchers can confidently and accurately confirm the structure of this compound and distinguish it from its common isomers.

References

A Comparative Analysis of the Reactivity of 4-Hydroxy-2-methoxybenzaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the chemical reactivity of 4-Hydroxy-2-methoxybenzaldehyde and its key positional isomers: 4-hydroxy-3-methoxybenzaldehyde (vanillin), 3-hydroxy-4-methoxybenzaldehyde (isovanillin), and 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin). The reactivity of the aldehyde functional group is paramount in synthetic chemistry, and understanding the subtle differences imparted by the positioning of hydroxyl and methoxy (B1213986) substituents is crucial for researchers in organic synthesis, materials science, and drug development.

The electrophilicity of the carbonyl carbon in benzaldehyde (B42025) derivatives is modulated by a combination of electronic effects (resonance and induction), steric hindrance, and intramolecular interactions from the substituents on the aromatic ring.[1] This analysis is supported by spectroscopic data and generalized experimental protocols for assessing reactivity.

Factors Influencing Aldehyde Reactivity

The reactivity of the isomers in nucleophilic addition reactions is governed by the electronic environment of the carbonyl group.

  • Electronic Effects : The hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating via the resonance effect (+M) when positioned ortho or para to the aldehyde group, which reduces the electrophilicity of the carbonyl carbon and thus decreases reactivity towards nucleophiles. The inductive effect (-I) of these electronegative oxygen atoms is generally outweighed by the resonance effect.

  • Steric Hindrance : A substituent in the ortho position to the aldehyde group can physically impede the approach of a nucleophile, thereby slowing down the reaction rate.

  • Intramolecular Hydrogen Bonding : An ortho-hydroxyl group can form a hydrogen bond with the carbonyl oxygen of the aldehyde. This interaction can increase the polarization of the C=O bond, making the carbonyl carbon more electrophilic and potentially enhancing reactivity, though this can be counteracted by steric and resonance effects.

Below is a diagram illustrating the interplay of these factors.

G substituents Substituent Properties (-OH, -OCH3) position Positional Isomerism (ortho, meta, para) factors electronic Electronic Effects (Resonance, Induction) factors->electronic steric Steric Hindrance factors->steric h_bond Intramolecular H-Bonding factors->h_bond electrophilicity Carbonyl Carbon Electrophilicity electronic->electrophilicity +M effect decreases -I effect increases reactivity Overall Aldehyde Reactivity steric->reactivity hinders nucleophilic attack h_bond->electrophilicity increases polarization electrophilicity->reactivity directly proportional

Caption: Factors governing the reactivity of substituted benzaldehydes.

Comparative Data Summary

The following tables summarize key physical and spectroscopic data for this compound and its isomers. The carbonyl stretching frequency (ν(C=O)) in the infrared (IR) spectrum and the chemical shift of the aldehyde carbon (δ(CHO)) in ¹³C NMR spectroscopy serve as indicators of the carbonyl bond's electronic character. A higher stretching frequency and a more downfield chemical shift generally correlate with greater electrophilicity and higher reactivity.

Table 1: Physical Properties of Hydroxy Methoxybenzaldehyde Isomers

CompoundIsomer NameCAS No.Molecular FormulaMolar Mass ( g/mol )Melting Point (°C)
This compound -18278-34-7C₈H₈O₃152.15158-161[2]
4-Hydroxy-3-methoxybenzaldehyde Vanillin121-33-5C₈H₈O₃152.1581-83
3-Hydroxy-4-methoxybenzaldehyde Isovanillin621-59-0C₈H₈O₃152.15113-115
2-Hydroxy-3-methoxybenzaldehyde o-Vanillin148-53-8C₈H₈O₃152.1542-45
2-Hydroxy-4-methoxybenzaldehyde -673-22-3C₈H₈O₃152.1539-42

Table 2: Spectroscopic Data and Predicted Reactivity

Compoundν(C=O) IR (cm⁻¹)δ(CHO) ¹³C NMR (ppm)Predicted Relative Reactivity (Nucleophilic Addition)
This compound ~1650~190Low
4-Hydroxy-3-methoxybenzaldehyde (Vanillin) ~1665~191.1Moderate
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) ~1678~191.5Moderate-High
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) ~1655~196.5High
2-Hydroxy-4-methoxybenzaldehyde ~1645~193Very Low

Note: Spectroscopic values are approximate and can vary with the solvent and measurement conditions. Reactivity is a prediction based on electronic and steric principles.

Reactivity Analysis of Isomers

  • This compound : This isomer is expected to have low reactivity. Both the ortho-methoxy and para-hydroxyl groups are strongly electron-donating into the ring through resonance, which deactivates the aldehyde group towards nucleophilic attack. Furthermore, the ortho-methoxy group provides significant steric hindrance.

  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde) : Reactivity is moderate. The para-hydroxyl group is strongly deactivating (+M effect), while the meta-methoxy group has a less significant electronic influence (-I effect). It serves as a common benchmark for reactivity.[3]

  • Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) : This isomer is generally more reactive than vanillin. The strongly electron-donating methoxy group is para to the aldehyde, but the hydroxyl group is in the meta position, where its deactivating resonance effect is not operative, and its inductive electron-withdrawing effect slightly activates the ring compared to vanillin.

  • o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) : Predicted to be the most reactive among this group. The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[4] While this group also exerts a +M effect and steric hindrance, the hydrogen bonding effect often leads to enhanced reactivity in specific reactions.

  • 2-Hydroxy-4-methoxybenzaldehyde : Expected to be the least reactive. It has two powerful electron-donating groups positioned at the ortho and para positions, both of which strongly deactivate the aldehyde. The ortho-hydroxyl group also adds steric hindrance.[5]

Experimental Protocols

To quantitatively assess the comparative reactivity, standardized reaction conditions are essential. Below are generalized protocols for common aldehyde reactions that are sensitive to the electrophilicity of the carbonyl carbon.[1][6]

This reaction provides a reliable method for comparing the electrophilicity of the aldehyde isomers.

  • Preparation : In separate, identical round-bottom flasks, dissolve an equimolar amount (e.g., 1.0 mmol) of each benzaldehyde isomer and an active methylene (B1212753) compound (e.g., malononitrile, 1.0 mmol) in a fixed volume of a suitable solvent (e.g., 10 mL of ethanol).

  • Initiation : To each flask, add a catalytic amount of a weak base (e.g., piperidine, 0.1 mmol) and begin stirring simultaneously at a constant temperature (e.g., room temperature).

  • Monitoring : Track the reaction progress at set time intervals using Thin Layer Chromatography (TLC).

  • Workup : Upon completion (or after a fixed time period), quench the reaction, isolate the product via filtration or extraction, and dry it.

  • Analysis : Determine the yield for each isomer. Higher yields in a shorter time indicate greater reactivity.

The Wittig reaction is another key transformation for evaluating aldehyde reactivity.

  • Ylide Generation : Suspend a phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide, 1.1 eq.) in an anhydrous solvent (e.g., THF) under an inert atmosphere. Add a strong base (e.g., n-butyllithium) at low temperature (e.g., 0 °C) and stir until the characteristic color of the ylide appears.

  • Reaction : Prepare separate solutions of each aldehyde isomer (1.0 eq.) in the same anhydrous solvent. Add each solution dropwise to an equivalent portion of the prepared ylide at 0 °C.

  • Monitoring : Allow the reactions to warm to room temperature and stir for a set period (e.g., 2-12 hours), monitoring progress by TLC.[7]

  • Workup : Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, then wash, dry, and concentrate the combined organic layers.

  • Analysis : Purify the crude product by column chromatography and calculate the final yield. A comparison of yields provides a measure of relative reactivity.

The following diagram outlines a generalized workflow for this comparative analysis.

G start Start: Select Isomers prep Prepare Equimolar Solutions of Each Isomer start->prep reaction Perform Standardized Reaction (e.g., Knoevenagel Condensation) prep->reaction monitor Monitor Reaction Progress (e.g., via TLC at t=1, 2, 4 hr) reaction->monitor workup Quench, Isolate, and Purify Product monitor->workup analysis Calculate Product Yield and Purity (e.g., via HPLC/NMR) workup->analysis compare Compare Yields and Reaction Times analysis->compare end End: Determine Relative Reactivity compare->end

References

Spectroscopic differentiation between 4-Hydroxy-2-methoxybenzaldehyde and vanillin

Author: BenchChem Technical Support Team. Date: December 2025

In the world of aromatic aldehydes, structural isomers can present a significant analytical challenge. This guide provides a detailed spectroscopic comparison of two such isomers: 4-Hydroxy-2-methoxybenzaldehyde and its more common counterpart, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). For researchers in drug development and chemical analysis, unequivocal identification is paramount. This document outlines the key differences in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, providing a robust framework for their differentiation.

Both compounds share the same molecular formula (C₈H₈O₃) and molecular weight (152.15 g/mol ), making their distinction by mass spectrometry alone challenging without fragmentation analysis.[1][2][3][4][5] However, the substitution pattern of the methoxy (B1213986) group on the benzene (B151609) ring—position 2 in this compound versus position 3 in vanillin—gives rise to distinct spectroscopic fingerprints.

At a Glance: Spectroscopic Data Summary

The following table summarizes the key quantitative spectroscopic data for the two isomers, highlighting the diagnostic differences.

Spectroscopic TechniqueParameterThis compoundVanillin (4-hydroxy-3-methoxybenzaldehyde)Key Differentiator
IR Spectroscopy C=O Stretch (cm⁻¹)~1645~1665The carbonyl stretch in this compound is at a lower wavenumber due to intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde.
O-H Stretch (cm⁻¹)Broad, ~3100-3300Broad, ~3200-3400The position and broadness are influenced by hydrogen bonding.
¹H NMR Spectroscopy Aldehyde Proton (CHO)~9.7 ppm~9.8 ppmSubtle but consistent downfield shift for vanillin.
Aromatic ProtonsThree distinct signals, often with smaller coupling constants.Three distinct signals in a characteristic pattern, typically a doublet, a doublet of doublets, and a singlet-like peak.The splitting patterns and chemical shifts of the aromatic protons are highly diagnostic of the substitution pattern.
Methoxy Protons (OCH₃)~3.9 ppm~3.9 ppmGenerally not a primary point of differentiation.
¹³C NMR Spectroscopy Carbonyl Carbon (C=O)~191 ppm~191 ppmMinimal difference.
Aromatic CarbonsDistinct chemical shifts for the six aromatic carbons.Distinct chemical shifts for the six aromatic carbons, differing from its isomer.The chemical shifts of the aromatic carbons provide a clear fingerprint of the substitution pattern.
Mass Spectrometry Molecular Ion (M⁺)m/z 152m/z 152Identical, as they are isomers.
Key Fragment Ionsm/z 151, 123, 95m/z 151, 137, 109The fragmentation pattern, particularly the relative abundances of key fragments resulting from the loss of functional groups, can be used for differentiation.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Instrument parameters may be optimized for specific samples and equipment.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or KBr Pellet Transmission.

  • Sample Preparation (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique: Proton (¹H) and Carbon-13 (¹³C) NMR.

  • Sample Preparation: The sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is used. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

  • Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent (e.g., dichloromethane, methanol) and injected into the GC.

  • Instrumentation: A GC-MS system consisting of a gas chromatograph for separation and a mass spectrometer (e.g., quadrupole, ion trap) for detection.

  • Data Acquisition:

    • GC Separation: A suitable temperature program is used to separate the components of the sample on a capillary column.

    • MS Analysis: As the compound elutes from the GC column, it is ionized by a beam of electrons (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Visualizing the Differentiation Strategy

The following diagrams illustrate the structural differences and the logical workflow for distinguishing between the two isomers based on their spectroscopic characteristics.

G Structural Isomers cluster_0 This compound cluster_1 Vanillin (4-hydroxy-3-methoxybenzaldehyde) 4H2M C₈H₈O₃ MW: 152.15 Vanillin C₈H₈O₃ MW: 152.15

Caption: Chemical structures of the two isomers.

Spectroscopic_Differentiation_Workflow start Unknown Aromatic Aldehyde (C₈H₈O₃) ms Mass Spectrometry (EI) start->ms ir IR Spectroscopy start->ir nmr ¹H NMR Spectroscopy start->nmr ms_result Molecular Ion at m/z 152 ms->ms_result ir_result Analyze C=O Stretch ir->ir_result nmr_result Analyze Aromatic Proton Splitting nmr->nmr_result ir_low ~1645 cm⁻¹ ir_result->ir_low Intramolecular H-bonding ir_high ~1665 cm⁻¹ ir_result->ir_high Less H-bonding effect nmr_pattern_A Characteristic Pattern A nmr_result->nmr_pattern_A Ortho-methoxy effect nmr_pattern_B Characteristic Pattern B nmr_result->nmr_pattern_B Meta-methoxy effect compound_A This compound ir_low->compound_A compound_B Vanillin ir_high->compound_B nmr_pattern_A->compound_A nmr_pattern_B->compound_B

Caption: Workflow for spectroscopic differentiation.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between this compound and vanillin. The key lies in understanding how the subtle difference in the methoxy group's position influences the molecule's interaction with electromagnetic radiation and its fragmentation behavior.

References

A Comparative Analysis of the Biological Efficacy of 4-Hydroxy-2-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of two isomeric phenolic compounds: 4-Hydroxy-2-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzaldehyde. While structurally similar, the available scientific literature reveals a significant disparity in the extent to which their biological activities have been investigated. This comparison summarizes the current state of knowledge, presenting experimental data for the well-studied 2-Hydroxy-4-methoxybenzaldehyde and highlighting the research gap concerning its isomer, this compound.

Introduction to the Compounds

This compound and 2-Hydroxy-4-methoxybenzaldehyde are naturally occurring organic compounds, isomers with the chemical formula C₈H₈O₃. The positioning of the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring relative to the aldehyde functional group is the key structural difference that can significantly influence their biological properties. 2-Hydroxy-4-methoxybenzaldehyde, often abbreviated as HMB, is a well-documented flavor compound found in the roots and rhizomes of various medicinal plants and has been the subject of numerous studies exploring its therapeutic potential.[1] In contrast, research into the specific biological effects of this compound is notably limited.

Comparative Biological Efficacy

A comprehensive review of existing literature indicates that 2-Hydroxy-4-methoxybenzaldehyde (HMB) possesses a broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[2][3] In contrast, there is a significant lack of published experimental data on the biological efficacy of this compound. This guide, therefore, focuses on presenting the extensive data available for HMB, which can serve as a benchmark for future investigations into its lesser-studied isomer.

Antimicrobial and Antifungal Activity of 2-Hydroxy-4-methoxybenzaldehyde

2-Hydroxy-4-methoxybenzaldehyde has demonstrated significant inhibitory activity against a range of pathogenic bacteria and fungi.[4][5] Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive bacteria1024[2]
Gram-positive bacteria (general)Gram-positive bacteria100-200[5]
Gram-negative bacteria (general)Gram-negative bacteria125-200[5]
Candida albicansFungus150[5]
Fusarium graminearumFungus200[2]
Proteus mirabilisGram-negative bacteria200[6]
Antioxidant Activity of 2-Hydroxy-4-methoxybenzaldehyde

The antioxidant potential of 2-Hydroxy-4-methoxybenzaldehyde has been evaluated using various in vitro assays. The IC50 value, representing the concentration of the compound required to scavenge 50% of free radicals, is a common metric for antioxidant activity.

AssayIC50 ValueReference
DPPH Radical Scavenging9.04 mg/mL[5]
Metal Chelating (Ferrozine-Fe²⁺ complex)2.31 mg/mL[5]
Anti-inflammatory Activity of 2-Hydroxy-4-methoxybenzaldehyde

2-Hydroxy-4-methoxybenzaldehyde has been reported to possess anti-inflammatory properties.[2][3] While specific quantitative data from standardized anti-inflammatory assays are not as readily available in tabular format as antimicrobial and antioxidant data, studies indicate its potential to modulate inflammatory pathways.

Experimental Protocols

To aid in the replication and further investigation of the biological activities of these compounds, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][8]

1. Preparation of Reagents and Media:

  • Prepare a stock solution of the test compound (e.g., 2-Hydroxy-4-methoxybenzaldehyde) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or a suitable broth medium for fungi.

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[8]

2. Assay Procedure:

  • Dispense the appropriate broth into the wells of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the test compound stock solution across the wells of the microtiter plate to create a range of concentrations.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[7]

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of a compound.[9]

1. Preparation of Reagents:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH in methanol or ethanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

2. Assay Procedure:

  • In a 96-well microplate, add a fixed volume of the DPPH solution to wells containing various concentrations of the test compound.[10]

  • Include a control containing the solvent and the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[10]

3. Data Analysis:

  • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anti-inflammatory Assay: Inhibition of iNOS and COX-2 Expression

This in vitro assay assesses the potential of a compound to reduce the expression of key inflammatory mediators in macrophage cells.[11]

1. Cell Culture and Treatment:

  • Culture a suitable macrophage cell line, such as RAW 264.7, in an appropriate medium.[11]

  • Seed the cells in culture plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]

2. Western Blot Analysis:

  • After incubation, lyse the cells and extract the total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

  • Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.

3. Quantification:

  • Quantify the intensity of the protein bands using densitometry software.

  • Normalize the expression of iNOS and COX-2 to the loading control to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

The antifungal mechanism of 2-Hydroxy-4-methoxybenzaldehyde has been partially elucidated, primarily involving the disruption of the fungal cell membrane and the induction of oxidative stress.

Antifungal Mechanism of 2-Hydroxy-4-methoxybenzaldehyde

Studies on fungi like Fusarium graminearum and Aspergillus flavus suggest that HMB exerts its antifungal effects through a multi-targeted approach.[2][12] It disrupts the integrity of the cell wall and cell membrane, leading to increased permeability.[12] Furthermore, HMB treatment has been shown to inhibit ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, and interfere with cellular redox homeostasis, leading to oxidative stress.[3] This can trigger signaling pathways such as the High Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway.[2]

Antifungal_Mechanism_HMB HMB 2-Hydroxy-4-methoxybenzaldehyde CellWall Fungal Cell Wall HMB->CellWall Disruption CellMembrane Fungal Cell Membrane HMB->CellMembrane Increased Permeability Ergosterol Ergosterol Biosynthesis HMB->Ergosterol Inhibition FungalDeath Fungal Cell Death CellWall->FungalDeath ROS Reactive Oxygen Species (ROS) Production CellMembrane->ROS Induces CellMembrane->FungalDeath Ergosterol->FungalDeath HOG_MAPK HOG-MAPK Pathway Activation ROS->HOG_MAPK HOG_MAPK->FungalDeath

Antifungal mechanism of 2-Hydroxy-4-methoxybenzaldehyde.
Experimental Workflow for Biological Efficacy Screening

A general workflow for comparing the biological efficacy of novel compounds like this compound against a known standard like 2-Hydroxy-4-methoxybenzaldehyde is outlined below.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Compound1 This compound (Test Compound) Antimicrobial Antimicrobial Assays (MIC Determination) Compound1->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH) Compound1->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., iNOS/COX-2) Compound1->AntiInflammatory Compound2 2-Hydroxy-4-methoxybenzaldehyde (Reference) Compound2->Antimicrobial Compound2->Antioxidant Compound2->AntiInflammatory DataAnalysis Quantitative Analysis (IC50, MIC) Antimicrobial->DataAnalysis Antioxidant->DataAnalysis AntiInflammatory->DataAnalysis Comparison Comparative Efficacy Assessment DataAnalysis->Comparison

Workflow for comparing biological efficacy.

Conclusion and Future Directions

The available scientific evidence strongly supports the diverse biological efficacy of 2-Hydroxy-4-methoxybenzaldehyde, particularly its antimicrobial, antifungal, and antioxidant properties. Its mechanisms of action are beginning to be understood, making it a promising candidate for further research in drug development and as a functional food ingredient.

In stark contrast, this compound remains largely uncharacterized in terms of its biological activities. This significant knowledge gap presents an opportunity for future research. A direct, systematic comparison of the two isomers using standardized in vitro and in vivo assays is warranted to determine if the positional difference of the hydroxyl and methoxy groups leads to distinct biological profiles. Such studies would not only provide valuable structure-activity relationship insights but could also uncover novel therapeutic applications for the lesser-known this compound. Researchers are encouraged to utilize the experimental protocols outlined in this guide to initiate such comparative investigations.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Hydroxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Hydroxy-2-methoxybenzaldehyde, a key aromatic compound, is crucial for quality control, stability studies, and research. This guide provides a detailed comparison of analytical methodologies for the quantification of this compound, with a focus on a validated High-Performance Liquid Chromatography (HPLC) method. Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are also discussed, providing a comprehensive overview for method selection and development.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of performance data for a validated HPLC method for 2-Hydroxy-4-methoxybenzaldehyde (B30951), a synonym for the target analyte. Data for GC-MS is based on general capabilities for similar benzaldehyde (B42025) derivatives, as specific validated data for this compound was not available in the reviewed literature.

ParameterHPLC-UVGC-MS (Anticipated)
Linearity Range 5–350 µg/mL[1]Wide dynamic range
Correlation Coefficient (r²) > 0.998[1]Typically > 0.99
Limit of Detection (LOD) 0.84 µg/mL[1]High sensitivity, potentially in the ng/mL to pg/mL range
Limit of Quantitation (LOQ) Not specified, but typically 3x LODHigh sensitivity, potentially in the ng/mL to pg/mL range
Accuracy (% Recovery) 98.25–99.76%Generally high with appropriate internal standards
Precision (RSD%) Intra-day: 0.41–1.07% Inter-day: 0.61–1.76%[1]Typically < 15%
Selectivity Good with chromatographic separationHigh, based on mass fragmentation patterns
Instrumentation HPLC with UV DetectorGC with Mass Spectrometer

Experimental Workflows

The general workflows for the analytical methods are depicted below. These diagrams illustrate the key stages from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Solvent A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

General workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Extraction/Derivatization B Solvent Evaporation & Reconstitution A->B C Injection into GC B->C D Separation in GC Column C->D E Mass Spectrometry Detection D->E F Peak Identification & Integration E->F G Quantification using Internal Standard F->G H Data Analysis G->H

General workflow for GC-MS analysis.

Detailed Experimental Protocols

Validated HPLC-UV Method

This method has been validated for the simultaneous determination of 2-hydroxy-4-methoxybenzaldehyde in plant root extracts.[1]

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 75 mm x 4.6 mm i.d.).

  • Mobile Phase: A mixture of methanol (B129727) and water, optimized for separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the analyte.

  • Sample Preparation:

    • Prepare a stock solution of the standard compound (e.g., 1 mg/mL) in a suitable solvent like aqueous methanol (50:50, v/v).

    • Prepare working standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 5–350 µg/mL).

    • Extract the analyte from the sample matrix using an appropriate solvent and filter the extract through a 0.45 µm syringe filter before injection.

  • Quantification: The quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from the standard solutions.

General GC-MS Method (for Benzaldehydes)

While a specific validated method for this compound was not found, a general approach for benzaldehyde analysis can be adapted.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of analytes.

  • Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation:

    • Extraction of the analyte from the sample matrix using a suitable organic solvent.

    • Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

    • The final extract is concentrated and injected into the GC-MS.

  • Quantification: An internal standard is typically used for accurate quantification to compensate for any variations in sample preparation and injection volume.

Other Potential Analytical Methods

While HPLC and GC-MS are the most common techniques, other methods could potentially be developed and validated for the quantification of this compound.

  • Spectrophotometry: A simple and cost-effective method, however, it may lack the specificity required for complex matrices and would likely require a derivatization step to form a colored compound for visible spectrophotometry. No validated methods were found for this specific analyte.

  • Capillary Electrophoresis (CE): This technique offers high separation efficiency and requires small sample volumes. It could be a viable alternative, particularly when coupled with a mass spectrometer (CE-MS), but no specific validated methods for this compound were identified.

References

A Comparative Guide to the Quantitative Analysis of 4-Hydroxy-2-methoxybenzaldehyde in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Hydroxy-2-methoxybenzaldehyde in complex matrices is crucial for various applications, including pharmaceutical development, quality control of natural products, and metabolic studies. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The performance of each method is evaluated based on experimental data from studies on this compound and its isomers, offering a comprehensive overview to aid in method selection.

At a Glance: Comparison of Analytical Techniques

The selection of an optimal analytical method is contingent upon several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectrophotometry (with DNPH Derivatization)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.Reaction with a chromogenic agent (e.g., 2,4-dinitrophenylhydrazine) to form a colored product that is measured by its absorbance.
Linearity (r²) > 0.998≥ 0.999Typically > 0.99
Limit of Detection (LOD) ~0.8 µg/mL~0.4 µg/mL~1-5 µg/mL
Limit of Quantification (LOQ) ~2.5 µg/mL~1.2 µg/mL~5-15 µg/mL
Accuracy (% Recovery) 98-101%94-108%95-105% (representative)
Precision (%RSD) < 3% (Intra-day & Inter-day)< 10% (Intra-day & Inter-day)< 10% (representative)
Sample Throughput HighModerate to HighHigh
Selectivity Good to Excellent (dependent on chromatographic resolution)Excellent (based on mass fragmentation)Moderate (prone to interference from other carbonyl compounds)
Instrumentation Cost ModerateHighLow

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the separation and quantification of moderately polar, non-volatile compounds like this compound. Its versatility and reliability make it a primary choice for routine quality control and analysis in various matrices.

Experimental Protocol: HPLC-UV Method

This protocol is based on a validated method for the simultaneous determination of isomeric hydroxy-methoxybenzaldehydes in plant extracts.

1. Sample Preparation:

  • Extraction: Extract the powdered sample (e.g., plant material) with a suitable solvent such as methanol (B129727) or a methanol-water mixture (e.g., 1:1 v/v) using sonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solution with a small percentage of acid (e.g., 0.1% phosphoric acid or acetic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol as solvent B.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Detection Wavelength: Monitor the absorbance at the λmax of this compound (typically around 280 nm).

  • Injection Volume: 10-20 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Complex Mixture Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Detector UV-Vis Detector HPLC->Detector Data Data Acquisition Detector->Data Quantification Concentration Determination Data->Quantification Calibration Calibration Curve Calibration->Quantification

HPLC-UV Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds like this compound, derivatization is often employed to increase volatility and improve chromatographic peak shape.

Experimental Protocol: GC-MS Method (with Derivatization)

1. Sample Preparation and Derivatization:

  • Extraction: Extract the sample with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Derivatization: Evaporate the solvent and react the residue with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) to convert the polar hydroxyl group to a nonpolar trimethylsilyl (B98337) (TMS) ether. This increases the volatility of the analyte.

2. GC-MS Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 5-10 °C/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode is preferred for higher sensitivity and selectivity. Monitor characteristic ions for the TMS-derivative of this compound.

3. Calibration:

  • Prepare calibration standards of this compound and derivatize them in the same manner as the samples.

  • Construct a calibration curve by plotting the peak area of the selected ion against the concentration.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Complex Mixture Extraction Solvent Extraction Sample->Extraction Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization GC Gas Chromatograph (e.g., DB-5ms column) Derivatization->GC MS Mass Spectrometer (EI, SIM mode) GC->MS Data Data Acquisition MS->Data Quantification Concentration Determination Data->Quantification Calibration Calibration Curve Calibration->Quantification

GC-MS Experimental Workflow

UV-Visible Spectrophotometry with Derivatization

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of aldehydes after derivatization with a chromogenic reagent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms a colored hydrazone derivative that can be measured in the visible region of the spectrum, minimizing interference from other UV-absorbing compounds in the matrix.

Experimental Protocol: UV-Vis Spectrophotometry with DNPH

1. Sample Preparation and Derivatization:

  • Extraction: Extract the sample with a suitable solvent (e.g., methanol, acetonitrile).

  • Derivatization: To a known volume of the extract, add a solution of DNPH in an acidic medium (e.g., phosphoric acid in acetonitrile). Heat the mixture to ensure complete reaction. The reaction produces a yellow to reddish-orange colored 2,4-dinitrophenylhydrazone derivative.

2. Spectrophotometric Measurement:

  • Instrument: A UV-Visible spectrophotometer.

  • Measurement: After cooling the reaction mixture, measure the absorbance at the wavelength of maximum absorption (λmax) of the formed hydrazone (typically around 360-480 nm, depending on the specific aldehyde and solvent). A reagent blank (containing the DNPH reagent but no sample) should be used to zero the instrument.

3. Calibration:

  • Prepare a series of standard solutions of this compound and react them with the DNPH reagent under the same conditions as the samples.

  • Construct a calibration curve by plotting the absorbance at the λmax against the concentration of the standards.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification Sample Complex Mixture Extraction Solvent Extraction Sample->Extraction Derivatization Reaction with DNPH Extraction->Derivatization Spectrophotometer UV-Vis Spectrophotometer Derivatization->Spectrophotometer Measurement Absorbance Measurement (at λmax) Spectrophotometer->Measurement Quantification Concentration Determination Measurement->Quantification Calibration Calibration Curve Calibration->Quantification

UV-Vis Spectrophotometry Workflow

Conclusion

The choice of the most suitable analytical method for the quantitative analysis of this compound in complex mixtures depends on the specific requirements of the study.

  • HPLC-UV is a versatile and robust method, ideal for routine quality control and quantification at moderate concentration levels. Its high throughput and reliability make it a workhorse in many analytical laboratories.

  • GC-MS offers the highest selectivity and sensitivity, making it the preferred method for trace-level quantification and for applications requiring unambiguous identification. The need for derivatization, however, can increase sample preparation time.

  • UV-Visible Spectrophotometry with DNPH derivatization provides a simple, rapid, and cost-effective screening tool. While it may lack the selectivity of chromatographic methods, it is well-suited for high-throughput analysis where a high degree of specificity is not the primary concern.

By understanding the principles, performance characteristics, and experimental workflows of each technique, researchers can make an informed decision to select the most appropriate method for their analytical needs.

Unveiling the Bioactive Potential: A Comparative Guide to 4-Hydroxy-2-methoxybenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the structure-activity relationships (SAR) of 4-Hydroxy-2-methoxybenzaldehyde and its analogs. By presenting supporting experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to facilitate the discovery and development of novel therapeutic agents.

The this compound scaffold, a derivative of vanillin (B372448), has garnered significant interest in medicinal chemistry due to its presence in various biologically active natural products and its synthetic accessibility. Analogs of this compound have demonstrated a wide spectrum of pharmacological effects, including tyrosinase inhibition, antioxidant activity, and larvicidal effects. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for designing more potent and selective therapeutic agents.

Comparative Biological Activity

The biological activities of this compound and its analogs have been evaluated in various in vitro assays. The following tables summarize the quantitative data from several key studies, providing a basis for comparing the potency of different structural modifications.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders and in the cosmetic industry. The inhibitory potential of 4-hydroxybenzaldehyde (B117250) and its derivatives against mushroom tyrosinase has been investigated, with results expressed as IC50 values (the concentration required to inhibit 50% of the enzyme's activity).

CompoundStructureIC50 (mM)Reference
4-HydroxybenzaldehydeR1=H, R2=OH, R3=H, R4=H1.22[1]
Compound 3c (dimethoxyl phosphate (B84403) derivative)A derivative of 4-hydroxybenzaldehyde with a dimethoxyl phosphate group. The exact point of attachment was not specified in the abstract.0.059[1]
2-Hydroxy-4-methoxybenzaldehyde (B30951)R1=OH, R2=H, R3=OCH3, R4=H0.03

A lower IC50 value indicates greater inhibitory activity.

Larvicidal Activity against Anopheles gambiae

The larvicidal activity of 2-hydroxy-4-methoxybenzaldehyde and its analogs has been evaluated against the malaria vector, Anopheles gambiae. The LD50 values (the lethal dose required to kill 50% of the larvae) are presented below.

CompoundStructureLD50 (µg/mL)Reference
2-Hydroxy-4-methoxybenzaldehydeR1=OH, R2=H, R3=OCH3, R4=H22[2]
2-Benzyloxy-4-methoxybenzaldehydeR1=OCH2Ph, R2=H, R3=OCH3, R4=H10[2]
2-HydroxybenzaldehydeR1=OH, R2=H, R3=H, R4=H9[2]
2-BenzyloxybenzaldehydeR1=OCH2Ph, R2=H, R3=H, R4=H4.8[2]
Benzylphenyl etherNot a benzaldehyde (B42025) derivative, but included for comparison.1.2[2]
2-Benzoyloxy-4-methoxybenzaldehydeR1=O-C(=O)Ph, R2=H, R3=OCH3, R4=H28[2]

A lower LD50 value indicates greater larvicidal activity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Mushroom Tyrosinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of mushroom tyrosinase, a model enzyme for human tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compounds

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of the test compounds in a suitable solvent (e.g., DMSO), and then dilute with phosphate buffer.

  • In a 96-well plate, add the tyrosinase solution to wells containing the test compound dilutions or buffer (for control).

  • Pre-incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding L-DOPA solution to all wells.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to the control. The IC50 value is then determined from a dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Test compounds

  • Methanol (B129727) or Ethanol

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare various concentrations of the test compounds in the same solvent.

  • In a 96-well plate, add the DPPH solution to wells containing the test compound dilutions or solvent (for control).

  • Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

Anopheles gambiae Larvicidal Bioassay

This bioassay assesses the toxicity of compounds to mosquito larvae.

Materials:

  • Third or fourth instar larvae of Anopheles gambiae

  • Test compounds

  • Ethanol or Acetone (as a solvent for the test compounds)

  • Distilled water

  • Beakers or cups

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare a series of dilutions of the test compound in distilled water. A control group with the solvent alone should also be prepared.

  • Place a specific number of larvae (e.g., 20-25) in each beaker containing the test solution or control.

  • Maintain the beakers at a controlled temperature and humidity for 24 hours.

  • After 24 hours, count the number of dead larvae in each beaker.

  • Calculate the percentage mortality for each concentration.

  • The LD50 value is determined using probit analysis of the concentration-mortality data.

Visualizing Structure-Activity Relationships and Pathways

To better understand the logical flow of SAR studies and the potential mechanisms of action of these compounds, the following diagrams are provided.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR A Lead Compound (this compound) B Analog Design & Synthesis A->B C Structural Characterization (NMR, MS, etc.) B->C D In vitro Assays (e.g., Tyrosinase Inhibition, Antioxidant) C->D E Cell-based Assays D->E F In vivo Models (e.g., Larvicidal Assay) E->F G Quantitative Data (IC50, LD50) F->G H Structure-Activity Relationship (SAR) Analysis G->H I Identification of Pharmacophore H->I I->B Optimization

Caption: General workflow for structure-activity relationship (SAR) studies.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade IKK IKK Complex Receptor->IKK Transcription Gene Transcription (Inflammatory Cytokines) MAPK_Cascade->Transcription IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocates NFkappaB_n->Transcription Inhibitor Benzaldehyde Analogs (e.g., Vanillin) Inhibitor->MAPK_Cascade inhibit Inhibitor->IKK inhibit

Caption: Potential anti-inflammatory signaling pathways modulated by benzaldehyde analogs.

References

A comparative study of the antioxidant properties of different hydroxy-methoxybenzaldehyde isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of vanillin (B372448), isovanillin (B20041), and o-vanillin reveals significant differences in their antioxidant capacities, influenced by the substitution pattern of the hydroxyl and methoxy (B1213986) groups on the benzaldehyde (B42025) ring. This guide provides a comparative study of these isomers, summarizing key experimental data, outlining detailed methodologies for antioxidant assays, and visualizing the underlying antioxidant mechanisms.

For researchers, scientists, and drug development professionals, understanding the nuanced antioxidant profiles of these isomers is crucial for their application in pharmacology and therapeutics. While all three isomers exhibit antioxidant properties, the positioning of the hydroxyl and methoxy groups directly impacts their ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of vanillin, isovanillin, and o-vanillin have been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a key metric, with a lower value indicating greater antioxidant potency.

CompoundAssayIC50 Value (µg/mL)Reference
Vanillin DPPH0.81[1]
DPPH10.06[2]
ABTS- (Stronger activity than in DPPH assay)[3]
o-Vanillin DPPHMore effective scavenger than vanillin*[4][5]
Isovanillin DPPH, ABTS, FRAPData not available in comparative studies-

*At a concentration of 1 mM, o-vanillin exhibited 66.4% DPPH radical scavenging activity, whereas vanillin showed 22.9% activity.[4][5] The inconsistency in reported IC50 values for vanillin highlights the variability in experimental conditions across different studies.

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible assessment of antioxidant activity. Below are detailed methodologies for the key assays cited.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Reagent Preparation:

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle at 4°C.

  • Test Compounds: Prepare stock solutions of vanillin, isovanillin, o-vanillin, and a positive control (e.g., ascorbic acid or Trolox) in methanol. Create a series of dilutions from the stock solutions.

Assay Procedure:

  • In a 96-well microplate or spectrophotometer cuvettes, add a specific volume of each sample dilution.

  • Add an equal volume of the DPPH working solution to each well.

  • Prepare a blank containing only the solvent and a control containing the solvent and the DPPH solution.

  • Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants.

Reagent Preparation:

  • ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

  • Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

  • ABTS Radical Cation (ABTS•+) Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

Assay Procedure:

  • Add a small volume of the test sample to the working ABTS•+ solution.

  • Incubate the mixture at room temperature for a set time (typically 6-10 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

This method measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).

Reagent Preparation:

  • FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Test Compounds and Standard: Prepare various concentrations of the test compounds and a ferrous sulfate (B86663) (FeSO₄) standard.

Assay Procedure:

  • Add the test sample to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the samples to a standard curve prepared with known concentrations of FeSO₄ and is expressed as Fe²⁺ equivalents.

Visualization of Experimental Workflows and Signaling Pathways

Visual diagrams help in understanding the complex processes involved in antioxidant assays and the cellular mechanisms of action.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compounds Hydroxy-methoxybenzaldehyde Isomers (Vanillin, Isovanillin, o-Vanillin) Reaction_Mixture Mix Test Compounds with Assay Reagents Test_Compounds->Reaction_Mixture Assay_Reagents DPPH, ABTS, or FRAP Reagents Assay_Reagents->Reaction_Mixture Incubation Incubate under Controlled Conditions Reaction_Mixture->Incubation Measurement Measure Absorbance (Spectrophotometry) Incubation->Measurement Calculation Calculate % Inhibition and IC50 Values Measurement->Calculation

General experimental workflow for antioxidant capacity assays.

The antioxidant mechanism of vanillin is believed to involve the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, which can be followed by a self-dimerization process to form a more stable molecule.[3] Furthermore, vanillin has been shown to modulate key signaling pathways involved in the cellular antioxidant response.

Signaling_Pathway Vanillin Vanillin Nrf2 Nrf2 Vanillin->Nrf2 Activates ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds to ARE Keap1->Nrf2 Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Vanillin's modulation of the Nrf2 signaling pathway.

Conclusion

The available data indicates that o-vanillin is a more potent DPPH radical scavenger than vanillin, while vanillin exhibits strong activity in the ABTS assay.[3][4][5] The antioxidant properties of isovanillin require further quantitative investigation to allow for a direct comparison. The primary antioxidant mechanism for these phenolic aldehydes involves hydrogen atom donation, and vanillin has been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses. Further comparative studies employing multiple standardized assays are necessary to fully elucidate the structure-activity relationship and the therapeutic potential of these hydroxy-methoxybenzaldehyde isomers.

References

A Comparative Guide to 4-Hydroxy-2-methoxybenzaldehyde and its Alternatives as Reference Standards in Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical analysis, the quality and reliability of a reference standard are paramount to achieving accurate and reproducible results. 4-Hydroxy-2-methoxybenzaldehyde, a substituted benzaldehyde (B42025), finds application as a reference standard in various analytical techniques. This guide provides an objective comparison of its performance with other commonly used benzaldehyde derivatives, supported by available experimental data and detailed methodologies.

Comparison of Performance Data

ParameterThis compound2-Hydroxy-4-methoxybenzaldehyde (B30951)Vanillin (B372448) (4-Hydroxy-3-methoxybenzaldehyde)Syringaldehyde (B56468) (4-Hydroxy-3,5-dimethoxybenzaldehyde)p-Anisaldehyde (4-Methoxybenzaldehyde)
Purity (Typical) ≥98.0% (HPLC)[1]≥98%≥99%≥97.0% (GC)≥99.0% (GC)
Linearity (R²) Data not available> 0.998> 0.99Data not availableData not available
Precision (%RSD) Data not availableIntra-day: 0.41–1.07, Inter-day: 0.61–1.76[2]< 2%Data not availableData not available
Accuracy (% Recovery) Data not availableData not available98.04 to 101.83%> 93.0 %Data not available
LOD (µg/mL) Data not available0.84[2]Data not available~0.0116 (UPLC-MS/MS)[3]Data not available
LOQ (µg/mL) Data not availableData not availableData not available~0.0382 (UPLC-MS/MS)[3]Data not available
Solubility DMSO (Slightly), Methanol (B129727) (Slightly)[4]Soluble in methanolSoluble in methanolSoluble in methanolSoluble in methanol
Stability Air sensitive[4]StableStableStableMay discolor on storage

Experimental Protocols

Detailed and validated experimental protocols are crucial for the consistent performance of a reference standard. Below are representative HPLC methodologies for the analysis of this compound and its alternatives.

HPLC Method for this compound (General Method)

While a fully validated method is not available, the following general protocol can be used as a starting point for method development and validation.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical gradient could be:

    • 0-8 min: 95% A, 5% B to 0% A, 100% B[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (to be determined by UV scan).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of dilutions to establish a calibration curve.

Validated HPLC Method for 2-Hydroxy-4-methoxybenzaldehyde

This method is adapted from a validated study for the simultaneous determination of 2-hydroxy-4-methoxybenzaldehyde and its related compounds[2].

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic mixture of methanol and 0.1% trifluoroacetic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution (1 mg/mL) in methanol. Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 to 350 µg/mL.

Validated HPLC Method for Vanillin

The following is a representative validated HPLC method for the quantification of vanillin.

  • Instrumentation: HPLC with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of vanillin in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

Validated UPLC-MS/MS Method for Syringaldehyde

A highly sensitive method for the quantification of syringaldehyde in biological matrices has been validated using UPLC-MS/MS[3][6].

  • Instrumentation: UPLC system coupled with a tandem mass spectrometer (MS/MS).

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v).[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

  • Injection Volume: 5 µL.

  • Standard Preparation: Prepare a stock solution of syringaldehyde in a suitable solvent and dilute to create calibration standards. Vanillin can be used as an internal standard.[6]

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for using a reference standard in HPLC analysis and a decision-making tree for selecting the appropriate standard.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Reference Standard Preparation HPLCSeparation HPLC Separation StandardPrep->HPLCSeparation SamplePrep Sample Preparation SamplePrep->HPLCSeparation Detection Detection (UV/MS) HPLCSeparation->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Caption: A typical experimental workflow for quantitative analysis using a reference standard in HPLC.

decision_tree Start Select Reference Standard Matrix Complex Matrix? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes ValidatedMethod Validated Method Available? Matrix->ValidatedMethod No MS_Method Consider MS Detection Sensitivity->MS_Method Yes UV_Method UV Detection Sufficient Sensitivity->UV_Method No H2M4B This compound (Method Development Required) ValidatedMethod->H2M4B No UseValidated Use Validated Method (e.g., for 2-Hydroxy-4-methoxybenzaldehyde) ValidatedMethod->UseValidated Yes Alternative Consider Alternative (e.g., Vanillin, Syringaldehyde) Quantification Quantification Alternative->Quantification H2M4B->Quantification MS_Method->Alternative UV_Method->Alternative UseValidated->Quantification Proceed to Quantification

Caption: A decision tree for selecting a suitable benzaldehyde reference standard for chemical analysis.

Conclusion

This compound serves as a reference standard in chemical analysis, though publicly available, comprehensive validated analytical methods with detailed performance data are limited. For applications requiring a well-characterized and validated standard with readily available protocols, alternatives such as 2-Hydroxy-4-methoxybenzaldehyde, vanillin, and syringaldehyde present strong options with established performance metrics. The choice of the most appropriate reference standard will ultimately depend on the specific requirements of the analytical method, including the sample matrix, desired sensitivity, and the availability of validated protocols. Researchers are encouraged to perform in-house validation when using reference standards for which extensive public data is not available to ensure the accuracy and reliability of their results.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxy-2-methoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-Hydroxy-2-methoxybenzaldehyde, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to ensure personnel safety and compliance with regulatory standards.

Hazard Identification and Immediate Safety Precautions

Before handling this compound for disposal, it is crucial to be aware of its associated hazards. According to safety data sheets, this compound is classified as:

  • Skin Irritant (Category 2) [1]

  • Serious Eye Irritant (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [1]

Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes:

  • Safety glasses or goggles[2][3]

  • Chemical-resistant gloves[2][3]

  • A dust mask (type N95 or equivalent) if handling the solid form[2]

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors[3].

Segregation and Storage of Waste

Proper segregation of chemical waste is fundamental to preventing dangerous reactions. This compound waste must be collected and stored following these principles:

  • Designated Waste Container: Use a clearly labeled, leak-proof container that is chemically compatible with the waste.[4][5] The original container is often a suitable choice if it is in good condition.[6] Do not use food containers.[6]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Incompatible Materials: Store this waste separately from incompatible materials. General guidelines recommend storing acids and bases separately, and keeping oxidizing agents away from organic compounds.[6]

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation in a designated Satellite Accumulation Area.[4][6] This area must be under the control of laboratory personnel and inspected weekly for any signs of leakage.[4][6]

Step-by-Step Disposal Procedure

The primary and recommended method for disposing of this compound is through a licensed hazardous waste disposal company.[3] Disposal in regular trash or down the drain is not permissible for this compound.

Step 1: Waste Collection

  • Carefully transfer the this compound waste (solid or in solution) into the designated hazardous waste container.

  • If dealing with a spill, sweep up the solid material, mix with an inert absorbent like sand or vermiculite, and then place it into the container.[3] Avoid creating dust.

  • Ensure the container is never filled to more than 90% of its capacity.[5]

Step 2: Secure Storage

  • Keep the waste container securely closed except when adding waste.[6]

  • Store the container in your laboratory's designated Satellite Accumulation Area.

Step 3: Arrange for Pickup

  • Once the container is full or has been in the SAA for up to one year (for partially filled containers), arrange for its removal by your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal service.[6]

  • Follow your institution's specific procedures for requesting a waste pickup. This often involves completing a manifest that tracks the waste from its point of generation to its final disposal facility, a "cradle-to-grave" approach mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[7][8]

Regulatory Framework

In the United States, the management and disposal of hazardous waste are primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][9] State and local regulations may also apply and can be more stringent than federal laws.[7][8] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[7]

Disposal Method Decision Summary

The following table summarizes general laboratory guidelines for chemical waste disposal, illustrating why this compound must be treated as hazardous waste.

Disposal MethodPermissibility CriteriaIs this compound Eligible?
Regular Trash Must not be flammable, reactive, corrosive, toxic, or listed as hazardous by the EPA. Must not be a carcinogen or pose a threat to human or environmental health.[10][11]No. It is classified as an irritant and toxic.
Drain Disposal High water solubility, low toxicity, pH between 5.5 and 10.5.[10][11] Must not be a halogenated hydrocarbon, nitro compound, or other specified hazardous chemical.[11] Only small quantities (a few hundred grams/milliliters per day) are permissible.[10][11]No. It is classified as hazardous and should not enter aquatic systems.
Hazardous Waste Any chemical waste that does not meet the criteria for trash or drain disposal, or is specifically listed as hazardous under regulations.[4][12]Yes. This is the required disposal method.

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

G A Identify Chemical Waste B Consult Safety Data Sheet (SDS) & Institutional Guidelines A->B C Is the waste explicitly non-hazardous AND meets criteria for trash/drain? B->C D Trash Disposal (If criteria met) C->D Yes (Trash) E Drain Disposal (If criteria met) C->E Yes (Drain) F Treat as Hazardous Waste C->F No G Segregate in a Labeled, Compatible Container F->G H Store in Satellite Accumulation Area (SAA) G->H I Arrange for Pickup by Authorized Waste Handler H->I

Caption: Decision workflow for laboratory chemical waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydroxy-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxy-2-methoxybenzaldehyde. Adherence to these protocols is essential for ensuring personal safety and proper disposal.

Handling this compound requires a stringent safety protocol due to its potential to cause skin, eye, and respiratory irritation.[1][2] While specific occupational exposure limits for this compound have not been established by major regulatory bodies like OSHA or ACGIH, it is imperative to handle it with care in a well-ventilated area, preferably within a fume hood.[3][4][5]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. This includes appropriate gloves, eye and face protection, and lab coats. For handling this chemical, nitrile or neoprene gloves are recommended for their general resistance to a broad range of chemicals.[6][7] Always inspect gloves for any signs of degradation or punctures before use.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile or Neoprene Gloves (Minimum 15 mil thickness recommended for extended contact)To prevent skin contact and irritation.
Eye Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standardsTo protect eyes from splashes and dust.[2]
Face Protection Face shield (in addition to goggles when handling larger quantities or there is a significant splash risk)To provide a full barrier against chemical splashes to the face.
Body Protection Chemical-resistant lab coat or apronTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hood. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[8]To prevent inhalation of dust or vapors, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

This procedural guide outlines the safe handling of this compound from receipt to disposal, ensuring minimal exposure and risk.

1. Preparation and Area Setup:

  • Designate a specific, well-ventilated area for handling, preferably a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]

  • Cover the work surface with an absorbent, chemical-resistant material to contain any potential spills.

  • Assemble all necessary equipment and reagents before introducing the chemical to the work area.

2. Donning Personal Protective Equipment (PPE):

  • Wash hands thoroughly before donning any PPE.

  • Inspect all PPE for integrity.

  • Don a lab coat, followed by safety goggles and a face shield if necessary.

  • Finally, don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.

3. Handling and Experimental Use:

  • Carefully open the container within the fume hood to avoid generating dust.

  • Use appropriate tools (e.g., spatula, scoop) to handle the solid material. Avoid creating dust clouds.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep the container tightly closed when not in use.[2][3]

4. Post-Handling and Decontamination:

  • After handling, decontaminate all surfaces and equipment with an appropriate solvent and then wash with soap and water.

  • Carefully remove PPE, starting with the gloves (turning them inside out as you remove them), followed by the face shield, goggles, and lab coat.

  • Wash hands thoroughly with soap and water after removing all PPE.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • All unused this compound and solutions containing it should be collected in a designated, properly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

    • Hand over the waste to an authorized disposal company.[5]

  • Contaminated Materials:

    • All disposable PPE (gloves, etc.), absorbent materials, and empty containers that have come into contact with the chemical should be considered hazardous waste.

    • These materials should be collected in a separate, clearly labeled hazardous waste container.

  • Regulatory Compliance:

    • All disposal must be carried out in accordance with local, state, and national regulations for hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[5]

Experimental Protocol: Glove Permeation Testing

Objective: To determine the breakthrough time and steady-state permeation rate of this compound through a candidate glove material.

Methodology Overview:

  • A specimen of the glove material is placed in a permeation test cell, acting as a barrier between a challenge chamber and a collection chamber.

  • The challenge chamber is filled with this compound (or a solution thereof).

  • A collection medium (gas or liquid) is circulated through the collection chamber.

  • The collection medium is continuously monitored by an analytical instrument (e.g., gas chromatograph, mass spectrometer) to detect the presence of the challenge chemical.

  • The breakthrough time is recorded as the time from the initial contact of the chemical with the glove material to the time it is first detected in the collection medium.

  • The steady-state permeation rate is the constant rate at which the chemical passes through the glove material after equilibrium is reached.

Researchers should consult the full ASTM F739 standard for detailed procedures and apparatus specifications.[3][9]

Logical Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow start Start: Prepare for Handling prep_area Prepare Work Area (Fume Hood, Spill Kit) start->prep_area don_ppe Don Appropriate PPE prep_area->don_ppe handle_chem Handle Chemical (Weighing, Transfer, Reaction) don_ppe->handle_chem decontaminate Decontaminate Equipment and Work Area handle_chem->decontaminate spill Spill Occurs handle_chem->spill doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Segregate and Dispose of Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly end End of Procedure wash_hands->end spill->decontaminate No spill_response Execute Spill Response Plan spill->spill_response Yes spill_response->decontaminate dispose_waste->wash_hands

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.